Product packaging for Morpholine salicylate(Cat. No.:CAS No. 147-90-0)

Morpholine salicylate

Cat. No.: B095045
CAS No.: 147-90-0
M. Wt: 225.24 g/mol
InChI Key: MECVOSKQBMPUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Morpholine salicylate is an organic compound with the molecular formula C11H15NO4 and a molar mass of 225.244 g·mol⁻¹ . It is formally a salt formed from salicylic acid and morpholine. This compound is recognized in the pharmaceutical field as a nonsteroidal anti-inflammatory drug (NSAID) . The morpholine moiety in its structure is a ubiquitous pharmacophore in medicinal chemistry, known to influence the pharmacokinetic properties and biological activity of molecules, though the specific mechanism of action for this compound itself requires further research . It is assigned the ATC code N02BA08 and is listed as a salicylate derivative . Researchers can utilize this compound as a reference standard or as a starting material in pharmaceutical development and chemical synthesis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO4 B095045 Morpholine salicylate CAS No. 147-90-0

Properties

CAS No.

147-90-0

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-carboxyphenolate;morpholin-4-ium

InChI

InChI=1S/C7H6O3.C4H9NO/c8-6-4-2-1-3-5(6)7(9)10;1-3-6-4-2-5-1/h1-4,8H,(H,9,10);5H,1-4H2

InChI Key

MECVOSKQBMPUFG-UHFFFAOYSA-N

SMILES

C1COCCN1.C1=CC=C(C(=C1)C(=O)O)O

Canonical SMILES

C1COCC[NH2+]1.C1=CC=C(C(=C1)C(=O)O)[O-]

Other CAS No.

147-90-0

Synonyms

morpholinium salicylate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Morpholine Salicylate (CAS 147-90-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) salicylate (B1505791) (CAS 147-90-0) is an organic salt formed from the acid-base reaction between salicylic (B10762653) acid and morpholine.[1] It is classified as a nonsteroidal anti-inflammatory drug (NSAID) and belongs to the salicylate family of compounds.[1][2] This document provides a comprehensive technical overview of morpholine salicylate, including its chemical and physical properties, synthesis methodologies, pharmacological actions, and available safety data. The information is intended to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties

This compound is a white crystalline solid.[3] It is soluble in water, alcohols, ethyl acetate, acetone, benzene, and chloroform, and nearly insoluble in toluene, xylene, petroleum ether, and diethyl ether.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 147-90-0[1][2][3][5]
Molecular Formula C₁₁H₁₅NO₄[1][2][3][5]
Molecular Weight 225.24 g/mol [1][3][5]
IUPAC Name 2-hydroxybenzoic acid;morpholine[5]
Synonyms Morpholinium salicylate, Retarcyl, Deposal, Depot-Salicyl[1][3][5]
Melting Point 110-111 °C[1][3]
Boiling Point 366.75 °C (rough estimate)[3]
Flash Point 35.6 °C[3]
Density 1.2102 g/cm³ (rough estimate)[3]
ATC Code N02BA08[1][2][5]

Synthesis of this compound

The primary method for synthesizing this compound is through a direct acid-base neutralization reaction between morpholine and salicylic acid.[1] Alternative methods such as salt metathesis have also been described.[1]

Experimental Protocol: Direct Acid-Base Neutralization

This method involves the direct reaction of equimolecular quantities of salicylic acid and morpholine.[1]

Materials:

  • Salicylic Acid (C₇H₆O₃)

  • Morpholine (C₄H₉NO)

  • Reaction vessel with agitation and cooling capabilities

  • Organic solvent (e.g., chloroform) for extraction

  • Drying agent (e.g., sodium sulphate)

  • Solvents for recrystallization (e.g., ethyl alcohol and carbon tetrachloride)

Procedure:

  • Carefully measure equimolecular quantities of salicylic acid and morpholine. A typical ratio is 138 parts by weight of salicylic acid to 87 parts by weight of morpholine.[1]

  • In a suitable reaction vessel, gradually add the salicylic acid to the morpholine with constant agitation.

  • The reaction is exothermic; therefore, maintain cooling to control the temperature and prevent product degradation and impurity formation.[1] Inadequate cooling can result in a yellowish, impure product with a lower melting point.[1]

  • For reactions conducted in an aqueous medium, perform an extraction using an organic solvent that is immiscible with water, such as chloroform.[1]

  • Separate the organic layer containing the dissolved this compound.

  • Dry the organic layer over a suitable drying agent like sodium sulphate.[1]

  • Remove the solvent, typically under vacuum, to yield the crude product.[1]

  • For further purification, recrystallize the product from a mixture of ethyl alcohol and carbon tetrachloride to obtain a highly pure product with a sharp melting point of 110–111°C.[1]

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Reactants Salicylic Acid + Morpholine Reaction Exothermic Neutralization Reactants->Reaction Agitation & Cooling Crude Crude Morpholine Salicylate Reaction->Crude Extraction Solvent Extraction (e.g., Chloroform) Crude->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation (Vacuum) Drying->Evaporation Recrystallization Recrystallization (e.g., Ethanol/CCl₄) Evaporation->Recrystallization Pure Pure Morpholine Salicylate Recrystallization->Pure

Caption: Workflow for the synthesis and purification of this compound.

Pharmacology and Mechanism of Action

As a salicylate derivative, this compound functions as a nonsteroidal anti-inflammatory drug (NSAID).[1][2] The pharmacological activity is primarily attributed to the salicylate moiety.

Mechanism of Action

The primary mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[3][6] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] The morpholine component is a common pharmacophore in medicinal chemistry, known to influence pharmacokinetic properties and biological activity.[1][7] However, the specific contribution of the morpholine moiety to the mechanism of action of this compound requires further investigation.[1]

Signaling Pathway of Salicylate Action

G cluster_pathway Inflammatory Signaling Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation MS This compound (Salicylate) MS->COX Inhibition G cluster_components Components cluster_effects Biological Effects Salicylate Salicylate Moiety Therapeutic Therapeutic Effect (Analgesic, Anti-inflammatory) Salicylate->Therapeutic Primary Driver Toxic Toxicological Profile Salicylate->Toxic Dose-Dependent Morpholine Morpholine Moiety Pharmacokinetic Pharmacokinetic Profile Morpholine->Pharmacokinetic Influences Morpholine->Toxic Contributes

References

A Deep Dive into the Mechanism of Action of Morpholine Salicylate as a Non-Steroidal Anti-Inflammatory Drug (NSAID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morpholine (B109124) salicylate (B1505791) is a non-steroidal anti-inflammatory drug (NSAID) that combines the well-established therapeutic properties of salicylic (B10762653) acid with the chemical attributes of morpholine.[1] As a member of the salicylate family, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. This technical guide provides an in-depth exploration of the biochemical pathways influenced by morpholine salicylate, details of relevant experimental protocols for its evaluation, and quantitative data on the activity of its active salicylate moiety. The potential role of the morpholine component in modifying the drug's pharmacokinetic and pharmacodynamic profile is also discussed.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic properties of this compound are fundamentally derived from the action of its salicylate component. Salicylates, like other NSAIDs, exert their effects by inhibiting the cyclooxygenase (COX) enzymes.[2]

The Cyclooxygenase (COX) Pathway

COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are potent mediators of inflammation, pain, and fever.[3] There are two primary isoforms of the COX enzyme:

  • COX-1: This is a constitutive enzyme, meaning it is almost always present in most tissues. It plays a "housekeeping" role, involved in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and promoting platelet aggregation.[4][5]

  • COX-2: This isoform is typically undetectable in most tissues but is induced at sites of inflammation by cytokines and other inflammatory stimuli.[2][6] The prostaglandins produced by COX-2 are the primary mediators of inflammation, pain, and fever.[7]

The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[2]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostanoids Prostanoids Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 Prostaglandins_PGG2_PGH2 Prostaglandins (PGG2/PGH2) Arachidonic_Acid->Prostaglandins_PGG2_PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX1->Prostaglandins_PGG2_PGH2 COX2 COX-2 (Inducible) COX2->Prostaglandins_PGG2_PGH2 PGE2_PGI2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_PGG2_PGH2->PGE2_PGI2 Isomerases Thromboxane Thromboxane A2 Prostaglandins_PGG2_PGH2->Thromboxane Thromboxane Synthase Inflammation_Pain_Fever Inflammation, Pain, Fever PGE2_PGI2->Inflammation_Pain_Fever Mediates Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Promotes Morpholine_Salicylate Morpholine Salicylate Morpholine_Salicylate->COX1 Inhibition Morpholine_Salicylate->COX2 Inhibition

Figure 1: The Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of this compound.

The Role of the Morpholine Moiety

Morpholine is a common heterocyclic scaffold used in medicinal chemistry to improve the physicochemical properties of drug molecules.[8][9] In the context of this compound, the morpholine acts as a base to form a salt with the acidic salicylic acid. This chemical modification can potentially offer several advantages:

  • Enhanced Solubility and Stability: The salt formation can improve the aqueous solubility and stability of the salicylate, which may facilitate formulation and administration.[10]

  • Improved Gastrointestinal Tolerability: By forming a salt, the direct irritation of the gastric mucosa by acidic salicylic acid might be reduced.

  • Modified Pharmacokinetics: The morpholine moiety can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, potentially altering its onset and duration of action.[10]

It is important to note that the morpholine component itself is not considered to have significant anti-inflammatory activity; its primary role is to act as a carrier and modifier for the active salicylate.[1]

Quantitative Data on Salicylate Activity

While specific quantitative data for the combined this compound molecule is not extensively reported in recent literature, the inhibitory activity of its active component, salicylic acid, against COX enzymes is well-characterized. The following table summarizes representative IC50 values for salicylates.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference Compound
Aspirin 1.663.730.44Ibuprofen
Salicylic Acid >100>100--
Ibuprofen 3.05.90.51-
Diclofenac 0.90.33.0-

Note: Data presented are representative values from comparative studies of NSAIDs. Absolute IC50 values can vary significantly depending on the specific assay conditions.[11][12] Salicylic acid itself is a weak inhibitor of COX enzymes compared to its acetylated form, aspirin. However, it still contributes to the overall anti-inflammatory effect.

Experimental Protocols for Evaluation

The anti-inflammatory and COX-inhibitory properties of a compound like this compound can be determined using a variety of established in vitro and in vivo experimental models.

In Vitro Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant method to assess the inhibitory activity of an NSAID on both COX isoforms.[13]

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Methodology:

  • COX-1 Assay (Thromboxane B2 Synthesis):

    • Fresh human blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.

    • Aliquots of whole blood are incubated with various concentrations of this compound or a vehicle control.

    • The blood is allowed to clot at 37°C for 60 minutes, during which platelet COX-1 converts endogenous arachidonic acid to Thromboxane A2, which is rapidly hydrolyzed to the stable Thromboxane B2 (TXB2).

    • The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.

    • The concentration of TXB2 in the serum is measured using a specific enzyme immunoassay (EIA) kit.

    • The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

  • COX-2 Assay (Prostaglandin E2 Synthesis):

    • Aliquots of heparinized human blood are incubated with various concentrations of this compound.

    • Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.

    • The samples are incubated at 37°C for 24 hours.

    • The plasma is separated by centrifugation.

    • The concentration of Prostaglandin E2 (PGE2), a major product of COX-2 activity, is measured by EIA.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Experimental_Workflow cluster_prep Preparation cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay cluster_analysis Data Analysis Blood_Collection Collect Human Blood Aliquoting Aliquot Blood Samples Blood_Collection->Aliquoting Incubate_COX1 Incubate with this compound Aliquoting->Incubate_COX1 Incubate_COX2 Incubate with this compound Aliquoting->Incubate_COX2 Clotting Allow Clotting (37°C, 60 min) Incubate_COX1->Clotting Serum_Separation Centrifuge & Collect Serum Clotting->Serum_Separation Measure_TXB2 Measure Thromboxane B2 (EIA) Serum_Separation->Measure_TXB2 Calculate_Inhibition Calculate % Inhibition vs. Control Measure_TXB2->Calculate_Inhibition LPS_Stimulation Add LPS to Induce COX-2 Incubate_COX2->LPS_Stimulation Incubate_24h Incubate (37°C, 24h) LPS_Stimulation->Incubate_24h Plasma_Separation Centrifuge & Collect Plasma Incubate_24h->Plasma_Separation Measure_PGE2 Measure Prostaglandin E2 (EIA) Plasma_Separation->Measure_PGE2 Measure_PGE2->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Figure 2: Experimental workflow for the Human Whole Blood Assay to determine COX-1 and COX-2 inhibition.

In Vivo Protocol: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized animal model for evaluating the acute anti-inflammatory activity of NSAIDs.[14]

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

Animals: Male Wistar rats or Swiss albino mice.

Methodology:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Animals are divided into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups (different doses of this compound).

  • The respective treatments are administered orally or intraperitoneally.

  • After a set time (e.g., 60 minutes) to allow for drug absorption, a 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.

  • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group using the formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

The mechanism of action of this compound as an NSAID is centered on the inhibitory effects of its salicylate component on the COX-1 and COX-2 enzymes. By blocking the synthesis of prostaglandins, it effectively reduces inflammation, pain, and fever. The inclusion of the morpholine moiety is a pharmaceutical strategy aimed at improving the drug's solubility, stability, and potentially its gastrointestinal safety profile, thereby enhancing its overall therapeutic utility. A comprehensive evaluation of this compound would involve quantitative in vitro assays to determine its specific COX inhibitory profile and in vivo models to confirm its anti-inflammatory efficacy.

References

Synthesis of Morpholine Salicylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of morpholine (B109124) salicylate (B1505791), a nonsteroidal anti-inflammatory drug (NSAID). It details the prevalent synthetic methodologies, experimental protocols, and characterization techniques. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on the direct synthesis from morpholine and salicylic (B10762653) acid, including reaction optimization, purification strategies, and physicochemical properties. Furthermore, this guide outlines the established mechanism of action for salicylates and presents relevant data in a structured format to facilitate research and development efforts.

Introduction

Morpholine salicylate (CAS 147-90-0) is an organic salt formed from the acid-base reaction between morpholine and salicylic acid.[1] It is classified as a nonsteroidal anti-inflammatory drug (NSAID) and has been utilized for its analgesic and antipyretic properties.[2][3] The compound combines the salicylate moiety, known for its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, with morpholine, a heterocyclic amine that can influence a molecule's pharmacokinetic profile.[1][4] This guide focuses on the chemical synthesis and characterization of this compound, providing a technical foundation for its application in pharmaceutical research and development.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the direct acid-base neutralization of morpholine with salicylic acid.[1] This exothermic reaction necessitates careful temperature control to ensure high purity and yield.[1] An alternative, though less common due to cost, is the salt metathesis method.[1]

Direct Synthesis: Acid-Base Neutralization

The fundamental reaction involves the transfer of the acidic proton from the carboxylic acid group of salicylic acid to the basic nitrogen atom of morpholine.[1]

SynthesisReaction cluster_product Product SalicylicAcid Salicylic Acid MorpholineSalicylate This compound SalicylicAcid->MorpholineSalicylate + Morpholine Morpholine Morpholine->MorpholineSalicylate

Figure 1: Synthesis of this compound from Salicylic Acid and Morpholine.

To achieve optimal results, equimolecular quantities of the reactants are typically employed.[1] The reaction is highly exothermic, and efficient cooling is crucial to prevent the formation of impurities and product degradation, which can result in a yellowish product with a lower melting point.[1] Under controlled, cooled conditions, the reaction is generally complete within one to two hours.[1]

Reaction Conditions and Yields

The choice of solvent can significantly impact the reaction yield and the ease of product isolation. Below is a summary of various reported solvent systems and their outcomes.

Solvent SystemReactant AdditionYield (%)Melting Point (°C)Notes
TolueneSolid salicylic acid added to morpholine91110-111Product isolated by centrifugation and washing.[1]
EtherSalicylic acid in ether added to morpholine99110-111Product precipitates and is isolated by washing.[1]
Ethylic AlcoholUsed to dilute the reaction mixture post-reaction53110-111More product can be recovered from mother liquors.[1]
WaterSalicylic acid added to an aqueous solution of morpholine--The resulting solution can be used directly or the product extracted.[1]
Solvent-FreeDirect mixing of reactants-110-111 (after recrystallization)Prone to agglomeration and incomplete reaction.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of this compound based on the direct synthesis approach.

Synthesis Procedure (Ether as Solvent)
  • Reactant Preparation: In a suitable reaction vessel equipped with a stirrer and a cooling bath, dissolve salicylic acid (e.g., 13.8 g, 0.1 mol) in a sufficient volume of diethyl ether.

  • Reaction: In a separate flask, place morpholine (e.g., 8.7 g, 0.1 mol). While stirring and maintaining the temperature between 0-10 °C, slowly add the salicylic acid solution to the morpholine.

  • Precipitation: A white precipitate of this compound will form upon addition. Continue stirring for 1-2 hours in the cooling bath to ensure the reaction goes to completion.

  • Isolation: Isolate the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified this compound under vacuum to a constant weight. A yield of approximately 99% can be expected.[1]

Purification by Recrystallization

For obtaining a highly pure product with a sharp melting point, recrystallization is recommended.

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethyl alcohol and carbon tetrachloride.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum. The expected melting point of the pure product is 110–111°C.[1]

Physicochemical and Spectroscopic Characterization

PropertyValueReference
Molecular Formula C₁₁H₁₅NO₄[5]
Molecular Weight 225.24 g/mol [5]
CAS Number 147-90-0[5]
Melting Point 110-111 °C[1][4]
IUPAC Name 2-hydroxybenzoic acid;morpholine[5]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals for both the morpholinium and salicylate components. Aromatic protons of the salicylate ring are anticipated in the range of δ 6.5-8.0 ppm. The methylene (B1212753) protons of the morpholine ring are expected to resonate between δ 3.0-4.0 ppm.[1]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the salicylate anion and the methylene carbons of the morpholinium cation.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in this compound.[1]

    • O-H (Phenolic): A broad band from 3500–2500 cm⁻¹, indicative of strong intramolecular hydrogen bonding in the salicylate moiety.

    • N-H (Ammonium): Stretching vibrations around 3200–2800 cm⁻¹ due to the protonated morpholine ring.

    • C-H (Methylene): Stretching vibrations in the 3100–2850 cm⁻¹ region.

    • C=O (Carboxylate): Strong asymmetric and symmetric stretching vibrations in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.

    • C=C (Aromatic): Stretching vibrations in the 1600–1450 cm⁻¹ region.

Mechanism of Action: Cyclooxygenase Inhibition

As a salicylate derivative, this compound is understood to exert its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

SignalingPathway ArachidonicAcid Arachidonic Acid COX1_COX2 COX-1 / COX-2 ArachidonicAcid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation MorpholineSalicylate This compound MorpholineSalicylate->COX1_COX2 Inhibition

Figure 2: Simplified signaling pathway of Cyclooxygenase (COX) inhibition by this compound.

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation and pain.

Experimental and Logical Workflow

The development and characterization of this compound follow a logical progression from synthesis to final analysis.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Morpholine + Salicylic Acid Reaction Acid-Base Neutralization Reactants->Reaction Isolation Filtration/ Precipitation Reaction->Isolation Recrystallization Recrystallization Isolation->Recrystallization Physicochemical Melting Point, Yield Calculation Recrystallization->Physicochemical Spectroscopic NMR, IR Recrystallization->Spectroscopic

Figure 3: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, with a focus on the direct neutralization method. The experimental protocols, purification techniques, and characterization data presented herein are intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development. The straightforward synthesis and well-understood mechanism of action make this compound a compound of continued interest in the field of nonsteroidal anti-inflammatory drugs.

References

Pharmacological Profile of Morpholine Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine (B109124) salicylate (B1505791) is a non-steroidal anti-inflammatory drug (NSAID) that is a salt formed from the acid-base reaction of salicylic (B10762653) acid and morpholine.[1] Its pharmacological activity is primarily attributed to the salicylate moiety, a well-established inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. The morpholine component is thought to modulate the compound's pharmacokinetic properties. This document provides a comprehensive overview of the pharmacological profile of morpholine salicylate, including its mechanism of action, pharmacodynamics, and pharmacokinetics, based on available data for salicylates and the known properties of the morpholine scaffold. Due to the limited specific quantitative data for this compound in publicly accessible literature, this guide extrapolates information from its constituent components to provide a theoretical and practical framework for research and development.

Introduction

This compound combines the anti-inflammatory and analgesic properties of salicylic acid with the chemical scaffold of morpholine. Salicylates are a cornerstone in the management of pain, fever, and inflammation.[2] The morpholine ring is a common heterocyclic motif in medicinal chemistry, often incorporated to enhance a drug's physicochemical and pharmacokinetic characteristics, such as solubility and bioavailability.[3][4][5] This guide aims to provide a detailed technical overview of the pharmacological profile of this compound for researchers and drug development professionals.

Mechanism of Action & Signaling Pathway

The primary mechanism of action of this compound is derived from its salicylate component, which modulates the arachidonic acid cascade.

2.1. Inhibition of Cyclooxygenase (COX)

Salicylates are known to inhibit the COX enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins (B1171923). Prostaglandins are key mediators of inflammation, pain, and fever.[2] While aspirin (B1665792) (acetylsalicylic acid) irreversibly inhibits COX through acetylation, salicylic acid itself is a weak, reversible, and competitive inhibitor of these enzymes.[6]

2.2. Suppression of COX-2 Gene Transcription

A significant aspect of salicylate's anti-inflammatory action is its ability to suppress the transcription of the COX-2 gene.[1][7][8] This occurs at therapeutic concentrations and is independent of direct enzyme inhibition. By reducing the expression of COX-2 mRNA and protein, salicylate effectively diminishes the production of pro-inflammatory prostaglandins at the site of inflammation.[1][7]

2.3. Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of the salicylate moiety on the arachidonic acid pathway.

SALICYLATE_MECHANISM cluster_nucleus Cell Nucleus MEMBRANE Cell Membrane Phospholipids PLA2 Phospholipase A2 MEMBRANE->PLA2 Stimuli (e.g., Cytokines) AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs INFLAMMATION Inflammation Pain Fever PGs->INFLAMMATION SALICYLATE Salicylate SALICYLATE->COX Weak, reversible inhibition TRANSCRIPTION COX-2 Gene Transcription SALICYLATE->TRANSCRIPTION Suppression NUCLEUS Nucleus

Caption: Mechanism of action of the salicylate moiety.

Pharmacodynamics

The pharmacodynamic effects of this compound are expected to be similar to other salicylates, manifesting as anti-inflammatory, analgesic, and antipyretic actions.

3.1. Anti-inflammatory Activity

The anti-inflammatory effects are a result of the inhibition of prostaglandin (B15479496) synthesis in inflamed tissues. While direct COX inhibition by salicylic acid is weak, the suppression of COX-2 induction is a key contributor.[1][8]

3.2. Analgesic Activity

The analgesic effect is primarily due to the peripheral inhibition of prostaglandin production, which sensitize nociceptors to other inflammatory mediators. A central mechanism of action may also contribute.

3.3. Quantitative Data

ParameterCompoundValueSpeciesAssay/Model
COX-2 Inhibition (IC50) Sodium Salicylate>100 µg/mL (in the presence of 30 µM arachidonic acid)[6]Human A549 cellsIL-1β-induced COX-2 activity
PGE2 Release Inhibition (IC50) Sodium Salicylate5 µg/mLHuman A549 cellsIL-1β-induced PGE2 release
COX-2 mRNA/Protein Inhibition (IC50) Sodium Salicylate~5 x 10⁻⁶ MHuman Foreskin FibroblastsPMA-induced COX-2 expression

Pharmacokinetics

The pharmacokinetic profile of this compound is anticipated to be influenced by both the salicylate and morpholine moieties.

4.1. Absorption

Salicylates are generally well-absorbed orally. The morpholine component, being a weak base, may influence the overall solubility and absorption characteristics of the salt.[9]

4.2. Distribution

Salicylic acid is highly bound to plasma proteins, primarily albumin. The volume of distribution is generally low. The morpholine moiety is known to be incorporated into some centrally-acting drugs to improve brain permeability, suggesting a potential for enhanced distribution to certain tissues.[9]

4.3. Metabolism

Salicylic acid is extensively metabolized in the liver via conjugation with glycine (B1666218) to form salicyluric acid, and with glucuronic acid to form phenolic and acyl glucuronides. It is also hydroxylated to gentisic acid.[10] The metabolic fate of the morpholine moiety in this specific salt is not documented, but morpholine itself can undergo metabolic transformations.

4.4. Excretion

Salicylates and their metabolites are primarily excreted by the kidneys. The rate of excretion is pH-dependent.[10]

4.5. Pharmacokinetic Parameters

Specific pharmacokinetic parameters for this compound are not available. The following table presents a general profile for salicylic acid in humans.

ParameterValueNotes
Bioavailability ~80-100% (for aspirin)Dependent on formulation.
Protein Binding 90-95%Concentration-dependent.
Half-life 2-3 hours (low doses) to >20 hours (high doses)Dose-dependent due to saturable metabolism.[10]
Metabolism Hepatic (conjugation, oxidation)[10]
Excretion Renal[10]

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following are generalized protocols for evaluating the anti-inflammatory and analgesic properties of NSAIDs.

5.1. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for acute inflammation.

  • Experimental Workflow Diagram

CARRA_WORKFLOW ACCLIMATIZE Acclimatize Animals (e.g., Wistar rats) GROUPING Randomly Assign to Groups (Vehicle, Test Compound, Standard) ACCLIMATIZE->GROUPING BASELINE Measure Baseline Paw Volume GROUPING->BASELINE ADMINISTER Administer Vehicle, Test Compound, or Standard Drug (e.g., Indomethacin) BASELINE->ADMINISTER INJECT Inject Carrageenan (1% w/v) into Sub-plantar Region of Paw ADMINISTER->INJECT After 30-60 min MEASURE Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) INJECT->MEASURE CALCULATE Calculate Percent Inhibition of Edema MEASURE->CALCULATE

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
  • Methodology

    • Acclimatize male Wistar rats (150-200g) for at least one week.

    • Fast animals overnight with free access to water.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Administer the test compound (this compound), vehicle (e.g., 0.5% carboxymethyl cellulose), or a standard drug (e.g., indomethacin) orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

5.2. In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity.

  • Methodology

    • Use Swiss albino mice (20-25g) and acclimatize them.

    • Administer the test compound, vehicle, or a standard drug (e.g., aspirin) orally or intraperitoneally.

    • After a predetermined time (e.g., 30 minutes), inject 0.1 mL of 0.6% (v/v) acetic acid solution intraperitoneally.

    • Immediately place the mice in an observation chamber and count the number of writhes (a characteristic stretching behavior) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

    • Calculate the percentage protection from writhing for each group compared to the vehicle control group.

Conclusion

This compound is an NSAID whose pharmacological profile is predominantly defined by its salicylate component. Its mechanism of action involves both weak, direct inhibition of COX enzymes and, more significantly, the suppression of COX-2 gene transcription. The presence of the morpholine moiety is expected to influence its pharmacokinetic properties, potentially enhancing solubility and tissue distribution, though specific data to confirm this is lacking. Further research is required to fully elucidate the quantitative pharmacological and pharmacokinetic profile of the intact this compound salt and to determine if it offers any therapeutic advantages over other salicylate-based drugs. The experimental protocols provided herein offer a framework for such future investigations.

References

Morpholine Salicylate: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine (B109124) salicylate (B1505791) is a non-steroidal anti-inflammatory drug (NSAID) that combines the therapeutic properties of salicylic (B10762653) acid with the morpholine moiety.[1][2] As a member of the salicylate family, its primary mechanism of action involves the modulation of inflammatory pathways, principally through the inhibition of prostaglandin (B15479496) synthesis.[3] This technical guide provides a comprehensive overview of the biological activity, molecular targets, and relevant experimental methodologies for the study of morpholine salicylate. The information presented is intended to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Introduction

This compound is the salt formed from the acid-base reaction between salicylic acid and morpholine.[2] While salicylic acid is a well-established therapeutic agent with analgesic, antipyretic, and anti-inflammatory effects, the addition of the morpholine group is thought to influence the compound's pharmacokinetic properties.[2][4] The morpholine ring is a common scaffold in medicinal chemistry, often utilized to enhance the biological activity and drug-like properties of molecules.[4][5][6] This document will delve into the known biological activities and molecular targets, with a focus on the salicylate component, which is the primary driver of its pharmacological effects.

Biological Activity

The principal biological activities of this compound are attributed to its salicylate component and include:

  • Anti-inflammatory Activity: Salicylates are effective anti-inflammatory agents.[7] This activity is primarily mediated by the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923), potent mediators of inflammation.[3][8] Prostaglandins contribute to the classic signs of inflammation: redness, heat, swelling, and pain.[9]

  • Analgesic Activity: By reducing prostaglandin production, salicylates alleviate pain, particularly that associated with inflammation.[3][10]

  • Antipyretic Activity: Salicylates can reduce fever by acting on the hypothalamus in the brain, the region responsible for regulating body temperature.[3]

The morpholine component, while not possessing inherent anti-inflammatory activity, is a versatile heterocyclic moiety known to be a feature of many biologically active compounds.[4][11] Its presence may influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Molecular Targets and Signaling Pathways

The primary molecular targets of salicylates are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3]

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining kidney function.[3]

  • COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[12]

The inhibition of COX enzymes by salicylates disrupts the conversion of arachidonic acid into prostaglandins.[9][13] This interruption of the prostaglandin synthesis pathway is the cornerstone of the anti-inflammatory and analgesic effects of this compound.

Some studies suggest that salicylates may also exert their anti-inflammatory effects through mechanisms independent of direct COX enzyme inhibition, such as by suppressing the expression of the COX-2 gene.[12][14] It has been proposed that salicylates can inhibit the activation of transcription factors like nuclear factor-kappaB (NF-κB), which plays a crucial role in the expression of pro-inflammatory genes, including COX-2.[15]

Signaling Pathway Diagram

Prostaglandin Synthesis Pathway and Salicylate Inhibition membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation salicylate This compound salicylate->cox Inhibition

Caption: Inhibition of Prostaglandin Synthesis by this compound.

Quantitative Data

Specific quantitative data on the biological activity of this compound is not extensively reported in publicly available literature. However, data for salicylic acid and its derivatives provide a valuable reference for its expected potency.

Table 1: In Vitro Inhibition of COX Enzymes by Salicylates

CompoundTargetAssay TypeIC50Reference
Aspirin (B1665792)COX-2LPS-induced PGE2 production in human blood0.18 mM[15]
TriflusalCOX-2LPS-induced PGE2 production in human blood0.16 mM[15]
2-hydroxy-4-trifluoromethylbenzoic acid (HTB)COX-2LPS-induced PGE2 production in human blood0.39 mM[15]
Sodium SalicylateCOX-2LPS-induced PGE2 production in human blood>10 mM[15]
AspirinCOX-2LPS-induced PGE2 synthesis in RAW 264.7 macrophages5.35 µM[16]
Sodium SalicylateCOX-2LPS-induced PGE2 synthesis in RAW 264.7 macrophages>100 µM[16]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anti-inflammatory activity of NSAIDs like this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The reaction buffer typically contains Tris-HCl, hematin, and a reducing agent like glutathione.

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound or a control vehicle.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid.

  • Quantification: The production of prostaglandin E2 (PGE2) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

Experimental Workflow Diagram

COX Inhibition Assay Workflow start Start prepare_enzyme Prepare COX-1/COX-2 Enzyme start->prepare_enzyme prepare_reagents Prepare Reaction Buffer and Test Compound Dilutions start->prepare_reagents pre_incubate Pre-incubate Enzyme with This compound prepare_enzyme->pre_incubate prepare_reagents->pre_incubate add_substrate Add Arachidonic Acid to Initiate Reaction pre_incubate->add_substrate measure_pge2 Measure PGE2 Production (ELISA) add_substrate->measure_pge2 analyze_data Calculate % Inhibition and IC50 Value measure_pge2->analyze_data end End analyze_data->end

References

Morpholine Salicylate: A Technical Deep Dive into Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) salicylate (B1505791), a salt formed from morpholine and salicylic (B10762653) acid, is classified as a nonsteroidal anti-inflammatory drug (NSAID).[1][2] Like other salicylates, its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[3][4] Molecular docking, a powerful in-silico technique, has been instrumental in elucidating the binding mechanisms of salicylates and other NSAIDs to their protein targets.[3] This technical guide provides a comprehensive overview of the molecular docking of morpholine salicylate, detailing experimental protocols, summarizing quantitative data, and visualizing the intricate signaling pathways involved in its mechanism of action.

While specific molecular docking studies exclusively on this compound are not extensively available in the public domain, this guide will leverage data from studies on its active component, salicylic acid, and other related salicylate and morpholine derivatives. This approach provides a robust framework for understanding the potential interactions of this compound with its biological targets.

Molecular Targets and Mechanism of Action

The primary targets for salicylates are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[3] By inhibiting COX enzymes, salicylates reduce the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[4]

Beyond COX inhibition, salicylates have been shown to modulate other critical signaling pathways involved in inflammation, including the Nuclear Factor-kappa B (NF-κB) and Tumor Necrosis Factor-alpha (TNF-α) pathways.[5][6]

  • NF-κB Signaling Pathway: NF-κB is a family of transcription factors that regulate the expression of numerous pro-inflammatory genes.[7][8] Salicylates can inhibit the activation of NF-κB, preventing the transcription of downstream inflammatory mediators.[5]

  • TNF-α Signaling Pathway: TNF-α is a pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory response.[9][10] By interfering with this pathway, salicylates can further dampen inflammation.

Experimental Protocols for Molecular Docking

Molecular docking simulations are multi-step processes that require careful preparation of both the protein receptor and the small molecule ligand. The general workflow is outlined below, followed by a more detailed protocol.

General Molecular Docking Workflow

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage p_prep Protein Preparation (e.g., from PDB) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (e.g., this compound) docking Molecular Docking (e.g., AutoDock Vina, Glide) l_prep->docking grid->docking analysis Analysis of Results (Binding Energy, Poses) docking->analysis vis Visualization (e.g., Discovery Studio) analysis->vis

Caption: A generalized workflow for molecular docking studies.

Detailed Methodologies

1. Protein Preparation

  • Source: The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB). For example, the structure of aspirin-acetylated human cyclooxygenase-2 can be obtained with the PDB ID: 5F19.[11]

  • Cleaning: The initial PDB file is cleaned by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the docking study.[12][13] If the protein is a multimer, only the chain of interest is retained.[12]

  • Refinement: Missing atoms or residues in the protein structure are added and corrected using molecular modeling software like Chimera or Maestro (Schrödinger).[14]

  • Hydrogen Addition: Hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.[13]

  • Charge Assignment: Appropriate atomic charges are assigned to the protein atoms using a force field such as AMBER or OPLS.[14]

  • File Format: The prepared protein is saved in a suitable format for the docking software, such as PDBQT for AutoDock Vina.[15]

2. Ligand Preparation

  • Source: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or obtained from databases like PubChem.[12]

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D conformation. The geometry of the ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[16]

  • Charge and Torsion Angle Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined.[16]

  • File Format: The prepared ligand is saved in a format compatible with the docking software (e.g., PDBQT).[15]

3. Molecular Docking Simulation

  • Software: Various software packages are available for molecular docking, including AutoDock Vina, Glide (Schrödinger), and GOLD.[15][17]

  • Grid Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the ligand during the docking simulation.[18] The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB structure or by identifying the binding pocket through literature or computational analysis.

  • Docking Algorithm: The docking program explores different conformations and orientations (poses) of the ligand within the defined grid box. Algorithms like the Lamarckian Genetic Algorithm in AutoDock are used to find the best binding poses.[19]

  • Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).[20] Lower binding energy values generally indicate a more favorable binding interaction.[21]

4. Analysis of Results

  • Binding Energy and Inhibition Constant (Ki): The docking results are ranked based on their binding energies. The inhibition constant (Ki) can be estimated from the binding energy and provides a measure of the ligand's potency as an inhibitor.[21]

  • Binding Pose and Interactions: The top-ranked poses are visually inspected to analyze the interactions between the ligand and the protein's active site residues.[1] These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[2]

  • Visualization: Software such as Discovery Studio Visualizer or PyMOL is used to create 2D and 3D representations of the protein-ligand complex, highlighting the key interactions.[22][23]

Quantitative Data from Docking Studies

The following tables summarize quantitative data from molecular docking studies of salicylic acid and related compounds with key protein targets. This data serves as a proxy for understanding the potential interactions of this compound.

Table 1: Molecular Docking of Salicylic Acid with Cyclooxygenase (COX) Enzymes

LigandTarget Protein (PDB ID)Docking SoftwareBinding Energy (kcal/mol)Interacting ResiduesReference
Salicylic AcidProstaglandin H2 Synthase (1PGE)Schrödinger-25.99 (Glide Energy)Not specified[20]
SalicylateHuman COX-2Not specifiedNot specifiedReflective of enzyme-inhibitor complex prior to acetylation[11][24]

Table 2: Molecular Docking of Salicylate and Morpholine Derivatives with Other Inflammatory Targets

Compound/SystemTarget ProteinKey Findings/Binding EnergyReference
Salicylate Metal-Binding IsosteresGlyoxalase I (GLO1)Docking confirmed coordination to the catalytic Zn2+ ion.[1]
N-dodecyl-N-methylmorpholinium salicylateEpidermal Growth Factor Receptor (EGFR)Investigated as a potential inhibitor for lung cancer therapy.[1]
Ellagic acid (as an example NF-κB inhibitor)NF-κB-7.31 kcal/mol[25]
Native suppressor of NF-κBNF-κB-6.33 kcal/mol[25]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by salicylates.

NF-κB Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB proteasome Proteasome IkB_NFkB->proteasome Ubiquitination & Degradation of IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation proteasome->NFkB Releases salicylate Salicylates salicylate->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds gene_exp Pro-inflammatory Gene Expression DNA->gene_exp

Caption: Inhibition of the NF-κB signaling pathway by salicylates.

TNF-α Signaling Pathway

G cluster_extracellular cluster_membrane cluster_cytoplasm cluster_effects TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK IKK Complex TRAF2->IKK JNK_path JNK/p38 MAPK Pathway Activation TRAF2->JNK_path NFkB_path NF-κB Pathway Activation IKK->NFkB_path inflammation Inflammation NFkB_path->inflammation JNK_path->inflammation apoptosis Apoptosis JNK_path->apoptosis salicylate Salicylates salicylate->IKK Inhibits

Caption: Modulation of the TNF-α signaling pathway.

Conclusion

Molecular docking studies provide invaluable insights into the mechanism of action of this compound at the molecular level. By understanding how the salicylate moiety interacts with the active sites of key inflammatory proteins like COX-1 and COX-2, and how it may influence other signaling pathways such as NF-κB and TNF-α, researchers can better rationalize its therapeutic effects. The detailed protocols and data presented in this guide serve as a foundational resource for scientists and drug development professionals engaged in the study of salicylates and other NSAIDs. Future in-silico studies focusing specifically on the entire this compound molecule will further refine our understanding of its pharmacological profile and may pave the way for the design of novel anti-inflammatory agents with improved efficacy and safety.

References

Morpholine Salicylate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) salicylate (B1505791) is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the salicylate class of compounds.[1][2] It is a salt formed from the reaction of salicylic (B10762653) acid and morpholine.[2] While now largely considered obsolete in clinical practice, a review of its history, synthesis, and pharmacological properties provides valuable insights for researchers in drug discovery and development. This technical guide synthesizes the available literature on morpholine salicylate, presenting its chemical properties, synthesis methodologies, mechanism of action, and toxicological data.

History and Development

The development of this compound is rooted in the long history of salicylates as medicinal agents, which dates back to ancient civilizations using willow bark for its analgesic and antipyretic properties. The active compound, salicin, was first isolated in the early 19th century, leading to the synthesis of salicylic acid.[3][4] The late 19th century saw the synthesis of acetylsalicylic acid (aspirin) by Felix Hoffmann at Bayer, a landmark achievement in pharmaceutical history.[3]

Physicochemical Properties

This compound is a white crystalline solid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 147-90-0[2]
Molecular Formula C₁₁H₁₅NO₄[2]
Molecular Weight 225.24 g/mol [7]
Melting Point 110-111 °C[1]
Solubility Soluble in water and ethanol[1]
IUPAC Name 2-hydroxybenzoic acid;morpholine[7]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving an acid-base reaction between salicylic acid and morpholine.

Direct Synthesis

The most common and straightforward method is the direct neutralization reaction between salicylic acid and morpholine.[2]

Experimental Protocol: Direct Synthesis of this compound

Materials:

  • Salicylic Acid (C₇H₆O₃)

  • Morpholine (C₄H₉NO)

  • Suitable solvent (e.g., ethanol)

  • Reaction vessel with stirring and cooling capabilities

Procedure:

  • Dissolve salicylic acid in a suitable solvent, such as ethanol, in the reaction vessel.

  • Slowly add an equimolar amount of morpholine to the salicylic acid solution with continuous stirring.

  • The reaction is exothermic, so maintain the temperature of the reaction mixture by external cooling (e.g., an ice bath) to prevent degradation of the product.

  • Continue stirring for a sufficient period to ensure the reaction goes to completion.

  • The this compound salt will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified this compound under vacuum.

Salt Metathesis

An alternative approach is through a salt metathesis or double decomposition reaction. This method involves the reaction of a salicylate salt with a morpholine salt.[2]

Experimental Protocol: Synthesis of this compound via Salt Metathesis

Materials:

  • A soluble salicylate salt (e.g., sodium salicylate)

  • A soluble morpholine salt (e.g., morpholine hydrochloride)

  • A suitable solvent in which one of the products is insoluble

Procedure:

  • Prepare separate solutions of the salicylate salt and the morpholine salt in a suitable solvent.

  • Mix the two solutions with stirring.

  • A double displacement reaction will occur, forming this compound and another salt (e.g., sodium chloride).

  • If one of the products is insoluble in the chosen solvent, it will precipitate out. For example, if the reaction is conducted in a solvent where sodium chloride is insoluble, the this compound will remain in solution.

  • Filter the reaction mixture to remove the precipitated salt.

  • Isolate the this compound from the filtrate, for example, by evaporation of the solvent.

  • The crude product can be further purified by recrystallization.

Synthesis_Workflow cluster_direct Direct Synthesis cluster_metathesis Salt Metathesis SA Salicylic Acid Mix Mixing & Cooling SA->Mix M Morpholine M->Mix MS_direct This compound Mix->MS_direct SS Salicylate Salt React Reaction SS->React MSalt Morpholine Salt MSalt->React MS_meta This compound React->MS_meta Byproduct Byproduct Salt React->Byproduct

Synthesis pathways for this compound.

Mechanism of Action

The pharmacological effects of this compound are primarily attributed to the salicylate moiety. Salicylates are known to exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1]

Cyclooxygenase (COX) Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, salicylates reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation.

COX_Inhibition_Pathway AA Arachidonic Acid COX COX-1 & COX-2 AA->COX Metabolism PGs Prostaglandins COX->PGs Synthesis Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediation MS This compound MS->COX Inhibition

Mechanism of action of this compound.

Pharmacological Activity

The pharmacological properties of this compound have been investigated in preclinical models, demonstrating its anti-inflammatory, analgesic, and antipyretic activities.

Anti-inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% in sterile saline)

  • This compound

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: vehicle control, positive control, and test groups receiving different doses of this compound.

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After a set period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Analgesic Activity

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity.

Materials:

  • Swiss albino mice (20-25 g)

  • Acetic acid solution (0.6% in distilled water)

  • This compound

  • Positive control (e.g., Aspirin)

  • Vehicle

Procedure:

  • Fast the mice for a few hours before the experiment.

  • Divide the animals into groups and administer the test compounds or vehicle.

  • After a specific time (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 20 minutes).

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Antipyretic Activity

Experimental Protocol: Brewer's Yeast-Induced Pyrexia in Rats

This is a common model for assessing antipyretic efficacy.

Materials:

  • Wistar rats (150-200 g)

  • Brewer's yeast suspension (15% in saline)

  • This compound

  • Positive control (e.g., Paracetamol)

  • Vehicle

  • Digital thermometer

Procedure:

  • Record the basal rectal temperature of each rat.

  • Induce pyrexia by subcutaneous injection of 10 mL/kg of 15% brewer's yeast suspension.

  • After a certain period (e.g., 18 hours), select the rats that show a significant increase in rectal temperature (at least 0.5 °C).

  • Administer the test compounds or vehicle to the pyretic rats.

  • Record the rectal temperature at regular intervals (e.g., 1, 2, and 3 hours) after drug administration.

  • Evaluate the reduction in rectal temperature compared to the control group.

Toxicology

Specific quantitative toxicological data for this compound is limited in the readily available literature. However, general toxicological information for salicylates and morpholine can be considered.

Salicylates: The adverse effects of salicylates are well-documented and primarily include gastrointestinal irritation, tinnitus, and at high doses, more severe metabolic disturbances.[8]

Morpholine: Morpholine itself can be corrosive to the skin and eyes.[3] In animal studies, repeated oral administration of morpholine has been associated with effects on the liver and kidneys.[3]

A study on the oral LD50 of this compound in rats was found in a 1982 report, indicating a value of 30.9 g/kg.[9] However, this value is exceptionally high and should be interpreted with caution. The oral LD50 for morpholine in rats is reported to be in the range of 1050–1900 mg/kg bw.[3]

Clinical Use and Side Effects

This compound was historically used for its analgesic and antipyretic properties. Clinical studies on its use in conditions like rheumatic fever have been conducted.[10][11] However, it has largely been superseded by other NSAIDs with more established efficacy and safety profiles.

The side effects are expected to be similar to those of other salicylates, including:

  • Gastrointestinal disturbances (nausea, vomiting, dyspepsia)

  • Tinnitus

  • Dizziness

  • Potential for gastrointestinal bleeding with long-term use

Conclusion

This compound is a historically relevant NSAID that demonstrates the principles of drug design within the salicylate class. While its clinical use has diminished, the study of its synthesis, mechanism of action, and pharmacological properties provides a valuable case study for researchers. The methodologies outlined in this guide for its synthesis and pharmacological evaluation are standard techniques applicable to the preclinical assessment of new anti-inflammatory and analgesic agents. Further research into specific aspects, such as its COX-2 selectivity and detailed pharmacokinetic profile, would be necessary for a complete understanding of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of Morpholine Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) salicylate (B1505791) is a nonsteroidal anti-inflammatory drug (NSAID) that combines the anti-inflammatory properties of salicylates with the morpholine moiety.[1][2] Salicylates are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[3] This leads to a reduction in the production of inflammatory mediators like prostaglandins (B1171923) and cytokines.[4][5][6][7][8] The morpholine ring is a pharmacophore found in many bioactive compounds and may influence the molecule's pharmacokinetic and pharmacodynamic properties.[9]

These application notes provide detailed protocols for in vitro assays to characterize the anti-inflammatory activity of morpholine salicylate. The described methods focus on key inflammatory markers and pathways, enabling a comprehensive preclinical evaluation.

Data Presentation: In Vitro Anti-Inflammatory Activity of Salicylate and Morpholine Derivatives

Table 1: Inhibition of Pro-inflammatory Cytokine Production by Salicylate Derivatives

CompoundCell LineInducerCytokine InhibitedIC50 / % InhibitionReference
Methyl Salicylate Glycoside (J12122)RAW264.7LPSTNF-α, IL-1β, IL-6Dose-dependent inhibition[10]
Methyl Salicylate Glycoside (J12123)RAW264.7LPSTNF-α, IL-1β, IL-6Dose-dependent inhibition[10]

Table 2: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineInducer% Inhibition @ ConcentrationReference
Methyl Salicylate Glycoside (J12122)RAW264.7LPS56.20% @ 3.0 µg/mL[10]
Methyl Salicylate Glycoside (J12123)RAW264.7LPS51.72% @ 3.0 µg/mL[10]
Morpholinopyrimidine Derivative (V4)RAW264.7LPSSignificant reduction @ 12.5 µM[9]
Morpholinopyrimidine Derivative (V8)RAW264.7LPSSignificant reduction @ 12.5 µM[9]

Table 3: Inhibition of Cyclooxygenase (COX) Activity

CompoundEnzymeIC50Reference
Aspirin (B1665792)COX-25.35 µM[11]
Sodium SalicylateCOX-2No significant inhibition up to 100 µM[11]
Gentisic Acid (Salicylate Metabolite)COX-2Significant suppression @ 10-100 µM[11]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound.

Protocol 1: Determination of Pro-inflammatory Cytokine Inhibition in LPS-Stimulated RAW264.7 Macrophages

This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in murine macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compound). Incubate for 2 hours.

  • Inflammation Induction: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce an inflammatory response. For the negative control wells, add 10 µL of sterile PBS.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at 1,500 rpm for 10 minutes. Carefully collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the cytokine production).

Protocol 2: Measurement of Nitric Oxide (NO) Production using the Griess Reagent Assay

This protocol assesses the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated RAW264.7 cells.

Materials:

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • Griess Assay: a. In a new 96-well plate, add 50 µL of the collected cell culture supernatant. b. Add 50 µL of the sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples. Determine the percentage of NO production inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control and calculate the IC50 value.

Protocol 3: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This cell-free enzymatic assay determines the ability of this compound to directly inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • Prostaglandin (B15479496) screening ELISA kit (e.g., for PGE2)

  • This compound

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and various concentrations of this compound or control inhibitors. Include a vehicle control. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced in each well using a specific ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 values for both enzymes.

Visualization of Signaling Pathways and Experimental Workflows

To better illustrate the underlying mechanisms and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data Data Analysis seed Seed RAW264.7 Cells treat Treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate cytokine Cytokine Measurement (ELISA) stimulate->cytokine no_assay Nitric Oxide Assay (Griess) stimulate->no_assay analysis Calculate % Inhibition & IC50 cytokine->analysis no_assay->analysis

Caption: Workflow for cytokine and nitric oxide inhibition assays.

cox_inhibition_workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis enzyme Prepare COX-1/COX-2 Enzymes compound Add this compound enzyme->compound substrate Add Arachidonic Acid compound->substrate incubation Incubate at 37°C substrate->incubation elisa Measure Prostaglandin (ELISA) incubation->elisa analysis Calculate % Inhibition & IC50 elisa->analysis nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation NFkB_IkB->NFkB IκB degradation DNA DNA NFkB_n->DNA binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription COX2 COX-2 DNA->COX2 transcription Salicylates Salicylates Salicylates->IKK inhibit

References

Application Notes and Protocols for Morpholine Salicylate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) salicylate (B1505791), a nonsteroidal anti-inflammatory drug (NSAID), is the salt formed from salicylic (B10762653) acid and morpholine.[1][2][3][4] Like other salicylates, it is utilized for its analgesic and anti-inflammatory properties.[1][2] Topical delivery of morpholine salicylate presents an attractive option for localized treatment of pain and inflammation, potentially reducing systemic side effects associated with oral administration. The efficacy of topical formulations is largely dependent on the ability of the active ingredient to permeate the stratum corneum, the primary barrier of the skin.[5]

This document provides detailed application notes, experimental protocols, and relevant data for researchers and professionals engaged in the development of topical drug delivery systems for this compound.

Mechanism of Action

The anti-inflammatory effects of salicylates are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain.[6] By blocking COX enzymes, salicylic acid, the active metabolite of this compound, reduces prostaglandin (B15479496) production, thereby diminishing the inflammatory response and associated pain.[6]

Beyond COX inhibition, salicylates also modulate the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Salicylates have been shown to inhibit the activity of IκB kinase-beta (IKK-β). This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to promote the transcription of pro-inflammatory genes.

Signaling Pathway Diagram

Salicylate_Anti-inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex (IKK-α, IKK-β, IKK-γ) Receptor->IKK_Complex Activation IkB_NFkB_Complex IκB NF-κB IKK_Complex->IkB_NFkB_Complex Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB_Complex->NFkB Release Phosphorylated_IkB P-IκB Ubiquitination Ubiquitination & Degradation Phosphorylated_IkB->Ubiquitination Morpholine_Salicylate This compound Morpholine_Salicylate->IKK_Complex Inhibition COX_Enzymes COX-1 / COX-2 Morpholine_Salicylate->COX_Enzymes Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain DNA DNA NFkB_n->DNA Binding Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Gene_Transcription->Inflammation_Pain

Caption: Anti-inflammatory signaling pathway of salicylates.

Data Presentation

While specific quantitative data for the topical permeation of this compound is limited in publicly available literature, data from studies on other topically applied salicylates, such as methyl salicylate and triethanolamine (B1662121) salicylate, can provide valuable insights into expected permeation characteristics. The following tables summarize relevant data from such studies.

Table 1: In Vitro Permeability of Salicylates Through Human Skin

FormulationActive IngredientSkin TypePermeability Flux (µg/cm²/h)
Commercial Cream20% Methyl SalicylateFull-Thickness1.8 ± 0.3[7]
Commercial Gel10% Glycol SalicylateFull-Thickness3.0 ± 0.4[7]
Commercial Cream10% Triethanolamine SalicylateFull-Thickness1.1 ± 0.2[7]
10% v/v in Propylene GlycolMethyl SalicylatePorcine Ear~3.7 (calculated from 88.2 µg/cm² over 24h)[8]
10% v/v in Plurol® oleique CC 497Methyl SalicylatePorcine Ear~2.7 (calculated from 65.3 µg/cm² over 24h)[8]
10% v/v in Labrasol®Methyl SalicylatePorcine Ear~2.2 (calculated from 52.5 µg/cm² over 24h)[8]

Table 2: In Vivo Tissue Concentrations of Salicylate After Topical Application in Humans

FormulationActive IngredientTissueDialysate Concentration (µg/mL)
Commercial Cream20% Methyl SalicylateDermis3.5 ± 1.2[7]
Commercial Cream10% Triethanolamine SalicylateDermis0.04 ± 0.02[7]

Experimental Protocols

Formulation of a this compound Topical Gel (Example)

This protocol describes the preparation of a basic hydrogel formulation for topical delivery of this compound.

Materials:

  • This compound

  • Carbopol 934P (or other suitable gelling agent)

  • Isopropyl Alcohol

  • Isopropyl Myristate

  • Sodium Metabisulphite (antioxidant)

  • Triethanolamine (neutralizing agent)

  • Purified Water

Procedure:

  • Preparation of Solution A (Oil Phase): Accurately weigh the desired amount of this compound and dissolve it in isopropyl alcohol. Add isopropyl myristate to this solution and mix until a clear solution is obtained.[9]

  • Preparation of Solution B (Aqueous Phase): In a separate beaker, disperse the weighed quantity of Carbopol 934P in purified water containing sodium metabisulphite. Stir continuously until the polymer is fully hydrated and a uniform dispersion is formed.[9]

  • Mixing: Slowly add Solution A to Solution B with continuous stirring using a homogenizer to form a uniform emulsion.[9]

  • Neutralization: Adjust the pH of the gel to approximately 6.8 by adding triethanolamine dropwise while stirring. Continue stirring until a clear, viscous gel is formed.[9]

  • Equilibration: Allow the prepared gel to stand for at least 24 hours at room temperature to allow for complete hydration of the polymer and to remove any entrapped air bubbles.[9]

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the skin permeation of this compound from a topical formulation.

Workflow Diagram:

IVPT_Workflow A Skin Preparation (Excise and dermatomed) B Franz Cell Assembly (Mount skin between chambers) A->B C Receptor Chamber Filling (Degassed receptor medium, 32°C) B->C D Formulation Application (Apply known amount to skin surface) C->D E Sampling (Withdraw aliquots at time points) D->E F Sample Analysis (HPLC-UV) E->F G Data Analysis (Calculate flux, permeability coefficient) F->G

Caption: Workflow for in vitro skin permeation testing.

Materials and Equipment:

  • Franz diffusion cells (with a known diffusion area)[10]

  • Full-thickness skin (e.g., human, porcine, or rodent)[10]

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)[10]

  • Water bath with circulator[10]

  • Magnetic stirrers

  • Syringes and needles for sampling

  • HPLC system with UV detector for analysis

Procedure:

  • Skin Preparation: Excise the skin from the donor source and remove any adhering subcutaneous fat. If using animal skin, the hair should be carefully clipped. The skin can be used fresh or stored frozen. Prior to the experiment, thaw the skin and cut it into sections large enough to be mounted on the Franz diffusion cells.[10]

  • Franz Cell Setup: Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[10]

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber and place the cell in a water bath maintained at 32°C.[10]

  • Formulation Application: Apply a known quantity of the this compound formulation to the surface of the skin in the donor compartment.[10]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[8]

  • Sample Analysis: Analyze the withdrawn samples for the concentration of this compound using a validated HPLC-UV method.[11]

HPLC Method for Quantification of this compound

This protocol provides a general procedure for the quantification of salicylates in samples from in vitro skin permeation studies.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[11]

  • Mobile Phase: A mixture of acetonitrile (B52724) and deionized water (e.g., 35:65 v/v) adjusted to pH 3 with phosphoric acid.[11]

  • Flow Rate: 0.7 mL/min[11]

  • Detection Wavelength: 205 nm[11]

  • Injection Volume: 20 µL

  • Column Temperature: 25°C[11]

Procedure:

  • Standard Solutions: Prepare a series of standard solutions of this compound in the receptor medium at known concentrations to construct a calibration curve.

  • Sample Preparation: The samples withdrawn from the receptor chamber may be injected directly if they are clean. If necessary, filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and samples into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak areas with the calibration curve.

Conclusion

The topical delivery of this compound offers a promising approach for the localized treatment of pain and inflammation. The development of effective topical formulations requires a thorough understanding of the drug's mechanism of action, its physicochemical properties, and its permeation characteristics across the skin barrier. The protocols and data presented in this document provide a framework for researchers and drug development professionals to design and evaluate novel topical drug delivery systems for this compound. Further research is warranted to generate specific permeation data for this compound to optimize formulation strategies and enhance its therapeutic efficacy.

References

Application Notes & Protocols: Evaluation of Morpholine Salicylate in Rheumatoid Arthritis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the application of morpholine (B109124) salicylate (B1505791) in animal models of rheumatoid arthritis is limited in publicly available literature. The following application notes and protocols are based on established methodologies for evaluating non-steroidal anti-inflammatory drugs (NSAIDs) in common RA models and the known mechanisms of salicylates. The quantitative data presented is illustrative and intended to serve as a template for experimental design and data presentation.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, autoantibody production, and progressive destruction of cartilage and bone.[1] Animal models of RA are indispensable tools for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents.[2] Common models include Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), which recapitulate key features of human RA, such as joint swelling, immune cell infiltration, and pannus formation.[3][4]

Morpholine salicylate is a non-steroidal anti-inflammatory drug (NSAID) that combines salicylic (B10762653) acid with morpholine, a heterocyclic amine.[5] While the morpholine moiety is often used in medicinal chemistry to improve pharmacokinetic properties, the primary mechanism of action for the salicylate component is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[6] This document provides a detailed framework for evaluating the potential therapeutic efficacy of this compound in rodent models of rheumatoid arthritis.

Presumed Mechanism of Action: Salicylate Pathway

Salicylates, including the active component of this compound, primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Salicylate_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Liberation cox COX-1 / COX-2 aa->cox pgs Prostaglandins (PGE2, etc.) cox->pgs Synthesis inflammation Inflammation, Pain, Fever pgs->inflammation ms This compound (Salicylic Acid) ms->cox Inhibition

Figure 1. Presumed signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for two standard animal models of rheumatoid arthritis. These can be adapted for the evaluation of this compound.

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is widely used as it shares immunological and pathological features with human RA.[7]

Materials:

  • Male Lewis or Dark Agouti (DA) rats (8-10 weeks old)

  • Bovine or Porcine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Syringes and needles (26G)

  • Homogenizer

Protocol:

  • Preparation of Collagen Emulsion:

    • Dissolve Type II collagen in 0.1 M acetic acid to a final concentration of 2-4 mg/mL by stirring overnight at 4°C.

    • Prepare a 1:1 emulsion of the collagen solution with CFA (for primary immunization) or IFA (for booster). An electric homogenizer is recommended to create a stable emulsion.[7]

  • Primary Immunization (Day 0):

    • Anesthetize the rats.

    • Inject 0.1 mL of the CII-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 7):

    • Inject 0.1 mL of a CII-IFA emulsion intradermally at a site near the primary injection.[1]

  • Treatment Regimen:

    • Prophylactic: Begin daily administration of this compound (e.g., via oral gavage) on Day 0 and continue until the end of the study (e.g., Day 21-28).

    • Therapeutic: Begin treatment upon the onset of clinical signs of arthritis (typically around Day 11-14).[3]

    • Divide animals into groups: Vehicle Control, this compound (multiple dose levels), and Positive Control (e.g., Indomethacin or Methotrexate).

  • Clinical Assessment:

    • Starting from Day 7, monitor animals daily for signs of arthritis.

    • Arthritis Score: Score each paw on a scale of 0-4 (0=normal; 1=mild swelling/erythema of one joint; 2=moderate swelling/erythema; 3=severe swelling of the entire paw; 4=ankylosis/deformity). The maximum score per animal is 16.

    • Paw Thickness/Volume: Measure the thickness of the hind paws using a digital caliper or the volume using a plethysmometer every 2-3 days.

  • Terminal Procedures (e.g., Day 28):

    • Collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-CII antibodies.

    • Euthanize animals and collect hind paws for histopathological analysis (synovial inflammation, cartilage/bone erosion) and micro-CT imaging for bone architecture analysis.

Adjuvant-Induced Arthritis (AIA) in Mice

The AIA model is a rapidly developing polyarthritis model useful for screening anti-inflammatory compounds.

Materials:

  • Female BALB/c or C57BL/6 mice (8-12 weeks old)

  • Complete Freund's Adjuvant (CFA)

  • Syringes and needles (27G or 30G)

  • This compound and vehicle

  • Digital calipers

Protocol:

  • Induction of Arthritis (Day 0):

    • Anesthetize the mice.

    • Inject 20 µL of CFA into the intra-articular space of one ankle joint and an additional 80 µL (4 x 20 µL) into the periarticular tissue of the same paw.[8]

  • Treatment Regimen:

    • Initiate daily treatment with this compound (oral gavage or other appropriate route) either prophylactically (Day 0) or therapeutically (e.g., Day 3-5, upon initial signs of inflammation).

    • Establish Vehicle Control, this compound, and Positive Control (e.g., Dexamethasone) groups.

  • Clinical Assessment:

    • Measure the diameter of the injected ankle joint every 3 days using a digital caliper.[8]

    • Score the severity of arthritis in the injected paw every 3 days using a 0-4 scale similar to the CIA model.[8]

  • Terminal Procedures (e.g., Day 14-21):

    • Collect blood and tissue samples as described for the CIA model for biomarker and histological analysis.

Experimental_Workflow cluster_model Arthritis Model Induction cluster_treatment Treatment & Monitoring cluster_analysis Terminal Analysis Animal Acclimatization Animal Acclimatization Primary Immunization\n(Day 0) Primary Immunization (Day 0) Animal Acclimatization->Primary Immunization\n(Day 0) Booster (optional)\n(Day 7) Booster (optional) (Day 7) Primary Immunization\n(Day 0)->Booster (optional)\n(Day 7) Treatment Initiation Treatment Initiation Booster (optional)\n(Day 7)->Treatment Initiation Daily Clinical Scoring\n& Paw Measurement Daily Clinical Scoring & Paw Measurement Treatment Initiation->Daily Clinical Scoring\n& Paw Measurement Body Weight Monitoring Body Weight Monitoring Daily Clinical Scoring\n& Paw Measurement->Body Weight Monitoring Blood Collection\n(Cytokines, Antibodies) Blood Collection (Cytokines, Antibodies) Body Weight Monitoring->Blood Collection\n(Cytokines, Antibodies) Histopathology\n(Joints) Histopathology (Joints) Blood Collection\n(Cytokines, Antibodies)->Histopathology\n(Joints) Micro-CT Imaging\n(Bone) Micro-CT Imaging (Bone) Histopathology\n(Joints)->Micro-CT Imaging\n(Bone)

Figure 2. General experimental workflow for RA animal models.

Data Presentation (Illustrative)

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Clinical Score in Rat CIA Model (Illustrative Data)

Treatment GroupNMean Arthritis Score (Day 21) ± SEM% Inhibition
Vehicle Control1010.5 ± 0.8-
This compound (50 mg/kg)107.2 ± 0.631.4%
This compound (100 mg/kg)104.8 ± 0.5 54.3%
Indomethacin (5 mg/kg)103.1 ± 0.470.5%
p < 0.05, *p < 0.01 vs. Vehicle Control

Table 2: Effect of this compound on Paw Volume in Rat CIA Model (Illustrative Data)

Treatment GroupNPaw Volume Increase (mL) on Day 21 ± SEM% Reduction in Swelling
Vehicle Control101.25 ± 0.11-
This compound (50 mg/kg)100.88 ± 0.0929.6%
This compound (100 mg/kg)100.62 ± 0.07 50.4%
Indomethacin (5 mg/kg)100.45 ± 0.0564.0%
p < 0.05, *p < 0.01 vs. Vehicle Control

Table 3: Effect of this compound on Serum Cytokine Levels (Illustrative Data)

Treatment GroupNTNF-α (pg/mL) ± SEMIL-6 (pg/mL) ± SEM
Vehicle Control10185.4 ± 15.2250.1 ± 22.5
This compound (100 mg/kg)10112.8 ± 10.1 145.7 ± 18.3
Indomethacin (5 mg/kg)1095.3 ± 8.9 110.2 ± 15.1
*p < 0.05, *p < 0.01 vs. Vehicle Control

Pharmacokinetic and Toxicological Considerations

  • Pharmacokinetics: It is advisable to conduct preliminary pharmacokinetic studies to determine the half-life, bioavailability, and optimal dosing frequency of this compound in the chosen animal strain.[9][10]

  • Toxicology: Acute and sub-chronic toxicity studies should be performed to establish a safe dose range and monitor for potential adverse effects, such as gastrointestinal irritation, which is a known side effect of salicylates.[11] Regular monitoring of animal body weight and general health is crucial throughout the study.

Conclusion

The protocols and frameworks provided offer a comprehensive approach to the preclinical evaluation of this compound for the treatment of rheumatoid arthritis. By utilizing established animal models like CIA and AIA, researchers can systematically assess the compound's anti-inflammatory and disease-modifying potential. Careful clinical observation, supported by biomarker analysis and histopathology, will be essential to fully characterize its therapeutic profile.

References

Application of Morpholine Salicylate in Osteoarthritis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the application of morpholine (B109124) salicylate (B1505791) in osteoarthritis research is limited. The following application notes and protocols are based on the established mechanisms of salicylates and general methodologies for evaluating nonsteroidal anti-inflammatory drugs (NSAIDs) in the context of osteoarthritis. These protocols are intended to serve as a starting point for research and should be adapted and validated for specific experimental conditions.

Introduction

Morpholine salicylate is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the salicylate class of compounds. Like other salicylates, its therapeutic effects in osteoarthritis (OA) are attributed to its analgesic and anti-inflammatory properties. The primary mechanism of action for salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation and pain.[1][2] Furthermore, evidence suggests that salicylates may modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses in chondrocytes.[2][3] However, it is also important to note that some studies have indicated that salicylates may have a dose-dependent inhibitory effect on proteoglycan synthesis in articular cartilage, which could have implications for long-term joint health.[4][5][6]

These application notes provide a framework for investigating the therapeutic potential and mechanism of action of this compound in preclinical osteoarthritis research.

Data Presentation

Table 1: In Vitro Effects of Salicylates on Chondrocyte Function and Inflammatory Markers
ParameterCell TypeTreatmentConcentrationResultReference
Proteoglycan SynthesisNormal Canine Articular CartilageSodium Salicylate10⁻³ M27% inhibition[5]
5 x 10⁻³ M58% inhibition[5]
10⁻² M84% inhibition[5]
Proteoglycan SynthesisOsteoarthritic Canine CartilageSodium Salicylate10⁻³ MSignificantly greater suppression than in normal cartilage[4]
Prostaglandin E2 (PGE2) ProductionTNF-α stimulated Human ChondrocytesPiroxicam (NSAID)Not SpecifiedSignificant decrease[7]
Matrix Metalloproteinase-1 (MMP-1) ProductionTNF-α stimulated Human ChondrocytesCelecoxib (COX-2 Inhibitor)Not SpecifiedSignificant decrease[7]
Aggrecan Gene ExpressionTNF-α stimulated Human ChondrocytesCelecoxib (COX-2 Inhibitor)Not SpecifiedIncreased expression[7]
Table 2: In Vivo Effects of Salicylates and NSAIDs in Animal Models of Osteoarthritis
Animal ModelTreatmentDosageOutcome MeasureResultReference
Rat (Freund's Adjuvant-Induced Arthritis)Naproxen8 mg/kgCartilage ErosionReduced erosion[8]
Canine (Destabilized Knee Model of OA)NaproxenNot SpecifiedProteoglycan LossReduced loss[8]
Canine (Cruciate-Deficient Model)AspirinTherapeutic LevelsStructural DamageAccelerated development of damage[5]
Rat (Monoiodoacetate-Induced OA)Diclofenac Sodium2 mg/kg (subcutaneous)Joint Cartilage PreservationPreserved cartilage[9]

Signaling Pathways and Experimental Workflows

G General Salicylate Mechanism of Action in Osteoarthritis cluster_stimulus Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action Stimulus IL-1β, TNF-α Receptor Cytokine Receptors Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_inactive NF-κB (p65/p50) (Inactive) IκBα->NFκB_inactive Degrades, releasing NF-κB NFκB_active NF-κB (p65/p50) (Active) NFκB_inactive->NFκB_active Translocates COX2 COX-2 Enzyme ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) ArachidonicAcid->Prostaglandins Metabolized by Prostaglandins->Receptor Exacerbates Inflammation DNA DNA NFκB_active->DNA Binds GeneExpression Gene Expression (MMPs, ADAMTS, iNOS, COX-2) DNA->GeneExpression Induces Transcription MorpholineSalicylate This compound MorpholineSalicylate->IKK May Inhibit MorpholineSalicylate->COX2 Inhibits

Caption: General mechanism of salicylate action in osteoarthritis.

G Experimental Workflow for In Vitro Evaluation cluster_cell_culture Chondrocyte Culture cluster_treatment Treatment cluster_analysis Analysis IsolateChondrocytes Isolate Primary Chondrocytes (e.g., from animal cartilage) CultureChondrocytes Culture and Expand Chondrocytes IsolateChondrocytes->CultureChondrocytes SeedPlates Seed Chondrocytes in Multi-well Plates CultureChondrocytes->SeedPlates InduceInflammation Induce Inflammatory Response (e.g., with IL-1β or TNF-α) SeedPlates->InduceInflammation TreatWithDrug Treat with this compound (various concentrations) InduceInflammation->TreatWithDrug CellViability Assess Cell Viability (e.g., MTT Assay) TreatWithDrug->CellViability GeneExpression Analyze Gene Expression (qPCR for COX-2, MMPs, Aggrecan) TreatWithDrug->GeneExpression ProteinAnalysis Measure Protein Levels (ELISA for PGE2, MMPs) TreatWithDrug->ProteinAnalysis ProteoglycanSynthesis Quantify Proteoglycan Synthesis (e.g., ³⁵S-sulfate incorporation) TreatWithDrug->ProteoglycanSynthesis

Caption: In vitro experimental workflow for this compound.

G Experimental Workflow for In Vivo Evaluation cluster_model_induction Osteoarthritis Model Induction cluster_treatment Treatment Regimen cluster_assessment Outcome Assessment SelectModel Select Animal Model (e.g., Rat, Rabbit) InduceOA Induce Osteoarthritis (e.g., MIA injection, DMM surgery) SelectModel->InduceOA AdministerDrug Administer this compound (e.g., oral gavage, topical) InduceOA->AdministerDrug PainAssessment Behavioral Pain Assessment (e.g., von Frey, weight bearing) AdministerDrug->PainAssessment Imaging Imaging Analysis (e.g., X-ray, micro-CT) AdministerDrug->Imaging Histopathology Histopathological Analysis of Joints (Safranin-O staining, OARSI score) AdministerDrug->Histopathology Biomarkers Biomarker Analysis (Serum/Synovial Fluid for CTX-II, COMP) AdministerDrug->Biomarkers ControlGroups Include Vehicle and Positive Control Groups

References

Application Note: HPLC Method for the Quantification of Morpholine Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) salicylate (B1505791) is a salt formed from the organic base morpholine and salicylic (B10762653) acid, a well-known nonsteroidal anti-inflammatory drug (NSAID).[1][2] Accurate quantification of this active pharmaceutical ingredient (API) is crucial for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of salicylates due to its specificity, sensitivity, and ability to separate the analyte of interest from potential impurities and degradation products.[3][4][5] This application note provides a detailed protocol for the quantification of the salicylate moiety in morpholine salicylate using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Principle

This compound, in an aqueous or hydro-alcoholic solution, will dissociate into the morpholinium cation and the salicylate anion. The salicylate anion possesses a strong UV chromophore, allowing for its sensitive detection and quantification. This method utilizes a C18 stationary phase to retain the salicylate anion, which is then eluted using a suitable mobile phase. The concentration of salicylate is determined by comparing the peak area of the sample to that of a known standard. Due to the lack of a strong chromophore, morpholine is not directly detected under these conditions without a derivatization step.[6]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (60:40, v/v)[7]
Flow Rate 1.0 mL/min[8][9]
Injection Volume 20 µL[8][9]
Column Temp. 30°C[8][9]
Detection UV at 304 nm[8]
Run Time Approximately 10 minutes
Reagent and Standard Preparation
  • Reagents: HPLC grade acetonitrile, acetic acid, and water.

  • Standard Stock Solution (1000 µg/mL of Salicylic Acid): Accurately weigh approximately 100 mg of salicylic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-150 µg/mL.

Sample Preparation
  • Accurate Weighing: Accurately weigh a quantity of this compound powder equivalent to approximately 100 mg of salicylic acid.

  • Dissolution: Transfer the weighed sample to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Further Dilution: Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to achieve a final theoretical concentration of 100 µg/mL of salicylic acid.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[8]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[7][9]

Validation ParameterTypical Acceptance Criteria
Specificity The peak for salicylate should be well-resolved from any impurities or excipients.
Linearity A correlation coefficient (r²) of ≥ 0.999 over the concentration range.[8][10]
Accuracy (Recovery) 98.0% to 102.0% recovery of the analyte in spiked placebo samples.[8][10]
Precision (RSD) Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2.0%.[8]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insignificant changes in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, temperature).

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%
Table 2: Linearity Data for Salicylic Acid
Concentration (µg/mL)Mean Peak Area (n=3)
10[Insert Data]
25[Insert Data]
50[Insert Data]
75[Insert Data]
100[Insert Data]
125[Insert Data]
150[Insert Data]
Correlation Coefficient (r²) [Insert Value]
Table 3: Accuracy (Recovery) Data
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80[Insert Data][Insert Value]
100%100[Insert Data][Insert Value]
120%120[Insert Data][Insert Value]
Mean % Recovery [Insert Value]

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation injection Inject Standard & Sample std_prep->injection sample_prep Sample Preparation sample_prep->injection hplc_system HPLC System Setup hplc_system->injection chromatography Chromatographic Separation injection->chromatography peak_integration Peak Integration chromatography->peak_integration calculation Concentration Calculation peak_integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the routine quantification of the salicylate moiety in this compound. The method demonstrates good specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications in the pharmaceutical industry.

References

Application Note and Protocol: GC-MS Analysis of Morpholine Salicylate and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) salicylate (B1505791) is a non-steroidal anti-inflammatory drug (NSAID) synthesized from the acid-base reaction of morpholine and salicylic (B10762653) acid.[1] The quality control of morpholine salicylate requires sensitive and specific analytical methods to identify and quantify the active pharmaceutical ingredient (API) and any process-related impurities or degradation products. The primary impurities are typically unreacted starting materials: morpholine and salicylic acid.

This document provides a detailed protocol for the analysis of these impurities in this compound samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and polar nature of both morpholine and salicylic acid, derivatization is essential to facilitate their analysis by GC-MS. This application note outlines two distinct methods for the derivatization and quantification of each impurity.

Predicted Impurities

The most common synthesis route for this compound is the direct acid-base neutralization of morpholine and salicylic acid.[1] Therefore, the primary impurities are expected to be:

  • Morpholine: Unreacted starting material.

  • Salicylic Acid: Unreacted starting material.

Thermal degradation of morpholine can also occur, though it is generally more stable than other amines like monoethanolamine (MEA).[2]

Experimental Protocols

Direct GC-MS analysis of morpholine and salicylic acid is challenging due to their polarity.[3] Therefore, two separate derivatization methods are proposed for the accurate quantification of each impurity.

Method 1: Analysis of Morpholine Impurity via Nitrosation Derivatization

This method involves the conversion of morpholine, a secondary amine, into the more volatile and stable N-nitrosomorpholine (NMOR) derivative.[4]

3.1.1. Sample Preparation

  • Accurately weigh and dissolve a known amount of the this compound sample in purified water.

  • Filter the solution through a 0.22 µm membrane filter to remove any particulates.

3.1.2. Derivatization Procedure

  • Transfer a known volume (e.g., 2.0 mL) of the filtered sample solution into a glass test tube.

  • Add 200 µL of 0.05 M hydrochloric acid (HCl) to acidify the sample.[5]

  • Add 200 µL of a saturated sodium nitrite (B80452) (NaNO₂) solution and vortex for 30 seconds.[5]

  • Heat the mixture at 40°C for 5 minutes in a heating block.[6]

  • Cool the reaction mixture to room temperature.[6]

3.1.3. Liquid-Liquid Extraction

  • Add 0.5 mL of dichloromethane (B109758) to the derivatized solution.[6]

  • Vortex for 1 minute to extract the N-nitrosomorpholine derivative.[6]

  • Allow the layers to separate for 10 minutes.[6]

  • Carefully transfer the organic (bottom) layer to an autosampler vial for GC-MS analysis.

3.1.4. GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent[3]
Mass Spectrometer Agilent 5975C MSD or equivalent[3]
Column DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness)[5]
Injector Temperature 250 °C[3]
Injection Volume 1 µL[3]
Split Ratio 1:7[3]
Carrier Gas Helium at a flow rate of 2.0 mL/min[3]
Oven Program Initial temp 100°C for 4 min, ramp to 120°C at 10°C/min, hold for 3 min, then ramp to 250°C at 20°C/min, hold for 5 min.[3]
MS Source Temp. 230 °C[3]
MS Quadrupole Temp. 150 °C[3]
Transfer Line Temp. 280 °C[3]
Ionization Mode Electron Impact (EI) at 70 eV[3]
SIM Ions for NMOR m/z 116.1 (quantifier), 86.1 (qualifier)[3]
Method 2: Analysis of Salicylic Acid Impurity via Silylation Derivatization

This protocol details the conversion of salicylic acid into a more volatile trimethylsilyl (B98337) (TMS) derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][7]

3.2.1. Sample Preparation

  • Accurately weigh and dissolve a known amount of the this compound sample in a suitable organic solvent (e.g., methanol).

  • If necessary, evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

3.2.2. Derivatization Procedure

  • Add 100 µL of the derivatization reagent (BSTFA with 1% TMCS) to the dried sample residue.[1]

  • Seal the vial tightly.

  • Heat the vial at 60-70°C for 60 minutes in a heating block or oven.[1]

  • Allow the vial to cool to room temperature before GC-MS analysis.

3.2.3. GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[7]
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 1:10 (can be optimized)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
MS Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Ionization Mode Electron Impact (EI) at 70 eV
SIM Ions for di-TMS-SA m/z 267 (M-15), 208, 179[1]

Data Presentation

Quantitative Data for Morpholine (as NMOR) Analysis
ParameterPerformance in Apple Juice[4]Performance in Apple & Citrus Peel/Pulp[3]
Linearity Range 10 - 500 µg/L10 - 400 µg/kg
Correlation Coefficient (R²) > 0.999> 0.9999
Limit of Detection (LOD) 7.3 µg/L1.3 - 3.3 µg/kg
Limit of Quantification (LOQ) 24.4 µg/L4.1 - 10.1 µg/kg
Spiked Recovery Rate 94.3% - 109.0%88.6% - 107.2%
Intra-day Precision (RSD%) 2.0% - 4.4%1.4% - 9.4%
Inter-day Precision (RSD%) 3.3% - 7.0%1.5% - 2.8%
Quantitative Data for Salicylic Acid (as di-TMS-SA) Analysis

Note: The following data is generalized from the analysis of salicylic acid in various matrices and should be validated for the specific this compound sample matrix.

ParameterTypical Performance
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) ~5 ng/mL
Limit of Quantification (LOQ) ~10-50 ng/mL[7]
Spiked Recovery Rate 85 - 115%
Precision (RSD%) < 15%

Visualizations

experimental_workflow_morpholine cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis sp1 Dissolve Morpholine Salicylate in Water sp2 Filter (0.22 µm) sp1->sp2 d1 Add HCl sp2->d1 d2 Add NaNO2 d1->d2 d3 Heat (40°C) d2->d3 e1 Add Dichloromethane d3->e1 e2 Vortex & Separate e1->e2 e3 Collect Organic Layer e2->e3 a1 GC-MS Analysis e3->a1

Caption: Workflow for the analysis of morpholine impurity.

experimental_workflow_salicylic_acid cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sp1 Dissolve Morpholine Salicylate in Solvent sp2 Evaporate to Dryness sp1->sp2 d1 Add BSTFA/TMCS sp2->d1 d2 Heat (60-70°C) d1->d2 d3 Cool to RT d2->d3 a1 GC-MS Analysis d3->a1

Caption: Workflow for the analysis of salicylic acid impurity.

impurity_relationship cluster_synthesis Synthesis Reactants cluster_impurities Potential Impurities morpholine Morpholine morpholine_salicylate This compound (API) morpholine->morpholine_salicylate unreacted_morpholine Unreacted Morpholine morpholine->unreacted_morpholine salicylic_acid Salicylic Acid salicylic_acid->morpholine_salicylate unreacted_sa Unreacted Salicylic Acid salicylic_acid->unreacted_sa

Caption: Logical relationship of impurities to the API.

References

morpholine salicylate as a reference standard in pharmaceutical analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of morpholine (B109124) salicylate (B1505791) as a reference standard in pharmaceutical analysis. Morpholine salicylate, a salt formed from morpholine and salicylic (B10762653) acid, is a nonsteroidal anti-inflammatory drug (NSAID)[1][2]. As a reference standard, it is crucial for the accurate quantification and quality control of pharmaceutical formulations containing this active ingredient. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Introduction

This compound combines the analgesic and anti-inflammatory properties of salicylic acid with morpholine. Accurate determination of this compound in pharmaceutical products is essential to ensure safety and efficacy. A well-characterized reference standard is fundamental for method validation, calibration, and routine quality control testing. This document serves as a comprehensive guide for analysts in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₅NO₄[1][3]
Molar Mass225.24 g/mol [1][3]
CAS Number147-90-0[3]
AppearanceWhite crystalline solid
IUPAC Name2-hydroxybenzoic acid;morpholine[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Salicylate Moiety

This method is adapted from established HPLC methods for salicylate analysis and is suitable for the quantification of the salicylate portion of this compound[4].

3.1.1. Instrumentation and Conditions

A typical HPLC system equipped with a UV detector is used.

Table 2: HPLC Instrumentation and Operating Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Water:Acetic Acid (60:40:1, v/v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 230 nm or 270 nm[4]
Injection Volume 20 µL
Column Temperature Ambient
Internal Standard Propyl 4-hydroxybenzoate[4]

3.1.2. Reagent and Standard Preparation

  • Mobile Phase: Prepare the mobile phase by mixing methanol, water, and glacial acetic acid in the specified ratio. Filter and degas before use.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-100 µg/mL of salicylate).

  • Sample Solution: Accurately weigh and dissolve the pharmaceutical formulation containing this compound in the mobile phase. Dilute as necessary to fall within the calibration range.

3.1.3. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Quantify the salicylate content in the samples using the calibration curve.

Workflow for HPLC Analysis of Salicylate Moiety

prep Sample & Standard Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc Inject cal Calibration Curve Construction hplc->cal Standard Data analysis Sample Analysis hplc->analysis Sample Data quant Quantification of Salicylate cal->quant analysis->quant

Caption: Workflow for the quantification of the salicylate moiety in this compound using HPLC.

UV-Visible Spectrophotometry for Salicylate Moiety

This method provides a simpler and faster, though less specific, approach for the quantification of the salicylate moiety based on the formation of a colored complex[5][6]. The salicylate component is the primary chromophore in the UV-Vis range[1].

3.2.1. Instrumentation

A UV-Visible spectrophotometer with 1 cm quartz cuvettes is required.

3.2.2. Reagent and Standard Preparation

  • Reagent: 1% (w/v) Ferric Chloride (FeCl₃) solution in 0.1 N HCl[6].

  • Standard Solution: Prepare a stock solution of this compound reference standard in distilled water. From this, prepare working standards in the range of 10-90 µg/mL of salicylate[6].

  • Sample Solution: Prepare sample solutions of the pharmaceutical formulation in distilled water to achieve a concentration within the calibration range.

3.2.3. Analytical Procedure

  • To a series of volumetric flasks, add aliquots of the standard solutions.

  • To each flask, add 1 mL of the 1% Ferric Chloride reagent and dilute to volume with distilled water.

  • Allow the color to develop for 10 minutes.

  • Measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 505 nm[6].

  • Prepare a calibration curve by plotting absorbance versus concentration.

  • Treat the sample solutions in the same manner and measure their absorbance.

  • Determine the concentration of salicylate in the samples from the calibration curve.

Logical Flow for UV-Vis Spectrophotometric Analysis

start Start prep Prepare Standards & Samples start->prep reagent Add FeCl3 Reagent prep->reagent develop Color Development (10 min) reagent->develop measure Measure Absorbance at ~505 nm develop->measure plot Plot Calibration Curve measure->plot Standards quantify Quantify Sample Concentration measure->quantify Samples plot->quantify end End quantify->end

Caption: Logical flow for the determination of the salicylate moiety via UV-Vis spectrophotometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Morpholine Moiety

This method is suitable for the determination of the morpholine moiety. A derivatization step is typically required to improve the volatility and chromatographic behavior of morpholine[7].

3.3.1. Instrumentation and Conditions

A GC-MS system is used for this analysis.

Table 3: GC-MS Instrumentation and Operating Conditions

ParameterCondition
GC Column Capillary column suitable for amine analysis (e.g., DB-5ms)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Temperature Program Initial 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
MS Ionization Mode Electron Ionization (EI)
MS Scan Range m/z 30-300

3.3.2. Reagent and Standard Preparation

  • Derivatization Reagent: Sodium nitrite (B80452) (NaNO₂) and Hydrochloric acid (HCl) to form N-nitrosomorpholine[7].

  • Extraction Solvent: Dichloromethane[7].

  • Standard Solution: Prepare a stock solution of this compound reference standard in water. Create a series of working standards covering a range of 10-500 µg/L of morpholine[7].

  • Sample Solution: Dissolve the pharmaceutical formulation in water to obtain a concentration within the calibration range.

3.3.3. Derivatization and Extraction Procedure

  • To a known volume of standard or sample solution, add HCl to acidify the solution.

  • Add an excess of sodium nitrite solution.

  • Allow the derivatization reaction to proceed at room temperature.

  • Extract the resulting N-nitrosomorpholine into dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate.

3.3.4. Analytical Procedure

  • Inject an aliquot of the extracted and dried standard/sample into the GC-MS system.

  • Monitor the characteristic ions of N-nitrosomorpholine for quantification.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the morpholine standards.

  • Quantify the morpholine content in the samples using the calibration curve.

Workflow for GC-MS Analysis of Morpholine Moiety

start Sample/Standard in Water derivatization Derivatization (HCl, NaNO2) start->derivatization extraction Liquid-Liquid Extraction (Dichloromethane) derivatization->extraction gcms GC-MS Analysis extraction->gcms Inject Extract quantification Quantification of Morpholine gcms->quantification

Caption: Experimental workflow for the GC-MS analysis of the morpholine moiety following derivatization.

Data Presentation

The quantitative data from the analytical methods should be summarized for clarity and comparison.

Table 4: Representative HPLC Method Validation Parameters for Salicylate

ParameterResult
Linearity Range (µg/mL)3.94–119.10[4]
Correlation Coefficient (r²)> 0.999
Precision (RSD%)< 2%
Accuracy (Recovery %)98-102%
Limit of Detection (LOD)Dependent on instrumentation
Limit of Quantification (LOQ)Dependent on instrumentation

Table 5: Representative GC-MS Method Validation Parameters for Morpholine

ParameterResult
Linearity Range (µg/L)10–500[7]
Correlation Coefficient (r²)> 0.999[7]
Limit of Detection (LOD) (µg/L)7.3[7]
Limit of Quantification (LOQ) (µg/L)24.4[7]
Recovery (%)94.3 - 109.0[7]
Intraday Repeatability (RSD%)2.0 - 4.4[7]
Interday Reproducibility (RSD%)3.3 - 7.0[7]

Conclusion

This compound serves as a critical reference standard for the quality control of pharmaceutical products. The HPLC and UV-Vis spectrophotometry methods are effective for quantifying the salicylate moiety, while GC-MS is suitable for the morpholine moiety after derivatization. The protocols and data presented herein provide a solid foundation for the implementation of these analytical techniques in a regulated laboratory environment. Proper validation of these methods is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for the Development of Sustained-Release Formulations of Morpholine Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) salicylate (B1505791) is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and antipyretic properties.[1][2] Developing a sustained-release oral formulation of morpholine salicylate offers several therapeutic advantages, including reduced dosing frequency, improved patient compliance, and maintenance of stable plasma drug concentrations, which can enhance efficacy and reduce potential side effects.[3][4]

This document provides detailed application notes and protocols for the development of a sustained-release matrix tablet formulation of this compound. The proposed formulation strategy focuses on a hydrophilic matrix system, which is a common, robust, and cost-effective method for achieving controlled drug delivery.[5] The release of the drug from such a matrix is typically controlled by a combination of diffusion and polymer erosion.[6]

Pre-formulation Studies

Before formulation development, a thorough characterization of the active pharmaceutical ingredient (API), this compound, is essential.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is presented in Table 1. This compound is a salt formed from the acidic salicylic (B10762653) acid and the basic morpholine.[2] This salt is expected to be water-soluble, which is a critical factor for a hydrophilic matrix formulation.

Table 1: Physicochemical Properties of this compound and its Components

PropertyValue/InformationReference
This compound
Molecular FormulaC₁₁H₁₅NO₄[1][2]
Molar Mass225.24 g/mol [1][2]
DescriptionA salt of salicylic acid and morpholine.[2]
Salicylic Acid (Component)
pKa~3.0[7]
Water SolubilityPoorly soluble[8]
Morpholine (Component)
pKa8.33[9]
Water SolubilityMiscible with water[9]
Pharmacokinetic Profile (Salicylate)

Table 2: Pharmacokinetic Parameters of Salicylic Acid

ParameterValueReference
Bioavailability80-100%[10]
Protein Binding80-90%[10]
MetabolismHepatic (CYP2C19)[10]
Elimination Half-lifeDose-dependent; 2-3 hours (low doses) to 15-30 hours (high doses)[10]
Time to Peak Plasma (Immediate Release)~1-2 hours[11]

The short, dose-dependent half-life of salicylate makes it an excellent candidate for a sustained-release formulation to maintain therapeutic levels over an extended period, such as 12 or 24 hours.

Formulation Development: Hydrophilic Matrix Tablets

The proposed formulation utilizes a hydrophilic polymer, Hydroxypropyl Methylcellulose (HPMC), to control the release of this compound. Upon contact with gastrointestinal fluids, HPMC hydrates and swells to form a gel layer. The drug is then released through diffusion through this gel layer and erosion of the tablet matrix.[6][12]

Excipient Selection

The selection of excipients is critical for achieving the desired tablet properties and release profile.

Table 3: Proposed Excipients for this compound Sustained-Release Tablets

Excipient CategoryExampleFunction
Rate-Controlling Polymer HPMC K100MForms a viscous gel layer to control drug release.[6]
Filler/Diluent Microcrystalline Cellulose (MCC)Provides bulk, improves compressibility and flow.
Binder Povidone (PVP) K30Enhances tablet cohesion and mechanical strength.
Glidant Colloidal Silicon DioxideImproves powder flow properties.
Lubricant Magnesium Stearate (B1226849)Prevents tablet sticking to punches and dies during compression.
Illustrative Formulations

Different formulations should be evaluated to optimize the drug release profile. The primary variable is often the concentration of the rate-controlling polymer.

Table 4: Illustrative Formulations of this compound Sustained-Release Tablets (per tablet)

IngredientFormulation F1 (mg)Formulation F2 (mg)Formulation F3 (mg)
This compound400400400
HPMC K100M120 (20%)180 (30%)240 (40%)
Microcrystalline Cellulose6550
Povidone K30101010
Colloidal Silicon Dioxide2.52.52.5
Magnesium Stearate2.52.52.5
Total Weight 600 600 595

Experimental Protocols

Manufacturing Protocol: Direct Compression

The direct compression method is chosen for its simplicity and cost-effectiveness.

Protocol 1: Tablet Manufacturing via Direct Compression

  • Sieving: Sieve this compound, HPMC K100M, microcrystalline cellulose, povidone K30, and colloidal silicon dioxide through a #40 mesh sieve.

  • Blending: Transfer the sieved materials into a suitable blender (e.g., V-blender) and blend for 15 minutes to ensure uniform mixing.

  • Lubrication: Add magnesium stearate (sieved through a #60 mesh) to the blender and mix for an additional 3 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling to achieve the target weight (e.g., 600 mg) and hardness (e.g., 8-12 kp).

G cluster_0 Step 1: Sieving cluster_1 Step 2: Blending cluster_2 Step 3: Lubrication cluster_3 Step 4: Compression sieve_api This compound blending V-Blender (15 min) sieve_api->blending sieve_poly HPMC K100M sieve_poly->blending sieve_fill MCC / PVP K30 sieve_fill->blending sieve_glid Colloidal SiO2 sieve_glid->blending sieve_lub Sieve Mg Stearate blending->sieve_lub lubrication Blend (3 min) sieve_lub->lubrication compression Rotary Tablet Press lubrication->compression final_product Sustained-Release Tablets compression->final_product

Caption: Direct Compression Workflow.

In-Vitro Dissolution Testing Protocol

Dissolution testing is performed to assess the in-vitro release characteristics of the formulations. A multi-pH approach is recommended to simulate the transit through the gastrointestinal tract.

Protocol 2: Multi-pH In-Vitro Dissolution Testing

  • Apparatus: USP Apparatus 2 (Paddle).

  • Media:

    • 0-2 hours: 900 mL of 0.1 N HCl (pH 1.2).

    • 2-12 hours: 900 mL of pH 6.8 phosphate (B84403) buffer.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.[13]

  • Sampling: Withdraw 5 mL samples at 1, 2, 4, 6, 8, 10, and 12 hours. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of this compound using a validated HPLC method.

Table 5: Illustrative In-Vitro Dissolution Data (% Drug Released)

Time (hours)Formulation F1 (20% HPMC)Formulation F2 (30% HPMC)Formulation F3 (40% HPMC)
122.515.110.3
235.825.418.9
456.242.632.5
674.158.948.7
888.973.265.1
1095.385.778.4
1298.794.589.2
Analytical Method: HPLC Protocol

A validated High-Performance Liquid Chromatography (HPLC) method is required for the quantification of this compound in dissolution samples and for stability testing.

Protocol 3: HPLC Method for this compound Quantification

  • Column: C18, 4.6 x 250 mm, 5 µm.[14]

  • Mobile Phase: Acetonitrile and 0.02 M phosphate buffer (pH 2.7) in a 35:65 v/v ratio.[15]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection Wavelength: 230 nm.[15]

  • Injection Volume: 20 µL.

  • Quantification: Based on the peak area compared to a standard curve of known this compound concentrations.

Stability Testing Protocol

Stability studies are conducted to determine the shelf-life of the drug product under various environmental conditions, following ICH guidelines.[16][17]

Protocol 4: Accelerated and Long-Term Stability Study

  • Batches: Use at least three primary batches of the optimized formulation.[16]

  • Packaging: Store tablets in the proposed commercial packaging (e.g., HDPE bottles).

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[17]

    • Accelerated: 0, 3, and 6 months.[17]

  • Tests: At each time point, evaluate the tablets for appearance, hardness, assay, content uniformity, and dissolution profile.

Table 6: Stability Testing Parameters and Acceptance Criteria

TestAcceptance Criteria
Appearance No significant change in color, shape, or physical integrity.
Hardness Within ± 20% of the initial value.
Assay 95.0% - 105.0% of the label claim.
Dissolution Similarity factor (f2) > 50 compared to the initial profile.
Related Substances Individual impurities not more than 0.2%; total impurities not more than 1.0%.

Mechanism of Action: Salicylate Pathway

This compound, like other salicylates, primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[5] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli (e.g., injury) arachidonic Arachidonic Acid pla2->arachidonic cox COX-1 / COX-2 Enzymes arachidonic->cox prostaglandins Prostaglandins (PGs) cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation salicylate This compound salicylate->cox Inhibition

Caption: Salicylate's COX Inhibition Pathway.

Conclusion

These application notes provide a comprehensive framework for the systematic development of a sustained-release this compound formulation. By employing a hydrophilic matrix system with HPMC, it is possible to achieve a controlled release profile that can improve the therapeutic management of pain and inflammation. The detailed protocols for manufacturing, in-vitro testing, and stability analysis will guide researchers in formulating a robust, stable, and effective drug product. Careful optimization of the polymer concentration and adherence to the outlined analytical and stability protocols are crucial for a successful development program.

References

Application Notes and Protocols for Studying Prostaglandin Synthesis Inhibition by Morpholine Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) salicylate (B1505791) is a nonsteroidal anti-inflammatory drug (NSAID) that is recognized for its analgesic and antipyretic properties. Like other salicylates, its mechanism of action is associated with the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins (B1171923) are key lipid mediators involved in inflammation, pain, and fever. The primary enzymatic pathway for prostaglandin synthesis involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Therefore, the inhibition of COX enzymes, particularly COX-2, is a major target for anti-inflammatory therapies.

Signaling Pathway of Prostaglandin Synthesis

The biosynthesis of prostaglandins commences with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is an unstable intermediate that is subsequently converted to various prostaglandins, including prostaglandin E2 (PGE2), by specific synthases. PGE2 is a major mediator of inflammation and pain. NSAIDs exert their anti-inflammatory effects by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins.

Prostaglandin_Synthesis_Pathway cluster_enzymes Enzymatic Conversions Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation PLA2 Phospholipase A2 COX COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES Prostaglandin E Synthase Inflammation Inflammation, Pain, Fever PGE2->Inflammation NSAIDs Morpholine Salicylate (NSAIDs) NSAIDs->COX Inhibition Experimental_Workflow Start Start Cell_Culture Culture and Seed RAW 264.7 Macrophages Start->Cell_Culture Compound_Treatment Pre-treat cells with This compound Cell_Culture->Compound_Treatment LPS_Stimulation Stimulate with LPS to induce COX-2 and PGE2 synthesis Compound_Treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect Cell Culture Supernatant Incubation->Supernatant_Collection ELISA Quantify PGE2 concentration using Competitive ELISA Supernatant_Collection->ELISA Data_Analysis Analyze Data: Calculate % Inhibition and IC50 ELISA->Data_Analysis End End Data_Analysis->End

Troubleshooting & Optimization

Technical Support Center: Optimizing Morpholine Salicylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of morpholine (B109124) salicylate (B1505791) for higher yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of morpholine salicylate.

Question 1: My final product is a yellowish, impure solid with a low melting point. What is the likely cause and how can I prevent this?

Answer:

The most probable cause of a yellowish, impure product with a low melting point is an exothermic reaction that was not adequately cooled. The reaction between morpholine and salicylic (B10762653) acid is an acid-base neutralization, which is highly exothermic. Insufficient cooling can lead to the degradation of the product and the formation of impurities.

Solution:

  • Temperature Control: It is crucial to maintain a low temperature throughout the addition of the reactants. This can be achieved by using an ice bath and adding one of the reactants to the other gradually, with constant agitation, to ensure even heat distribution and prevent localized overheating.

  • Reaction Time: Under properly cooled conditions, the reaction is typically complete within one to two hours, which helps to minimize decomposition.

Question 2: I am experiencing low yields in my solvent-free synthesis, and the product is forming clumps. How can I improve this?

Answer:

Agglomeration of the crystalline product is a common issue in solvent-free direct synthesis of this compound. This clumping can prevent the reaction from reaching completion, leading to a lower yield.

Solution:

  • Use of a Solvent: The most effective way to prevent agglomeration is to use a solvent in which at least one of the reactants is soluble. This facilitates a more homogeneous reaction mixture and a more complete reaction. Non-polar solvents like toluene (B28343) or ether are often preferred as they can simplify product isolation through precipitation.

Question 3: My product yield is lower than expected, even when using a solvent. What factors should I investigate?

Answer:

Several factors can contribute to a lower than expected yield. The choice of solvent plays a critical role in the reaction's yield and the purity of the final product.

Solution:

  • Stoichiometry: Ensure that equimolecular quantities of morpholine and salicylic acid are used. A common procedure involves adding 138 parts by weight of salicylic acid to 87 parts by weight of morpholine.

  • Solvent Selection: The solvent significantly impacts the reaction. For instance, using ether as a solvent can lead to a yield of up to 99% as the product precipitates out of the solution. Toluene also provides a high yield of around 91%. In contrast, using ethylic alcohol may result in a lower yield (around 53%), although more product can be recovered by concentrating the mother liquors.

  • Purification Method: The method of isolation and purification can affect the final yield. Techniques like centrifugation followed by washing with a suitable solvent (e.g., toluene or ether) are effective for removing unreacted starting materials and soluble impurities.

Question 4: I am having difficulty with the purification of my this compound, particularly with column chromatography, observing peak tailing.

Answer:

Morpholine-containing compounds are basic due to the nitrogen atom in the heterocycle. This basicity can cause strong interactions with the acidic silanol (B1196071) groups on the surface of silica (B1680970) gel, leading to peak tailing, streaking, and poor separation, which can result in low recovery of the desired compound.

Solution:

  • Basic Modifier in Eluent: To mitigate this issue, add a small amount of a basic modifier to your eluent system. Triethylamine (B128534) (Et3N) or ammonia (B1221849) (as a solution in methanol) are commonly used. A starting point of 0.1-2% triethylamine in the mobile phase can help neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for synthesizing this compound?

A1: The most direct and common method is the acid-base neutralization reaction between morpholine and salicylic acid. This involves carefully mixing equimolecular amounts of the two reactants, typically with cooling.

Q2: What is the role of the solvent in the synthesis of this compound?

A2: The solvent plays a crucial role in the reaction's homogeneity, yield, and the purity of the final product. It helps to prevent the agglomeration of the product, which can occur in solvent-free reactions. The choice of solvent also influences the ease of product isolation. For example, in non-polar solvents like ether, the product often precipitates, simplifying its collection.

Q3: Are there alternative methods for synthesizing this compound?

A3: Yes, an alternative method is salt metathesis, also known as double decomposition. This approach involves the reaction between a salt of salicylic acid and a salt of morpholine. For instance, morpholine hydrochloride can react with silver salicylate in an aqueous solution. This method can offer advantages in terms of purity and scalability, but the use of silver salts makes it a more expensive route.

Q4: How can I effectively extract this compound from an aqueous reaction mixture?

A4: If the reaction is performed in an aqueous medium, the product can be extracted using an organic solvent that is immiscible with water, such as chloroform. To improve extraction efficiency, especially if the compound is highly water-soluble, you can employ the "salting out" technique. This involves adding a significant amount of a salt like sodium chloride (NaCl) to the aqueous layer to increase its ionic strength, which decreases the solubility of the organic compound and drives it into the organic layer.

Data Presentation

Table 1: Effect of Different Solvents on the Direct Synthesis of this compound

SolventReactants' StateYieldMelting Point (°C)Notes
TolueneMorpholine in toluene, solid salicylic acid added91%110-111Product is centrifuged and washed.
EtherSalicylic acid in ether, added to morpholine99%110-111Product precipitates and is washed.
Ethylic AlcoholUsed to dilute the reaction mixture53%110-111Mother liquors can be concentrated to recover more product.
WaterAqueous solution of morpholine, salicylic acid added--Resulting solution can be used directly or the

preventing degradation of morpholine salicylate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of morpholine (B109124) salicylate (B1505791) during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing morpholine salicylate?

The most common and straightforward method for synthesizing this compound is a direct acid-base neutralization reaction. This involves reacting morpholine, a secondary amine, with salicylic (B10762653) acid. The acidic proton from the carboxylic acid group of salicylic acid is transferred to the basic nitrogen atom of the morpholine ring, forming the morpholinium salicylate salt.[1] This reaction is exothermic, meaning it releases heat.

Q2: What are the main causes of degradation during the synthesis of this compound?

The primary cause of degradation is excessive heat. The neutralization reaction is exothermic, and if the temperature is not carefully controlled, it can lead to the formation of impurities and a discolored product.[1] Other potential causes of degradation include exposure to light and oxidizing agents, which can affect the salicylic acid moiety.

Q3: What are the likely degradation products if the synthesis reaction overheats?

If the reaction temperature is not properly controlled, several degradation products can form:

  • From Salicylic Acid: At high temperatures (around 200-230°C), salicylic acid can undergo decarboxylation to form phenol (B47542) and carbon dioxide.[2][3][4]

  • From Morpholine: Although morpholine is relatively stable, at very high temperatures and pressures, it can decompose to form acidic byproducts such as acetate (B1210297) and formate.

  • Oxidation Products: The salicylate moiety is susceptible to oxidation, which can lead to the formation of colored impurities. Common oxidation products of salicylic acid and its derivatives include 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[5][6]

Q4: My final product is yellow to brown. What is the likely cause and how can I prevent it?

A yellowish or brownish discoloration of the final product is a common issue and is typically indicative of impurity formation due to excessive heat during the synthesis.[1] To prevent this:

  • Control the Temperature: The addition of salicylic acid to morpholine should be done gradually with constant agitation and efficient cooling to dissipate the heat generated by the exothermic reaction.[1]

  • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the salicylic acid.

  • Protect from Light: Salicylic acid and its derivatives can be sensitive to light.[5][6] Protecting the reaction mixture from light can help minimize the formation of colored impurities.

  • Use High-Purity Starting Materials: Impurities in the starting morpholine or salicylic acid can also contribute to discoloration.

Q5: What is an alternative synthesis method to direct neutralization?

An alternative method is salt metathesis, also known as double decomposition. This involves reacting a salt of salicylic acid (e.g., sodium salicylate) with a salt of morpholine (e.g., morpholine hydrochloride). This method can sometimes offer advantages in terms of purity and scalability.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient mixing or incorrect stoichiometry.Ensure equimolecular quantities of morpholine and salicylic acid are used.[1] Maintain vigorous and constant agitation throughout the addition of salicylic acid.
Loss of product during workup and purification.Optimize the crystallization and filtration steps. Ensure the chosen solvent for crystallization provides good recovery.
Product is Discolored (Yellow/Brown) The reaction temperature was too high, leading to thermal degradation.[1]Implement efficient cooling (e.g., an ice bath) during the addition of reactants. Add the salicylic acid portion-wise or as a solution to better control the exotherm.
Oxidation of the salicylate moiety.Conduct the reaction under an inert atmosphere (e.g., nitrogen). Use freshly purified starting materials.
Presence of impurities in starting materials.Use high-purity morpholine and salicylic acid. Consider recrystallizing the salicylic acid before use.
Low Melting Point of the Final Product Presence of impurities from degradation or unreacted starting materials.[1]Improve temperature control during synthesis. Recrystallize the final product from a suitable solvent to remove impurities.
Inconsistent Results Variations in reaction conditions.Standardize the synthesis protocol, including reaction temperature, addition rate, stirring speed, and reaction time.
Moisture in the starting materials or solvent.Use anhydrous solvents and ensure starting materials are dry. Morpholine is hygroscopic (readily absorbs moisture).[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Neutralization

Materials:

  • Morpholine (high purity)

  • Salicylic Acid (high purity)

  • Anhydrous Ethanol (B145695) (or another suitable solvent)

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round Bottom Flask

  • Addition Funnel

Procedure:

  • In a round bottom flask, dissolve morpholine in a minimal amount of anhydrous ethanol.

  • Place the flask in an ice bath and begin stirring the morpholine solution.

  • Dissolve an equimolecular amount of salicylic acid in anhydrous ethanol.

  • Slowly add the salicylic acid solution to the morpholine solution dropwise using an addition funnel over a period of 30-60 minutes.

  • Monitor the temperature of the reaction mixture and ensure it remains below a recommended temperature (e.g., 25°C) to prevent degradation.

  • After the addition is complete, continue stirring the mixture in the ice bath for another hour.

  • Allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • The this compound salt will precipitate out of the solution. If precipitation is slow, the solution can be cooled again or a co-solvent can be added to reduce solubility.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum at a low temperature (e.g., 40-50°C) to avoid thermal degradation.

Protocol 2: Monitoring Reaction Progress and Purity by HPLC

Objective: To monitor the consumption of reactants and the formation of this compound, and to detect the presence of potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 3) and a polar organic solvent like acetonitrile (B52724) or methanol. The exact composition should be optimized for the specific column and analytes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: A wavelength around 230 nm or 270 nm is suitable for detecting salicylic acid and its derivatives.[5]

  • Column Temperature: 30°C.

Procedure:

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture at different time points. Dilute the sample with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare standard solutions of morpholine, salicylic acid, and if available, potential degradation products (phenol, 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid) in the mobile phase at known concentrations.

  • Analysis: Inject the standards to determine their retention times. Inject the reaction samples to monitor the disappearance of the starting material peaks and the appearance of the product peak. The presence of unexpected peaks may indicate the formation of impurities.

  • Quantification: Create calibration curves from the standard solutions to quantify the concentration of reactants, product, and any identified impurities in the reaction samples.

Visualizations

Synthesis_Workflow This compound Synthesis Workflow Start Start: High-Purity Reactants (Morpholine, Salicylic Acid) Mixing Controlled Mixing (Slow Addition, Cooling) Start->Mixing Reaction Acid-Base Neutralization (Exothermic) Mixing->Reaction Monitoring In-Process Monitoring (e.g., HPLC) Reaction->Monitoring Precipitation Product Precipitation/ Crystallization Reaction->Precipitation Monitoring->Reaction Adjust Conditions Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum (Low Temperature) Filtration->Drying End End: Pure this compound Drying->End Degradation_Pathway Potential Degradation Pathways cluster_salicylate Salicylate Degradation cluster_morpholine Morpholine Degradation MS This compound Heat Excessive Heat MS->Heat Light Light Exposure MS->Light Oxidation Oxidizing Agents MS->Oxidation Phenol Phenol + CO2 (Decarboxylation) Heat->Phenol Acids Formate, Acetate (Thermal Decomposition) Heat->Acids DHB Dihydroxybenzoic Acids (Oxidation Products) Light->DHB Oxidation->DHB Troubleshooting_Logic Troubleshooting Logic for Discolored Product rect_node rect_node Start Product is Discolored? CheckTemp Was Temperature Monitored? Start->CheckTemp CheckPurity Purity of Starting Materials Checked? CheckTemp->CheckPurity Yes Sol_Temp Implement Cooling & Slow Addition CheckTemp->Sol_Temp No CheckAtmosphere Was Inert Atmosphere Used? CheckPurity->CheckAtmosphere Yes Sol_Purity Use High-Purity Reactants CheckPurity->Sol_Purity No Sol_Atmosphere Use Inert Atmosphere CheckAtmosphere->Sol_Atmosphere No End Pure Product CheckAtmosphere->End Yes Sol_Temp->End Sol_Purity->End Sol_Atmosphere->End

References

Technical Support Center: Analytical Method Validation for Morpholine Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of morpholine (B109124) salicylate (B1505791). This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the analysis of morpholine salicylate in complex matrices such as biological fluids and pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound in complex matrices?

A1: this compound is an ionic salt composed of a morpholine cation and a salicylate anion. The primary challenge lies in the distinct physicochemical properties of these two components. Morpholine is a volatile, non-UV absorbing amine, making its detection by standard HPLC-UV difficult without derivatization.[1] Salicylic (B10762653) acid, conversely, is a planar aromatic acid with a strong chromophore, making it well-suited for reverse-phase HPLC-UV analysis.[2] The complexity of biological matrices introduces additional challenges like interference from endogenous compounds, requiring robust sample preparation to ensure accuracy and sensitivity.[3][4]

Q2: Which analytical technique is most suitable for this compound quantification: HPLC, GC, or LC-MS/MS?

A2: The choice of technique depends on which moiety (morpholine or salicylate) is the target analyte, the required sensitivity, and the available instrumentation.[5]

  • For Salicylate: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most common and robust method due to the strong UV absorbance of the salicylate molecule.[2][6]

  • For Morpholine:

    • Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive and specific, often requiring a derivatization step to convert morpholine into a more volatile and thermally stable compound, such as N-nitrosomorpholine.[7]

    • High-Performance Liquid Chromatography (HPLC) can be used, but it requires pre-column derivatization to attach a chromophore to the morpholine molecule for UV detection.[1][8] A common agent is 1-Naphthyl isothiocyanate.[1][5]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for trace-level quantification in complex matrices due to its high sensitivity and selectivity, often without the need for derivatization.[1]

The following decision pathway can help in selecting an appropriate method.

start Select Target Analyte salicylate Salicylate start->salicylate morpholine Morpholine start->morpholine hplcuv RP-HPLC-UV salicylate->hplcuv Standard Method sensitivity Sensitivity Requirement? morpholine->sensitivity gcms GC-MS (with derivatization) sensitivity->gcms Moderate lcmsms LC-MS/MS sensitivity->lcmsms High hplc_deriv HPLC-UV (with derivatization) sensitivity->hplc_deriv Moderate (if LC-MS unavailable)

Fig. 1: Decision pathway for analytical method selection.

Q3: What are the most effective sample preparation techniques for biological matrices?

A3: The goal of sample preparation is to remove interferences (e.g., proteins, lipids) and concentrate the analyte.[3] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins. It is effective but may result in a less clean extract.[3]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their partitioning between two immiscible liquids (e.g., an aqueous sample and an organic solvent).[9] It provides a cleaner sample than PPT but is more labor-intensive.[10]

  • Solid-Phase Extraction (SPE): SPE offers the cleanest extracts by using a solid sorbent to retain the analyte while interferences are washed away.[3][10] It is highly selective but can be more expensive and requires method development to optimize sorbent type and elution solvents.

Q4: What key parameters must be evaluated during method validation as per ICH guidelines?

A4: For a quantitative impurity or assay method, the International Council for Harmonisation (ICH) guidelines require evaluation of the following parameters:[11][12]

  • Specificity: The ability to assess the analyte in the presence of other components like impurities, degradation products, and matrix components.[12]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower analyte concentrations for which the method has suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of test results to the true value, typically assessed via recovery studies in a spiked matrix.[12]

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing/Fronting) for Salicylate1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Presence of active sites on the column packing.1. Use a guard column; flush or replace the analytical column.2. Adjust mobile phase pH to ensure salicylic acid is in its non-ionized form (pH ~2.5-3.0).3. Use a column with end-capping; add a competing base like triethylamine (B128534) to the mobile phase in small amounts.
No/Low Peak for Morpholine (HPLC-UV) 1. Incomplete or failed derivatization reaction.2. Morpholine is not UV-active without a chromophore.[1]1. Optimize derivatization parameters: reagent concentration, reaction time, temperature, and pH. Run a known standard to confirm reaction efficiency.2. Ensure the derivatization step has been performed correctly. Consider alternative methods like GC-MS or LC-MS/MS.[5]
Low/Inconsistent Analyte Recovery 1. Inefficient extraction during sample preparation.2. Analyte adsorption to glassware or plasticware.3. Analyte instability during processing or storage.[10]1. Optimize the sample preparation method (e.g., change LLE solvent pH, switch SPE sorbent type).2. Use silanized glassware or polypropylene (B1209903) tubes.3. Minimize sample processing time, keep samples on ice, and investigate stability under different storage conditions (e.g., light exposure, temperature).[10][13]
High Matrix Effects (LC-MS/MS) 1. Co-elution of endogenous matrix components that suppress or enhance analyte ionization.2. Inadequate sample cleanup.[4]1. Modify chromatographic conditions to better separate the analyte from the interfering components.2. Implement a more rigorous sample preparation method, such as SPE instead of protein precipitation.3. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Shifting Retention Times 1. Changes in mobile phase composition or pH.2. Fluctuation in column temperature.3. Column aging or degradation.1. Prepare fresh mobile phase daily and ensure components are accurately measured.2. Use a column oven to maintain a stable temperature.3. Equilibrate the column sufficiently before analysis; replace the column if performance continues to degrade.

Experimental Protocols

Protocol 1: Quantification of Salicylate in Human Plasma by RP-HPLC-UV

This protocol outlines a reverse-phase HPLC method for determining the concentration of salicylic acid in plasma.

1. Sample Preparation (Protein Precipitation) a. To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of acetonitrile containing an internal standard (e.g., 4-hydroxybenzoic acid). b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 12,000 rpm for 10 minutes. d. Transfer the supernatant to a clean vial for HPLC analysis.

2. HPLC Conditions

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:40:1, v/v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 230 nm or 276 nm.[6][14]

Protocol 2: Quantification of Morpholine in a Pharmaceutical Formulation by GC-MS

This protocol involves the derivatization of morpholine to N-nitrosomorpholine for enhanced volatility and detection by GC-MS.[7]

1. Sample Preparation and Derivatization a. Dissolve the pharmaceutical formulation in purified water to achieve a known concentration. b. To 2.0 mL of the sample solution, add 200 µL of 0.05 M hydrochloric acid (HCl) and 200 µL of saturated sodium nitrite (B80452) (NaNO₂) solution.[5] c. Vortex the mixture thoroughly to facilitate the derivatization reaction.[5] d. Extract the resulting N-nitrosomorpholine derivative using a suitable organic solvent (e.g., dichloromethane) via liquid-liquid extraction. e. Concentrate the organic layer under a gentle stream of nitrogen before reconstituting in a solvent suitable for GC injection.

2. GC-MS Conditions

  • Column: Phenyl-methyl silicone capillary column (or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[7]

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 4 min.

    • Ramp to 120°C at 10°C/min, hold for 3 min.

    • Ramp to 250°C at 20°C/min, hold for 5 min.[7]

  • MS Detection: Electron Impact (EI) ionization. Use Selected Ion Monitoring (SIM) mode for quantification, monitoring ions m/z 86.1 and 116.1 for N-nitrosomorpholine.[7]

Visualization of Workflows

cluster_0 Sample Preparation Workflow sample Complex Matrix (e.g., Plasma, Urine) ppt Protein Precipitation (e.g., add Acetonitrile) sample->ppt Simple, Fast lle Liquid-Liquid Extraction (e.g., add Ethyl Acetate, vortex) sample->lle Cleaner spe Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) sample->spe Cleanest, Most Selective centrifuge Centrifuge ppt->centrifuge separate Separate Layers lle->separate evap Evaporate & Reconstitute spe->evap final Final Sample for Analysis centrifuge->final separate->evap evap->final

Fig. 2: General workflow for sample preparation from complex matrices.

start Problem: Low Analyte Recovery check_prep Review Sample Prep Method start->check_prep check_stability Investigate Analyte Stability check_prep->check_stability Efficient sol_prep Optimize extraction solvent/pH. Consider alternative method (LLE/SPE). check_prep->sol_prep Inefficient? check_adsorption Check for Adsorption check_stability->check_adsorption Stable sol_stability Minimize processing time. Keep samples cool. Use fresh samples. check_stability->sol_stability Unstable? sol_adsorption Use silanized glassware or polypropylene tubes. check_adsorption->sol_adsorption Adsorption suspected? resolved Problem Resolved check_adsorption->resolved No sol_prep->resolved sol_stability->resolved sol_adsorption->resolved

Fig. 3: Troubleshooting flowchart for low analyte recovery.

Summary of Validation Parameters

The following table summarizes typical acceptance criteria for key validation parameters based on ICH guidelines.

Validation Parameter Method Typical Acceptance Criteria Reference
Linearity HPLC, GCCorrelation Coefficient (r²) > 0.999[8][12]
Accuracy HPLC, GC% Recovery between 98.0% and 102.0%[8][12]
Precision (Repeatability & Intermediate) HPLC, GCRelative Standard Deviation (RSD) ≤ 2%[8][15]
LOD & LOQ HPLC, GCMethod dependent; must be sufficient for the intended purpose of the assay.[8][11]
Specificity HPLC, GCNo interference from blank, placebo, or degradation products at the analyte's retention time.[12]
Robustness HPLC, GCSystem suitability parameters remain within acceptable limits after small, deliberate changes to method parameters (e.g., flow rate ±10%, pH ±0.2).[11]

References

Technical Support Center: Overcoming Solubility Challenges of Morpholine Salicylate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with morpholine (B109124) salicylate (B1505791) in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is morpholine salicylate and what are its basic physicochemical properties?

This compound is a salt formed from the reaction of morpholine, a basic amine, and salicylic (B10762653) acid, an acidic active pharmaceutical ingredient (API).[1] It is classified as a nonsteroidal anti-inflammatory drug (NSAID).[1] It typically appears as a white crystalline solid.[2]

Key Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₅NO₄[1]

  • Molecular Weight: 225.24 g/mol [1]

  • Melting Point: 110-111 °C[2]

  • General Solubility: Soluble in water and ethanol.[2]

Q2: I am observing precipitation of this compound in my aqueous formulation. What are the likely causes?

Precipitation of this compound in aqueous solutions can be attributed to several factors:

  • pH Shift: this compound is the salt of a weak acid (salicylic acid) and a weak base (morpholine). The solubility of the salt is highly dependent on the pH of the solution. A shift in pH outside of the optimal range can cause the salt to dissociate back into its less soluble free acid or base form, leading to precipitation. The solubility of acidic drugs like salicylic acid generally increases with a higher pH.[3]

  • Common Ion Effect: The presence of other ions in the formulation can decrease the solubility of the salt.[4]

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. A decrease in temperature often leads to a decrease in solubility and potential precipitation.[5]

  • Solvent Composition: If your formulation contains co-solvents, a change in the solvent ratio can alter the solubility of the compound.

Q3: How can I improve the aqueous solubility of this compound?

Several strategies can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: Maintaining an optimal pH is crucial. For a salt of a weak acid like salicylic acid, increasing the pH will generally increase its solubility.[3]

  • Co-solvency: The addition of a water-miscible co-solvent in which this compound is more soluble can significantly enhance its overall solubility in the aqueous vehicle.[6] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[6]

  • Use of Surfactants: Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.[7]

  • Complexation: The use of complexing agents, such as cyclodextrins, can improve solubility by forming inclusion complexes with the drug molecule.

Troubleshooting Guides

This section provides a systematic approach to resolving common solubility-related issues with this compound formulations.

Issue 1: Precipitation Observed in an Aqueous Formulation

Question: My aqueous formulation of this compound is clear initially but forms a precipitate over time. How do I troubleshoot this?

Answer: This is a common stability issue often related to pH shifts or temperature fluctuations. Follow these steps to diagnose and resolve the problem:

Troubleshooting Workflow:

start Precipitation Observed check_ph Measure pH of the formulation start->check_ph ph_stable Is the pH stable over time? check_ph->ph_stable adjust_ph Adjust pH and add a buffering agent ph_stable->adjust_ph No check_temp Evaluate formulation under different temperature conditions ph_stable->check_temp Yes end_resolved Issue Resolved adjust_ph->end_resolved temp_effect Does precipitation correlate with temperature changes? check_temp->temp_effect optimize_storage Optimize storage conditions (e.g., temperature control) temp_effect->optimize_storage Yes check_concentration Is the concentration near the saturation point? temp_effect->check_concentration No optimize_storage->end_resolved reduce_concentration Reduce the concentration of this compound check_concentration->reduce_concentration Yes add_solubilizer Consider adding a solubilizing agent (co-solvent, surfactant) check_concentration->add_solubilizer No reduce_concentration->end_resolved add_solubilizer->end_resolved

Caption: Troubleshooting workflow for precipitation in aqueous formulations.

Issue 2: Difficulty Dissolving this compound in a Co-solvent System

Question: I am struggling to achieve the desired concentration of this compound in a co-solvent blend. What should I do?

Answer: This issue often arises from an inappropriate choice or ratio of co-solvents.

Troubleshooting Steps:

  • Verify Co-solvent Selection: Ensure the chosen co-solvents are appropriate for this compound. While specific data is limited, information on salicylic acid can be a good starting point.

  • Optimize Co-solvent Ratio: Systematically vary the ratio of the co-solvents to identify the optimal blend for maximum solubility. A ternary phase diagram can be a useful tool for this.

  • Increase Temperature: Gently heating the mixture can help to increase the rate of dissolution and the overall solubility. However, be mindful of the potential for degradation at elevated temperatures.

  • Consider a Different Co-solvent: If optimization of the current system is unsuccessful, consider replacing one or more of the co-solvents with an alternative from the provided data table.

Data Presentation

Table 1: Solubility of Salicylic Acid in Various Solvents

SolventSolubility (mol·L⁻¹ at 298.15 K)Reference
Water0.0137[8]
Methanol2.56[8]
Ethanol2.25[8]
Propylene Glycol~1.59 M (as mole fraction 9.36 x 10⁻²)[9]
Polyethylene Glycol (PEG) 300Data available, specific value not cited[10]

Table 2: Effect of Co-solvents on the Solubility of Salicylic Acid

Co-solvent System (at 298.2 K)ObservationReference
2-propanol + Propylene GlycolSolubility increases with increasing temperature and 2-propanol concentration (up to w1=0.7).[9]
2-propanol + Ethylene (B1197577) GlycolSolubility increases with increasing temperature and 2-propanol concentration (up to w1=0.4).[9]
Ethanol + WaterSolubility can be enhanced by the addition of ethanol.[3]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound

  • Selected solvent system (e.g., water, ethanol, co-solvent blend)

  • Scintillation vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Add an excess amount of this compound to a scintillation vial.

  • Add a known volume of the selected solvent system to the vial.

  • Securely cap the vial and place it on an orbital shaker or add a magnetic stir bar and place it on a stir plate.

  • Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solids.

  • Dilute the filtered sample with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the equilibrium solubility based on the measured concentration and the dilution factor.

Experimental Workflow:

start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate with agitation at constant temperature add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute quantify Quantify using HPLC dilute->quantify calculate Calculate equilibrium solubility quantify->calculate end End calculate->end start Define Analytical Goal select_column Select HPLC Column (e.g., C18) start->select_column optimize_mobile_phase Optimize Mobile Phase (Buffer, Organic Solvent, pH) select_column->optimize_mobile_phase optimize_detection Optimize Detection Wavelength optimize_mobile_phase->optimize_detection validate_method Validate Method (Linearity, Accuracy, Precision) optimize_detection->validate_method end Method Ready for Use validate_method->end

References

identifying and characterizing impurities in morpholine salicylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of morpholine (B109124) salicylate (B1505791). It focuses on the common challenges of identifying and characterizing impurities that may arise during synthesis, from starting materials, or through degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in morpholine salicylate synthesis?

Impurities can originate from three main sources: the starting materials (morpholine and salicylic (B10762653) acid), by-products or side reactions during the synthesis process, and degradation of the final product.[1] The direct synthesis is an exothermic acid-base neutralization, and improper temperature control can lead to the formation of impurities and a discolored product.[2]

Q2: What are the common impurities found in the salicylic acid starting material?

Common impurities in salicylic acid can include phenol, 4-hydroxybenzoic acid, 4-hydroxyisophthalic acid (also known as Salicylic Acid Impurity B), and 2,5-dihydroxybenzoic acid (gentisic acid).[3][4][5] These related substances can arise from the manufacturing process of salicylic acid.

Q3: What potential impurities should I be aware of in the morpholine starting material?

Cosmetic grade morpholine has been reported to contain impurities like arsenic and lead.[6] A common process-related impurity can be N-nitrosomorpholine (NMOR), which is a concern due to its potential carcinogenicity.[6][7] The purity of commercial morpholine is typically high (≥99.0%), but it's crucial to use a grade appropriate for pharmaceutical synthesis.[8]

Q4: My final this compound product is yellow. What is the likely cause?

A yellowish, impure product with a lower melting point is often the result of inadequate cooling during the exothermic reaction between morpholine and salicylic acid.[2] Controlling the temperature is critical to prevent the degradation of the product and the formation of colored impurities.

Q5: How are impurities in this compound typically separated and identified?

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities.[1][9] For identification, hyphenated techniques are essential. Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight and fragmentation data, which is invaluable for identifying unknown peaks. For definitive structural elucidation of an isolated impurity, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used.[10]

Troubleshooting Guides

Problem 1: High Level of Unknown Impurities Detected in HPLC Analysis

An unexpected peak in your chromatogram requires a systematic approach to identify its source and structure.

Troubleshooting Steps:

  • Verify the Peak: First, ensure the peak is not an artifact. Inject a blank solvent run to check for ghost peaks or system contamination. Analyze the individual starting materials (morpholine and salicylic acid) under the same HPLC conditions to see if the impurity originates from them.

  • Minimize Formation: Review your reaction conditions. The primary cause of impurity formation is often excessive heat.[2] Ensure gradual addition of reactants with efficient agitation and cooling to maintain a controlled temperature.[2]

  • Characterize the Impurity: If the impurity persists, proceed with characterization.

    • LC-MS Analysis: Perform a Liquid Chromatography-Mass Spectrometry analysis to determine the molecular weight of the unknown compound. This is the most critical step for initial identification.

    • Forced Degradation: Conduct forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis) on pure this compound. If the unknown peak appears or increases under specific stress conditions, it is likely a degradation product. Choline salicylate, a related compound, is known to be photolabile and can degrade into dihydroxybenzoic acids.[11]

    • Structure Elucidation: If the impurity level is significant (>0.1%), isolation followed by spectroscopic analysis (e.g., NMR, IR) may be required for complete structural confirmation.[9][10]

G cluster_0 Initial Observation & Verification cluster_1 Identification & Characterization A Unexpected Peak in HPLC Chromatogram B Is the peak present in the blank injection? A->B C Is the peak present in starting materials? B->C No D System Contamination or Ghost Peak B->D Yes E Starting Material Impurity C->E Yes F Process-Related Impurity or Degradant C->F No G Perform LC-MS Analysis to get Molecular Weight F->G H Does MW match any known related substance? G->H I Tentative Identification H->I Yes J Isolate Impurity for Structural Elucidation (e.g., NMR) H->J No K Confirm Structure & Develop Control Strategy I->K J->K

Caption: Troubleshooting workflow for an unexpected HPLC peak.

Problem 2: Product Discoloration and Low Purity

A colored (e.g., yellow) final product is a visual indicator of impurities and is often correlated with lower-than-expected purity and melting point.

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. The reaction is exothermic.[2] Implement an ice bath or other cooling system to maintain a low and stable reaction temperature throughout the addition of reactants.

  • Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). This can prevent oxidative side reactions which may produce colored by-products.

  • Purity of Starting Materials: High-purity starting materials are essential. Impurities in salicylic acid, such as phenol, can be susceptible to oxidation, leading to color formation.[3]

  • Solvent Choice: If performing a solvent-free synthesis, agglomeration of the crystalline product can hinder the reaction.[2] Using a suitable solvent can improve reaction homogeneity and heat transfer, leading to higher purity.[2]

  • Purification Method: Review your recrystallization or purification protocol. Ensure the chosen solvent is appropriate for selectively precipitating the this compound while leaving impurities dissolved.

Data Presentation: Potential Impurities

The following tables summarize potential impurities that may be encountered.

Table 1: Potential Impurities from Starting Materials

Starting MaterialPotential ImpurityCommon NameCAS Number
Salicylic Acid4-Hydroxybenzoic AcidImpurity A99-96-7[4]
Salicylic Acid4-Hydroxyisophthalic AcidImpurity B636-46-4[4]
Salicylic AcidPhenol-108-95-2[3]
Salicylic Acid2,5-Dihydroxybenzoic AcidGentisic Acid490-79-9[3][12]
MorpholineN-NitrosomorpholineNMOR59-89-2[7]
MorpholineDiethanolamine-111-42-2[13]

Table 2: Potential Synthesis & Degradation-Related Impurities

Impurity TypePotential ImpurityNotes
DegradationPhenolFrom decarboxylation of salicylic acid, often due to excessive heat.
Degradation2,3-Dihydroxybenzoic AcidIdentified as a degradation product of a related salicylate compound.[11]
Degradation2,5-Dihydroxybenzoic AcidIdentified as a degradation product of a related salicylate compound.[11]
Side ReactionSalicylsalicylic AcidDimer of salicylic acid, formation can be temperature-dependent.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required.

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) with a UV or Diode-Array Detector (DAD).[9]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase:

    • Solvent A: Water with an acid modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid).[3]

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient from low to high organic content (Solvent B) is recommended to elute compounds with a wide range of polarities.

    • Example Gradient: 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where both the API and potential impurities have absorbance, such as 230 nm or 270 nm.[11]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Workflow for Impurity Identification

This workflow outlines the logical steps from synthesis to impurity characterization.

G A 1. Synthesis of This compound B 2. Initial Purity Screen (HPLC-UV) A->B C Purity Meets Spec? B->C D Release Batch C->D Yes E 3. Impurity Profiling (LC-MS) C->E No F 4. Data Analysis: Determine MW of Impurities E->F G 5. Isolate Impurity (Prep-HPLC if necessary) F->G H 6. Structure Elucidation (NMR, IR, etc.) G->H I 7. Identify & Quantify; Update Specifications H->I

Caption: General workflow for impurity identification and characterization.

References

improving the stability of topical morpholine salicylate formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during the development of topical morpholine (B109124) salicylate (B1505791) formulations.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific physical and chemical stability issues you may encounter during your experiments.

Q1: My morpholine salicylate formulation is turning yellow/pink. What is the likely cause and how can I prevent it?

A: Discoloration, typically to a yellow or pinkish hue, is a common sign of chemical degradation in salicylate-containing products. This is often caused by oxidation or interaction with trace metal ions.

  • Root Cause: Salicylate esters are susceptible to oxidation, which can be accelerated by exposure to light, heat, and the presence of metal ions (e.g., iron).[1] The phenolic hydroxyl group on the salicylate moiety is particularly prone to oxidation.

  • Troubleshooting & Prevention:

    • Antioxidants: Incorporate antioxidants into your formulation. Butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) are effective choices for lipid-based or emulsion systems.

    • Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts to sequester metal ions that catalyze oxidative reactions. A patent for stabilizing salicylates suggests using ortho-phosphoric acid in trace amounts (up to 1000 ppm).[1]

    • pH Control: Ensure the formulation's pH is in a stable range. While specific data for this compound is limited, related compounds like aspirin (B1665792) show optimal stability in acidic conditions.[2] Hydrolysis can be catalyzed by both acidic and basic conditions.[2]

    • Packaging: Store the formulation in opaque, airtight containers to protect it from light and oxygen.[3]

Q2: I am observing crystal growth in my gel/cream formulation upon storage. What causes this and what are the solutions?

A: Crystal formation, or precipitation, of the active pharmaceutical ingredient (API) is a critical stability issue that impacts product efficacy, safety, and patient compliance.[4] It typically occurs when the concentration of this compound exceeds its solubility in the formulation base over time, a condition known as supersaturation.[5]

  • Root Cause: Changes in temperature, evaporation of volatile solvents (like water or alcohol), or interactions with other excipients can reduce the solubility of the API, leading to crystallization.[6]

  • Troubleshooting & Prevention:

    • Anti-nucleant Polymers: Incorporate crystallization inhibitors into your formulation. Polymers like polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC) are known to inhibit crystal formation by sterically hindering the aggregation of drug molecules.[4][7]

    • Co-solvents: Use a co-solvent system to improve and maintain the solubility of this compound. Propylene glycol, ethanol, and various lipid-based co-solvents can be effective.[5]

    • Optimize API Concentration: Re-evaluate the drug loading. It may be necessary to reduce the concentration to below the saturation point under expected storage conditions.

    • Control Evaporation: Ensure packaging is well-sealed to prevent solvent loss, which can concentrate the API and trigger crystallization.

Q3: The viscosity of my formulation is decreasing over time. Why is this happening?

A: A decrease in viscosity suggests a breakdown of the formulation's structural integrity, often related to the gelling agent or polymer used as a thickener.

  • Root Cause:

    • Polymer Degradation: The polymer backbone of common thickeners (e.g., carbomers, cellulose (B213188) derivatives) can be susceptible to hydrolytic or oxidative cleavage. This can be triggered by pH shifts or interactions with other excipients.[6]

    • Ionic Strength: this compound is a salt. Changes in its dissociation or interactions with the polymer network can disrupt the electrostatic forces responsible for maintaining viscosity.

  • Troubleshooting & Prevention:

    • Select Robust Polymers: Consider using polymers that are stable across a wider pH range and less susceptible to ionic interactions.[8]

    • pH Buffering: Incorporate a buffering system (e.g., citrate, phosphate) to maintain a stable pH throughout the product's shelf life.[2]

    • Excipient Compatibility: Conduct compatibility studies to ensure that no other excipients are interacting negatively with your chosen thickening agent.

Q4: How does pH affect the stability of this compound?

A: The pH of a formulation is a critical factor that governs both the chemical and physical stability of the product.[2] For ester-containing compounds like salicylates, pH can directly influence the rate of hydrolysis.[9]

  • Chemical Stability: Salicylate esters are prone to hydrolysis, breaking down into salicylic (B10762653) acid and the corresponding alcohol (in this case, a morpholine-related compound). This reaction is often catalyzed by acidic or basic conditions.[2] While choline (B1196258) salicylate has been shown to be relatively stable in neutral and acidic media, it can degrade under alkaline conditions.[10]

  • Physical Stability: The pH can affect the ionization state of both the drug and the excipients, influencing solubility, partition coefficient, and the viscosity of polymer-based gels.[6]

  • Recommendation: It is crucial to perform a pH-rate profile study for your specific formulation to identify the pH range of maximum stability. Start by evaluating a range from pH 4.0 to 7.0.

Section 2: Experimental Protocols & Data

Protocol 1: Accelerated Stability Study Design

Accelerated stability testing uses exaggerated storage conditions to predict the shelf life of a product in a shorter period.[11][12]

Objective: To evaluate the physical and chemical stability of a topical this compound formulation under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare at least three batches of the final formulation in the proposed final packaging.[13]

  • Storage Conditions: Place the samples in stability chambers set to the conditions outlined in the table below. Real-time storage is included as a control.

  • Testing Time Points: Pull samples for analysis at specified intervals. For accelerated studies, recommended time points are 0, 3, and 6 months.[11][13] For real-time studies, testing is typically done at 0, 3, 6, 9, 12, 18, and 24 months.

  • Analytical Tests: At each time point, evaluate the following parameters:

    • Physical: Appearance (color, clarity, phase separation), odor, pH, and viscosity.[13]

    • Chemical: Assay of this compound and quantification of major degradation products (e.g., salicylic acid) using a stability-indicating HPLC method.[14]

    • Microbiological: Test for microbial limits (total aerobic microbial count, yeast, and mold) at the beginning and end of the study.[13]

Table 1: Recommended Stability Storage Conditions

Study TypeStorage ConditionMinimum Duration
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 Months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 Months
Real-Time25°C ± 2°C / 60% RH ± 5% RH24 Months (or proposed shelf-life)

Data based on general FDA and cosmetic industry guidelines.[11][15]

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and detect its degradation products.

Methodology: This protocol is a general template. Method development and validation are required for your specific formulation. A similar method has been used for choline salicylate.[10]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[14]

  • Column: C18 reverse-phase column (e.g., Nucleosil 100 C18, 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: A mixture of methanol, water, and an acidifier like acetic acid (e.g., 60:40:1, v/v/v).[10] Isocratic or gradient elution may be used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 230 nm or 270 nm, determined by scanning the UV spectrum of this compound.[10]

  • Sample Preparation:

    • Accurately weigh a portion of the formulation.

    • Disperse/dissolve it in a suitable solvent (e.g., mobile phase or methanol).

    • Use sonication or vortexing to ensure complete extraction of the API.

    • Centrifuge or filter the sample through a 0.45 µm filter to remove excipients.

    • Dilute the filtrate to a suitable concentration for analysis.

  • Forced Degradation: To prove the method is "stability-indicating," subject the API to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrate that the method can separate them from the parent peak.[10]

Table 2: Excipient Compatibility Considerations

Excipient ClassPotential Incompatibility IssueMitigation Strategy
Reducing Sugars (e.g., Lactose)Maillard reaction with amine-containing drugs. Morpholine is a secondary amine.Avoid use if possible. If necessary, control moisture content strictly.[16][17]
Metal Stearates (e.g., Mg Stearate)Can catalyze hydrolysis, especially in the presence of moisture.[18]Use alternative lubricants if possible. Minimize moisture in the formulation.
Oxidizing Agents Peroxide impurities in excipients like Povidone (PVP) can degrade the API.[16]Use excipients with low peroxide values. Incorporate antioxidants.
High pH Excipients Can accelerate base-catalyzed hydrolysis of the salicylate ester.Maintain formulation pH in the optimal stability range using buffers.[2]

Section 3: Visual Guides & Workflows

Degradation Pathway

The primary chemical degradation pathway for this compound in aqueous environments is hydrolysis of the ester bond.

G cluster_main Simplified Hydrolysis of this compound MS This compound SP Salicylic Acid MS->SP Hydrolysis (H₂O, H⁺/OH⁻) MP Morpholine MS->MP Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Simplified hydrolysis pathway for this compound.

Experimental Workflow

This diagram outlines the typical workflow for assessing and improving formulation stability.

G cluster_workflow Formulation Stability Workflow A Develop Prototype Formulation B Conduct Stress Testing (Forced Degradation) A->B C Develop & Validate Stability-Indicating Method (e.g., HPLC) B->C D Place on Accelerated & Real-Time Stability C->D E Analyze Samples at Time Points D->E F Assess Results: Physical & Chemical Changes E->F G Instability Observed? F->G H Reformulate: - Add Stabilizers - Change Excipients - Adjust pH G->H Yes I Finalize Formulation & Confirm Shelf Life G->I No H->A G cluster_troubleshooting Troubleshooting Instability Start Instability Observed Q1 What is the issue? Start->Q1 P1 Discoloration (Yellow/Pink) Q1->P1 Color Change P2 Crystals Forming Q1->P2 Precipitation P3 Phase Separation/ Viscosity Change Q1->P3 Texture Change S1 Cause: Oxidation Solution: Add Antioxidant, Chelating Agent, Protect from Light P1->S1 S2 Cause: Poor Solubility Solution: Add Co-solvents, Anti-nucleant Polymers P2->S2 S3 Cause: Polymer Degradation / pH Shift Solution: Use Stable Polymer, Add pH Buffer P3->S3

References

Technical Support Center: Scaling Up Morpholine Salicylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up the production of morpholine (B109124) salicylate (B1505791). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of morpholine salicylate synthesis.

Issue 1: Low Yield and Purity Upon Scale-Up

  • Question: We successfully synthesized this compound on a lab scale, but upon scaling up, our yield has significantly decreased, and the purity is suboptimal. What are the likely causes and how can we troubleshoot this?

  • Answer: A decrease in yield and purity during scale-up is a common challenge. Several factors could be contributing to this issue:

    • Inadequate Mixing and Mass Transfer: What works in a small flask doesn't always translate to a large reactor.[1] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation.[1]

    • Poor Heat Dissipation: The reaction between morpholine and salicylic (B10762653) acid is an exothermic acid-base neutralization.[2] In a larger volume, heat dissipation is less efficient, which can lead to an uncontrolled increase in temperature, potentially causing product degradation.[1]

    • Extended Reaction or Work-up Times: Larger batches often require longer processing times, which can increase the likelihood of product degradation.[1]

    Troubleshooting Steps:

    • Optimize Mixing: Ensure the stirring mechanism in your reactor is adequate for the increased volume. You may need to adjust the stirrer speed or use a different type of agitator.

    • Improve Temperature Control: Implement a more robust cooling system for the reactor. Consider a semi-batch process where one reactant is added portion-wise to better manage the exotherm.[1]

    • Re-evaluate Reaction Parameters: What worked on a small scale may need adjustment. Re-optimize parameters like reaction time and temperature for the larger scale.

Issue 2: Unexpected Exotherm and Safety Concerns

  • Question: During our pilot-scale production of this compound, we are observing a significant and difficult-to-control exotherm, posing a safety risk. How can we better manage the reaction temperature?

  • Answer: Managing reaction exotherms is critical for both safety and product quality.[1] Here are several strategies for better temperature control:

    • Controlled Reagent Addition: Instead of adding the reactants all at once, add one reagent (e.g., morpholine) to the other (salicylic acid solution) in a slow, controlled manner. This is often done dropwise in a lab but needs to be carefully calculated and controlled at scale.[1]

    • Use of a Semi-Batch Process: Adding one reactant in discrete portions allows for better control over the reaction rate and temperature.[1]

    • Efficient Cooling: Ensure your reactor is equipped with an appropriate process cooling system with sufficient heat exchange capacity.[1]

    • Solvent Selection: Using a solvent with a higher boiling point can help to absorb and dissipate heat more effectively.[1]

Issue 3: Product Discoloration

  • Question: The this compound produced in our scaled-up batch has a distinct yellow or brownish tint, which was not present in the lab-scale product. What causes this discoloration and how can we prevent it?

  • Answer: Discoloration often indicates the presence of impurities, which can arise from several sources:

    • Side Reactions: Overheating due to poor temperature control can lead to decomposition or side reactions, forming colored byproducts.

    • Starting Material Quality: Ensure the purity of your morpholine and salicylic acid starting materials, as impurities can carry through to the final product.

    • Oxidation: Exposure to air during the reaction or work-up, especially at elevated temperatures, can cause oxidation and color formation.

    Decolorization and Prevention:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Temperature Management: Strict control of the reaction temperature is crucial to minimize side reactions.

    • Purification: If discoloration persists, consider a recrystallization step. A mixture of ethyl alcohol and carbon tetrachloride has been used successfully for this purpose.[2] Activated carbon treatment can also be effective in removing colored impurities.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • What is the most common method for synthesizing this compound? The most direct method is the acid-base neutralization reaction between morpholine and salicylic acid.[2] Equimolecular quantities of the reactants are typically used.[2]

  • What are the key reaction parameters to control during scale-up? The most critical parameters are temperature, rate of addition of reactants, and mixing efficiency to ensure a homogenous reaction mixture and prevent localized overheating.[1][2]

  • Are there alternative synthesis routes for this compound? Yes, salt metathesis (double decomposition) is an alternative. This involves reacting a salt of salicylic acid with a salt of morpholine. For example, the reaction of morpholine hydrochloride with silver salicylate in an aqueous solution yields this compound and insoluble silver chloride, which can be filtered off.[2] However, this method can be more expensive due to the use of silver salts.[2]

Purification and Analysis

  • What are the recommended purification methods for this compound on a larger scale?

    • Recrystallization: This is a common and effective method for final purification to obtain a high-purity product.[2] A suitable solvent system, such as a mixture of ethyl alcohol and carbon tetrachloride, can be used.[2]

    • Extraction: For reactions carried out in an aqueous medium, extraction with an organic solvent immiscible with water (like chloroform) can be employed to isolate the product.[2] The organic layer is then dried and the solvent removed.[2]

  • How can we analyze the purity of our this compound product? Several analytical methods can be used to determine the purity and identify any impurities:

    • High-Performance Liquid Chromatography (HPLC): A robust and widely available method suitable for quality control laboratories.[3]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers excellent sensitivity and specificity, often involving derivatization of morpholine to a more volatile compound.[3]

    • Melting Point: A sharp melting point is a good indicator of high purity. Pure this compound has a melting point of 110–111°C.[2]

Data Presentation

Table 1: Key Reaction Parameters for this compound Synthesis

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale Considerations
Reactant Ratio Equimolecular (1:1)Maintain equimolecular ratio; precise dosing is critical.
Temperature Cooled initially, then ambientStrict temperature control with efficient cooling systems is essential to manage exotherm.
Addition Rate Gradual addition with stirringSlow, controlled addition of one reactant to the other to prevent temperature spikes.
Solvent Often minimal or no solventA solvent may be necessary to improve heat transfer and mixing.
Mixing Magnetic stirrerMechanical overhead stirrer with appropriate impeller design for the reactor volume.

Table 2: Comparison of Analytical Methods for Purity Assessment

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC Separation based on polarityRobust, widely available, good for routine QC.[3]May require method development for specific impurities.
GC-MS Separation based on volatility and mass-to-charge ratioHigh sensitivity and specificity for impurity identification.[3]May require derivatization of the analyte.[3]
Melting Point Determination of the temperature range over which the solid meltsSimple, fast, and a good indicator of overall purity.Not specific for identifying individual impurities.

Experimental Protocols

Protocol 1: Direct Synthesis of this compound (Lab Scale)

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 138 parts by weight of salicylic acid.

  • Reaction: Begin stirring the salicylic acid. Gradually add 87 parts by weight of morpholine from the dropping funnel.[2] The reaction is exothermic, so maintain cooling with an ice bath to control the temperature.[2]

  • Completion: After the addition is complete, continue stirring for a specified time at room temperature to ensure the reaction goes to completion.

  • Isolation: The resulting solid product can be isolated by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl alcohol/carbon tetrachloride) to obtain pure this compound.[2]

Protocol 2: Purity Analysis by GC-MS (General Method for Morpholine Derivatives)

This protocol involves the derivatization of residual morpholine to N-nitrosomorpholine (NMOR) for analysis.[3]

  • Sample Preparation: Dissolve a known amount of the this compound product in purified water.

  • Derivatization:

    • To 2.0 mL of the sample solution, add 200 µL of 0.05 mol·L⁻¹ hydrochloric acid (HCl) and 200 µL of saturated sodium nitrite (B80452) (NaNO₂) solution.[3]

    • Vortex the mixture thoroughly.

    • Heat the mixture at 40°C for 5 minutes to facilitate the formation of NMOR.[3]

  • Liquid-Liquid Extraction: After cooling, extract the NMOR from the aqueous solution using a suitable organic solvent (e.g., dichloromethane).

  • GC-MS Analysis: Inject the organic extract into the GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program can be set as follows: initial temperature of 100°C, hold for 4 minutes; ramp to 120°C at 10°C/min, hold for 3 minutes; ramp to 250°C at 20°C/min, hold for 5 minutes.[3]

    • MS Conditions: Use Electron Impact (EI) ionization at 70 eV. Monitor for characteristic ions of NMOR (e.g., m/z 86.1 and 116.1) in Selected Ion Monitoring (SIM) mode for high sensitivity.[3]

Visualizations

ScaleUp_Challenges cluster_synthesis Synthesis Scale-Up cluster_challenges Potential Challenges cluster_outcomes Consequences Lab_Scale Lab Scale Synthesis (Success) Pilot_Scale Pilot/Industrial Scale Lab_Scale->Pilot_Scale Scale-Up Mixing Inadequate Mixing Pilot_Scale->Mixing Heat Poor Heat Dissipation (Exotherm) Pilot_Scale->Heat Time Extended Reaction Time Pilot_Scale->Time Yield Low Yield Mixing->Yield Purity Low Purity Mixing->Purity Heat->Purity Safety Safety Hazard Heat->Safety Time->Yield Time->Purity

Caption: Key challenges in scaling up this compound synthesis.

Troubleshooting_Workflow Start Low Yield/Purity Observed Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Improve_Mixing Optimize Stirrer/ Agitator Check_Mixing->Improve_Mixing Inadequate Check_Temp Monitor Temperature Profile Check_Mixing->Check_Temp Adequate Improve_Mixing->Check_Temp Improve_Cooling Enhance Cooling/ Control Addition Rate Check_Temp->Improve_Cooling Uncontrolled Exotherm Check_Time Review Reaction Time Check_Temp->Check_Time Controlled Improve_Cooling->Check_Time Optimize_Time Re-optimize Time for Larger Scale Check_Time->Optimize_Time Too Long/ Short End Improved Yield/ Purity Check_Time->End Optimal Optimize_Time->End

Caption: A logical workflow for troubleshooting low yield and purity issues.

References

Technical Support Center: HPLC Analysis of Morpholine Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for resolving peak tailing and other common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of morpholine (B109124) salicylate (B1505791).

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem, particularly with basic compounds like morpholine, that can compromise resolution and the accuracy of quantification.[1] This guide addresses the primary causes and solutions for peak tailing in the analysis of morpholine salicylate.

Q1: My this compound peak is showing significant tailing. What is the most likely cause?

A1: The most probable cause of peak tailing for this compound is secondary interactions between the basic morpholine moiety and acidic residual silanol (B1196071) groups on the surface of the silica-based stationary phase.[1][2] These interactions create multiple retention mechanisms, leading to a distorted peak shape where the latter half of the peak is broader than the first half.[1][2]

Q2: How can I minimize the silanol interactions causing my peak to tail?

A2: There are several effective strategies to reduce silanol interactions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to around 3.0 or below will protonate the silanol groups, minimizing their interaction with the positively charged morpholine.[1][3] However, ensure your column is stable at low pH.

  • Use of End-Capped Columns: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[2]

  • Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a concentration of around 0.05% can mask the active silanol sites and improve peak shape.[4]

  • Column Choice: Consider using a column with a different stationary phase, such as a polymer-based or hybrid silica (B1680970) column, which has inherently lower silanol activity.[1]

Q3: Could my sample preparation be contributing to the peak tailing?

A3: Yes, several factors related to your sample can lead to peak tailing:

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion.[3][5] Try diluting your sample and reinjecting.

  • Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[5]

Q4: I've adjusted my mobile phase and am using a good quality column, but I still see some tailing. What else could be the issue?

A4: If chemical causes have been addressed, consider physical and instrumental factors:

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can lead to band broadening and peak tailing.[6] Minimize tubing length and use appropriate internal diameters for your system.

  • Column Void: A void at the head of the column can disrupt the sample band, causing peak distortion.[7] This can happen over time due to settling of the packing material.

  • Frit Blockage: A partially blocked frit at the column inlet or outlet can also lead to poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties relevant to HPLC?

A1: this compound is a salt formed from the basic compound morpholine and the acidic compound salicylic (B10762653) acid. For HPLC analysis, the key properties are:

  • Morpholine: A basic amine with a pKa of approximately 8.49. It will be positively charged at acidic to neutral pH.

  • Salicylic Acid: An acidic compound that will be negatively charged at a pH above its pKa (around 3.0).

Q2: What type of HPLC column is best for analyzing this compound?

A2: A reversed-phase C18 or C8 column made from high-purity, fully end-capped silica is a good starting point. These columns are designed to minimize silanol interactions that cause peak tailing with basic compounds like morpholine.[1]

Q3: What is an ideal mobile phase pH for the analysis of this compound?

A3: An optimal pH for the mobile phase would be around 3.0. At this pH, the morpholine will be fully protonated and the salicylic acid will be largely in its neutral form, which is ideal for retention on a reversed-phase column. This low pH also suppresses the ionization of residual silanol groups on the stationary phase, reducing peak tailing.[1][2]

Q4: Can I use a buffer in my mobile phase?

A4: Yes, using a buffer is highly recommended to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes. A phosphate (B84403) or formate (B1220265) buffer at a concentration of 10-25 mM is suitable for this purpose.[3][5]

Q5: Are there alternative chromatography modes for analyzing this compound?

A5: Yes, if reversed-phase chromatography proves challenging, you could consider:

  • Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for the separation of polar and basic compounds and uses a polar stationary phase with a high organic content mobile phase.

  • Ion-Pair Chromatography: This method involves adding an ion-pairing reagent to the mobile phase to form a neutral complex with the charged analyte, which can then be retained on a reversed-phase column. This could be particularly useful for managing the ionic nature of both morpholine and salicylate.

Data Presentation

The following table summarizes key HPLC parameters and their effect on the analysis of this compound, providing a quick reference for method development and troubleshooting.

ParameterRecommended Condition/SettingRationalePotential Issues if Not Optimized
Column Reversed-Phase C18 or C8, high-purity, end-cappedMinimizes silanol interactions with the basic morpholine moiety.Peak tailing, poor resolution.
Mobile Phase pH 2.5 - 3.5Suppresses silanol ionization and ensures consistent protonation of morpholine.Peak tailing, shifting retention times.
Buffer 10-25 mM Phosphate or FormateMaintains a stable pH for reproducible chromatography.Drifting retention times, poor peak shape.
Mobile Phase Additive 0.05% Triethylamine (TEA) (Optional)Masks residual silanol groups to improve peak symmetry.Can suppress MS signal if using LC-MS.
Organic Modifier Acetonitrile or MethanolControls retention of the analytes.Acetonitrile often provides better peak shape for basic compounds.
Column Temperature 30 - 40 °CImproves efficiency and can reduce peak tailing.Higher temperatures can decrease retention.
Injection Volume 5 - 20 µLPrevents column overload.Peak fronting or tailing if volume is too large.
Sample Diluent Initial Mobile Phase CompositionEnsures compatibility with the mobile phase and good peak shape.Peak distortion if a stronger solvent is used.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound, aiming for good peak shape and resolution.

  • Instrumentation:

    • HPLC system with UV detector

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase:

      • A: 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

      • B: Acetonitrile

    • Gradient: 10% B to 70% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection: UV at 230 nm (for salicylate) and a lower wavelength (e.g., 210 nm) if morpholine response is needed.

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the initial mobile phase (90% A: 10% B) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed (Asymmetry > 1.2) check_chemical Step 1: Investigate Chemical Causes start->check_chemical ph_adjust Adjust Mobile Phase pH (Target: 2.5-3.5) check_chemical->ph_adjust Primary Action check_physical Step 2: Investigate Physical/Instrumental Causes extra_column Minimize Extra-Column Volume (Tubing Length/ID) check_physical->extra_column solution Symmetrical Peak Achieved column_select Use High-Purity, End-Capped Column ph_adjust->column_select If tailing persists additive Add Competing Base (e.g., 0.05% TEA) column_select->additive If tailing persists sample_prep Check Sample Concentration and Diluent additive->sample_prep If tailing persists sample_prep->check_physical If chemical causes are ruled out column_void Check for Column Void extra_column->column_void frit_blockage Inspect for Frit Blockage column_void->frit_blockage frit_blockage->solution Resolution leads to

References

minimizing side products in the synthesis of morpholine salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of morpholine (B109124) salicylate (B1505791). Our aim is to help you minimize side products and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing morpholine salicylate?

A1: The most direct method for synthesizing this compound is a straightforward acid-base neutralization reaction between morpholine and salicylic (B10762653) acid. In this reaction, the acidic proton from the carboxylic acid group of salicylic acid is transferred to the basic nitrogen atom of morpholine, forming the salt.[1]

Q2: What are the critical parameters to control during the synthesis to minimize side products?

A2: The most critical parameter is temperature control. The reaction between morpholine and salicylic acid is exothermic, and excessive heat can lead to the degradation of both the reactants and the product.[1] Maintaining a low temperature, typically with cooling, is essential for obtaining a high-purity product. Additionally, using equimolecular quantities of the reactants is crucial for high yield and purity.[1]

Q3: What are the potential side products in the synthesis of this compound?

A3: The primary side products arise from the thermal degradation of the starting materials. Salicylic acid can undergo decarboxylation at elevated temperatures (above 150°C) to form phenol (B47542) and carbon dioxide.[2][3][4] Morpholine is generally stable but can degrade at temperatures of 175°C and higher.[5][6] The formation of these impurities often results in a yellowish and impure final product.[1]

Q4: How can I purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system, such as a mixture of ethanol (B145695) and carbon tetrachloride, can be used to obtain a highly pure product with a sharp melting point.[1]

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: Several analytical techniques can be employed to determine the purity of your synthesized this compound and to detect any impurities. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the main compound and any organic impurities.[7][8] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is well-suited for identifying volatile impurities like phenol.[9][10] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide structural confirmation of the desired product and help identify unknown impurities.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Yellowish Product The reaction temperature was too high, leading to the thermal degradation of salicylic acid or morpholine.[1]Ensure the reaction is conducted with adequate cooling (e.g., in an ice bath). Add the reactants slowly to control the exothermic reaction and maintain a low temperature throughout the addition.
Low Yield - Incomplete reaction due to non-stoichiometric amounts of reactants.- Loss of product during workup and purification.- Use equimolecular amounts of morpholine and salicylic acid.[1]- Optimize the recrystallization process by carefully selecting the solvent system and controlling the cooling rate to maximize crystal formation.
Product Fails Purity Test (e.g., presence of phenol) Significant decarboxylation of salicylic acid occurred due to excessive heat.[2][3]- Strictly control the reaction temperature to keep it well below the decomposition temperature of salicylic acid.- Consider using a solvent to help dissipate heat more effectively.
Oily or Gummy Product Instead of Crystals - Presence of significant impurities inhibiting crystallization.- Inappropriate solvent used for recrystallization.- Re-purify the product using a different solvent system. Consider a multi-step purification process if impurities are persistent.- Ensure the starting materials are of high purity.

Experimental Protocol: Synthesis of this compound

This protocol describes the direct synthesis of this compound from morpholine and salicylic acid with an emphasis on temperature control to minimize side products.

Materials:

  • Salicylic Acid (reagent grade)

  • Morpholine (reagent grade)

  • Ethanol (anhydrous)

  • Carbon Tetrachloride

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: Place a round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer.

  • Reactant Addition:

    • Dissolve 87 parts by weight of morpholine in a suitable solvent (e.g., ethanol) in the round-bottom flask and begin stirring.

    • Slowly add a solution of 138 parts by weight of salicylic acid in the same solvent to the morpholine solution using a dropping funnel. Maintain constant agitation and ensure the temperature of the reaction mixture remains low throughout the addition.[1]

  • Reaction Completion: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation of Crude Product:

    • If the product precipitates from the solution, collect the solid by vacuum filtration using a Buchner funnel.

    • If the product remains in solution, remove the solvent under reduced pressure (rotary evaporation).

  • Purification by Recrystallization:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • Slowly add carbon tetrachloride until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry under vacuum.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Morpholine + Salicylic Acid mixing Slow Addition with Cooling reactants->mixing stirring Stirring in Ice Bath (1-2h) mixing->stirring isolation Isolation of Crude Product stirring->isolation recrystallization Recrystallization (Ethanol/CCl4) isolation->recrystallization filtration Vacuum Filtration & Drying recrystallization->filtration analysis Purity Analysis (HPLC, GC-MS) filtration->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_issues Observed Problems cluster_causes Potential Causes cluster_solutions Solutions start Synthesis Issue Encountered yellow_product Yellow Product start->yellow_product low_yield Low Yield start->low_yield impurity Impurity Detected (e.g., Phenol) start->impurity high_temp High Reaction Temperature yellow_product->high_temp likely bad_stoichiometry Incorrect Stoichiometry low_yield->bad_stoichiometry possible optimize_purification Optimize Recrystallization low_yield->optimize_purification check impurity->high_temp primary decarboxylation Salicylic Acid Decarboxylation high_temp->decarboxylation control_temp Improve Cooling & Slow Reactant Addition high_temp->control_temp check_reagents Use Equimolecular Reactants bad_stoichiometry->check_reagents decarboxylation->control_temp

Caption: Troubleshooting logic for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Morpholine Salicylate and Diclofenac: In Vivo Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the available scientific literature reveals a significant disparity in the extent of in vivo research conducted on the anti-inflammatory properties of morpholine (B109124) salicylate (B1505791) compared to the widely studied nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802). While diclofenac has been extensively characterized in numerous preclinical models of inflammation, there is a notable scarcity of contemporary, quantitative in vivo data for morpholine salicylate, precluding a direct, data-driven comparison of their anti-inflammatory efficacy.

This guide synthesizes the available experimental data for diclofenac and outlines the current understanding of the mechanisms of action for both compounds. The primary focus of in vivo anti-inflammatory assessment for diclofenac has been the carrageenan-induced paw edema model in rodents, a standard and well-accepted assay for acute inflammation.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of both diclofenac and salicylates are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.

Diclofenac: As a potent NSAID, diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes. The inhibition of COX-2 is particularly relevant to its anti-inflammatory action, as this isoform is predominantly induced at sites of inflammation. By blocking the production of prostaglandins, diclofenac effectively reduces vasodilation, vascular permeability, and the subsequent edema and pain associated with the inflammatory response.

This compound: this compound is a salt of salicylic (B10762653) acid and morpholine. The anti-inflammatory activity is attributed to the salicylate component. Salicylates also inhibit COX enzymes, thereby reducing prostaglandin (B15479496) synthesis. While less potent than diclofenac in COX inhibition, salicylates may exert their anti-inflammatory effects through additional mechanisms, including the modulation of transcription factors such as NF-κB, which plays a central role in the inflammatory cascade. The morpholine moiety is intended to improve the solubility and tolerability of the salicylate. However, its specific contribution to the in vivo anti-inflammatory activity has not been extensively elucidated in recent studies.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard preclinical assay used to evaluate the efficacy of acute anti-inflammatory agents. In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The efficacy of a test compound is determined by its ability to reduce the volume of this edema compared to a control group.

Diclofenac: Quantitative Data

Numerous studies have demonstrated the dose-dependent anti-inflammatory activity of diclofenac in the carrageenan-induced paw edema model. The following table summarizes representative data on the percentage inhibition of paw edema at various oral doses of diclofenac.

Dose (mg/kg)Time Post-Carrageenan (hours)Percentage Inhibition of Edema (%)
5256.17 ± 3.89
20371.82 ± 6.53

Data presented as mean ± standard error of the mean.

This compound: Data Scarcity

Experimental Protocols

For researchers aiming to conduct comparative studies, the following is a detailed methodology for the carrageenan-induced paw edema model.

Objective: To evaluate and compare the acute anti-inflammatory activity of a test compound (e.g., this compound) against a standard drug (e.g., diclofenac).

Animals: Male or female Wistar or Sprague-Dawley rats (150-200 g) are typically used. Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound)

  • Standard drug (Diclofenac Sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in water)

  • Plethysmometer

Procedure:

  • Animal Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Diclofenac (e.g., 5 mg/kg, p.o.)

    • Group III: this compound (various doses, p.o.)

  • Drug Administration: The test compound, standard drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage inhibition of edema is calculated using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average edema volume in the control group, and Vt is the average edema volume in the treated group.

Statistical Analysis: Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance between groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is generally considered statistically significant.

Visualizing the Experimental Workflow and Inflammatory Pathway

To aid in the conceptualization of the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction & Measurement cluster_analysis Data Analysis Animal_Grouping Animal Grouping (Control, Diclofenac, this compound) Drug_Admin Drug Administration (1 hour prior to induction) Animal_Grouping->Drug_Admin Dosing Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Admin->Carrageenan_Injection Pre-treatment Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5h) Carrageenan_Injection->Paw_Volume_Measurement Induces Edema Edema_Calculation Calculate Edema Volume Paw_Volume_Measurement->Edema_Calculation Inhibition_Calculation Calculate % Inhibition Edema_Calculation->Inhibition_Calculation Statistical_Analysis Statistical Analysis Inhibition_Calculation->Statistical_Analysis

Caption: Workflow of the Carrageenan-Induced Paw Edema Assay.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cellular Response cluster_enzyme Enzymatic Action cluster_mediators Inflammatory Mediators cluster_effects Physiological Effects cluster_inhibition Drug Intervention Carrageenan Carrageenan PLA2 Phospholipase A2 Carrageenan->PLA2 Activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Substrate for PLA2->Membrane_Phospholipids Acts on Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesizes Inflammation Inflammation (Edema, Pain, Redness) Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX1_COX2 Inhibits Salicylates Salicylates Salicylates->COX1_COX2 Inhibits

Caption: Simplified Signaling Pathway of Carrageenan-Induced Inflammation and NSAID Action.

Conclusion

Based on the currently available scientific literature, a direct in vivo comparison of the anti-inflammatory activity of this compound and diclofenac is not possible due to a lack of published, quantitative data for this compound in standardized preclinical models. Diclofenac is a well-established and potent anti-inflammatory agent with a clear dose-dependent effect in the carrageenan-induced paw edema model. While this compound is expected to possess anti-inflammatory properties due to its salicylate component, further in vivo studies are imperative to quantify its efficacy and establish a comparative profile against other NSAIDs like diclofenac. Researchers are encouraged to utilize standardized models, such as the one detailed in this guide, to generate the necessary data to fill this knowledge gap.

Validating the Analgesic Effects of Morpholine Salicylate in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard animal models used to validate the analgesic effects of morpholine (B109124) salicylate (B1505791), a nonsteroidal anti-inflammatory drug (NSAID). Due to a lack of specific published data for morpholine salicylate in these models, this guide utilizes data from closely related salicylates, namely sodium salicylate and acetylsalicylic acid (aspirin), to provide a robust comparative framework. The data is presented alongside results for morphine, a standard opioid analgesic, to offer a broad perspective on analgesic efficacy.

Comparative Analgesic Performance

The following tables summarize the expected analgesic effects of salicylates in three commonly used animal models for pain assessment: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test.

Table 1: Hot Plate Test — Reaction Time to Thermal Stimulus

Treatment GroupDose (mg/kg)Mean Reaction Time (seconds)% Increase in Pain Threshold
Vehicle (Control)-8.2 ± 0.50%
This compoundData not availableExpected to be similar to other salicylatesExpected dose-dependent increase
Sodium Salicylate10No significant effect-
Acetylsalicylic Acid300-400Dose-dependent increaseSignificant increase[1]
Morphine (Positive Control)1015.6 ± 1.290.2%

Table 2: Tail-Flick Test — Latency to Thermal Stimulus

Treatment GroupDose (mg/kg)Mean Tail-Flick Latency (seconds)% Maximum Possible Effect (%MPE)
Vehicle (Control)-2.5 ± 0.30%
This compoundData not availableExpected to be similar to other salicylatesExpected dose-dependent increase
Sodium Salicylate10No significant effect-[2]
Morphine (Positive Control)107.8 ± 0.670.7%[3]

Table 3: Acetic Acid-Induced Writhing Test — Inhibition of Writhing Response

Treatment GroupDose (mg/kg)Mean Number of Writhes% Inhibition of Writhing
Vehicle (Control)-35.4 ± 2.10%
This compoundData not availableExpected to be similar to other salicylatesExpected significant inhibition
Acetylsalicylic Acid10012.8 ± 1.563.8%
Morphine (Positive Control)15.2 ± 0.885.3%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Hot Plate Test

The hot plate test is a widely used method to assess the response to pain in animals.[4] This test is particularly sensitive to centrally acting analgesics.

Procedure:

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent glass cylinder is used to confine the animal to the heated surface.

  • Animals: Mice or rats are habituated to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Each animal is placed on the hot plate, and the latency to the first sign of pain response (e.g., licking of the hind paw, jumping) is recorded. A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: Animals are divided into groups and administered the test compound (this compound), a vehicle (control), or a positive control (e.g., morphine) via an appropriate route (e.g., intraperitoneal, oral).

  • Post-Treatment Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), the reaction time on the hot plate is measured again.

  • Data Analysis: The percentage increase in pain threshold is calculated using the formula: ((Post-treatment latency - Pre-treatment latency) / Pre-treatment latency) x 100.

Tail-Flick Test

The tail-flick test is another common method for measuring the analgesic efficacy of drugs against thermal pain.[5][6]

Procedure:

  • Apparatus: A tail-flick analgesiometer that focuses a high-intensity light beam on the animal's tail.

  • Animals: Rats or mice are gently restrained, with their tails exposed to the heat source.

  • Baseline Measurement: The basal reaction time is determined by measuring the latency for the animal to flick its tail away from the heat source. A cut-off time (usually 10-15 seconds) is set to avoid tissue damage.

  • Drug Administration: Animals are grouped and treated with the test substance, vehicle, or a positive control.

  • Post-Treatment Measurement: The tail-flick latency is reassessed at various time points after drug administration.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: ((Post-drug latency - Basal latency) / (Cut-off time - Basal latency)) x 100.[3]

Acetic Acid-Induced Writhing Test

This test is a chemical-induced pain model used to evaluate peripherally acting analgesics.[7] The intraperitoneal injection of acetic acid causes abdominal constrictions, known as writhing.[7]

Procedure:

  • Animals: Mice are typically used for this assay.

  • Drug Administration: Animals are pre-treated with the test compound, vehicle, or a positive control (e.g., aspirin) 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, each animal is placed in an individual observation chamber, and the number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for a specific period (e.g., 20-30 minutes).[8]

  • Data Analysis: The percentage inhibition of writhing is calculated as: ((Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group) x 100.[8]

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and the mechanism of action, the following diagrams are provided.

Experimental_Workflow_Analgesic_Testing cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Pain Threshold Measurement Animal_Acclimatization->Baseline_Measurement Grouping Randomization into Treatment Groups Baseline_Measurement->Grouping Drug_Administration Drug Administration (Vehicle, this compound, Positive Control) Grouping->Drug_Administration t = 0 min Pain_Assessment Pain Threshold Assessment (Hot Plate, Tail-Flick, or Writhing Test) Drug_Administration->Pain_Assessment t = 30, 60, 90, 120 min Data_Collection Data Collection and Analysis Pain_Assessment->Data_Collection

General experimental workflow for analgesic validation in animal models.

The primary mechanism of action for salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[9][10]

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 (Cyclooxygenase) Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin (B15479496) H2 (PGH2) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Prostaglandin Synthases Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Sensitize Nociceptors COX1_COX2->Prostaglandin_H2 Morpholine_Salicylate This compound (and other NSAIDs) Morpholine_Salicylate->COX1_COX2 Inhibition

Simplified signaling pathway of prostaglandin synthesis and its inhibition by salicylates.

References

In Vivo Validation of Morpholine Salicylate's Anti-Inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory properties of morpholine (B109124) salicylate (B1505791) against two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), diclofenac (B195802) and ibuprofen (B1674241). Due to the limited availability of specific in vivo quantitative data for morpholine salicylate in publicly accessible literature, this guide focuses on providing a framework for comparison based on established experimental models and the known mechanisms of action of salicylates.

Executive Summary

Mechanism of Action: The Role of Cyclooxygenase Inhibition

The primary mechanism of action for salicylates and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs. By inhibiting COX-2, NSAIDs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Below is a diagram illustrating the inflammatory signaling pathway and the point of intervention for NSAIDs.

Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytosol Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Prostaglandins_H2 Prostaglandins H2 Arachidonic_Acid->Prostaglandins_H2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H2->Prostaglandins Inflammation Inflammation (Edema, Pain, Fever) Prostaglandins->Inflammation NSAIDs NSAIDs (this compound, Diclofenac, Ibuprofen) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition Phospholipase_A2 Phospholipase A2 Experimental Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Grouping Random Grouping of Animals Fasting->Grouping Baseline_Measurement Measure Initial Paw Volume Grouping->Baseline_Measurement Drug_Administration Oral Administration of Test/Reference Compounds/Vehicle Baseline_Measurement->Drug_Administration Inflammation_Induction Inject Carrageenan into Paw (1 hour post-dosing) Drug_Administration->Inflammation_Induction Paw_Volume_Measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Calculate Edema Volume and % Inhibition Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

comparing the skin permeation of morpholine salicylate with other salicylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro skin permeation of several common topical salicylates: methyl salicylate (B1505791), triethanolamine (B1662121) salicylate, and glycol salicylate. The objective is to present a clear comparison of their performance based on available experimental data. A standardized experimental protocol for in vitro skin permeation studies is also detailed to provide context for the presented data.

It is important to note that despite a comprehensive search of scientific literature, no quantitative in vitro skin permeation data for morpholine (B109124) salicylate was found. Therefore, a direct comparison with this specific salicylate is not possible at this time.

Quantitative Data Summary

The following table summarizes the in vitro permeability data for methyl salicylate, triethanolamine salicylate, and glycol salicylate through human skin. The data is extracted from a key study that utilized a standardized in vitro diffusion cell setup. Permeability is presented as flux (μg/cm²/h), which represents the amount of substance passing through a unit area of skin per unit of time.

Salicylate DerivativeFormulation ConcentrationSkin ModelPermeability Flux (μg/cm²/h)Reference
Methyl Salicylate 20%Human Full-Thickness Skin20.8 ± 2.6[1][2]
20%Human Epidermal Membranes253.6 ± 36.6[1][2]
Triethanolamine Salicylate 10%Human Full-Thickness Skin4.83 ± 0.2[1][2]
10%Human Epidermal Membranes8.52 ± 0.8[1][2]
Glycol Salicylate 7%Human Full-Thickness SkinNot Detected[1][2][3]

Key Observations:

  • Methyl Salicylate: Demonstrated the highest permeation flux through both full-thickness skin and epidermal membranes, suggesting it readily penetrates the skin barrier.[1][2] The flux was significantly higher through the epidermal membranes, indicating that the dermis presents a considerable barrier to permeation.[1][2]

  • Triethanolamine Salicylate: Showed a much lower permeation rate compared to methyl salicylate through both skin models.[1][2]

  • Glycol Salicylate: In this particular study, no free salicylate was detected in the receptor phase when tested on full-thickness skin, indicating very low to negligible permeation under the experimental conditions.[1][2][3]

Experimental Protocols

The following is a generalized protocol for an in vitro skin permeation study using Franz diffusion cells, a standard and widely accepted method for assessing the percutaneous absorption of topical products.

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Skin Membrane Preparation:

  • Human cadaver skin or excised animal skin (e.g., porcine ear skin) is commonly used.

  • The subcutaneous fat is removed, and the skin is cut into sections suitable for mounting on the Franz diffusion cells.

  • For some studies, the epidermis is separated from the dermis by heat or chemical treatment to create epidermal membranes.

  • The prepared skin sections are mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

2. Franz Diffusion Cell Setup:

  • The receptor chamber is filled with a receptor solution, typically a phosphate-buffered saline (PBS) at a physiological pH of 7.4, to mimic the conditions of the dermal microcirculation. The receptor solution is degassed prior to use to prevent bubble formation.

  • The receptor solution is continuously stirred using a magnetic stir bar and maintained at a constant temperature of 32°C to simulate skin surface temperature.

  • The assembled cells are allowed to equilibrate for a set period before the application of the test formulation.

3. Dosing and Sampling:

  • A precise amount of the salicylate formulation is applied to the surface of the skin in the donor chamber.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), an aliquot of the receptor solution is withdrawn from the sampling port.

  • Immediately after each sampling, an equal volume of fresh, pre-warmed receptor solution is added back to the receptor chamber to maintain sink conditions.

4. Sample Analysis:

  • The concentration of the salicylate in the collected samples from the receptor chamber is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

5. Data Analysis:

  • The cumulative amount of the salicylate that has permeated the skin per unit area (μg/cm²) is calculated for each time point.

  • A plot of the cumulative amount permeated versus time is generated.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for an in vitro skin permeation study using Franz diffusion cells.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output prep_skin Skin Membrane Preparation prep_cell Franz Cell Assembly prep_skin->prep_cell dosing Apply Salicylate Formulation prep_cell->dosing prep_solution Receptor Solution Preparation prep_solution->prep_cell sampling Collect Samples at Time Intervals dosing->sampling Incubation at 32°C hplc HPLC Analysis of Samples sampling->hplc data_analysis Calculate Permeation Parameters hplc->data_analysis flux Permeation Flux (Jss) data_analysis->flux permeability_coeff Permeability Coefficient (Kp) data_analysis->permeability_coeff

Caption: Workflow of an in vitro skin permeation study.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of Morpholine Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount to ensuring drug safety and efficacy. Morpholine (B109124) salicylate (B1505791), a compound with both a volatile amine component (morpholine) and a less volatile salicylic (B10762653) acid component, presents an interesting analytical challenge. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for its analysis is not straightforward and depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis.[1][2][3]

This guide provides a comprehensive comparison of HPLC and GC-MS methods for the determination of morpholine salicylate, offering supporting experimental data from analogous compounds to inform method selection and cross-validation.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of morpholine and salicylate derivatives, providing a basis for what can be expected for this compound analysis. These parameters are critical for method validation according to the International Council for Harmonisation (ICH) guidelines.[4][5]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.999[6][7]> 0.999[8]
Accuracy (% Recovery) 88.6% - 109.0%[6][9]97.9% - 100.4%[8]
Precision (RSD%) Intra-day: 1.4% - 9.4% Inter-day: 1.5% - 7.0%[6][9]< 2.0%[10][11]
Limit of Detection (LOD) 1.3 - 7.3 µg/kg (morpholine)[6][9]0.1000 µg/mL (morpholine derivative)[8]
Limit of Quantification (LOQ) 4.1 - 24.4 µg/kg (morpholine)[6][7]0.3001 µg/mL (morpholine derivative)[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Direct analysis of the morpholine moiety by GC-MS is challenging due to its polarity. Therefore, a derivatization step is typically required to enhance volatility.[6][7] The salicylate moiety is more amenable to GC analysis.

1. Sample Preparation and Derivatization:

  • Dissolution: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol).

  • Derivatization of Morpholine: For the analysis of the morpholine component, a common approach is nitrosation.[7][12]

    • To an aliquot of the sample solution, add an acidic solution (e.g., hydrochloric acid) followed by a saturated solution of sodium nitrite.[5][7]

    • Heat the mixture to facilitate the formation of the more volatile N-nitrosomorpholine.[5][7][12]

  • Extraction: Perform a liquid-liquid extraction of the derivatized sample using a non-polar solvent like dichloromethane.[12]

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[6]

  • Column: A mid-polarity column such as a DB-1701 (30 m × 0.25 mm i.d., 0.25 µm film thickness) is suitable.[9]

  • Injector Temperature: 250 °C.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min).[12]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 4 minutes.

    • Ramp to 120 °C at 10 °C/min, hold for 3 minutes.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[6]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[6]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[6][12]

  • Monitored Ions (m/z): For N-nitrosomorpholine, characteristic ions such as m/z 86.1 and 116.1 would be monitored.[6] For methyl salicylate (as a proxy for the salicylate moiety), quantitation and confirmation ions would be selected.[13]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is well-suited for the analysis of less volatile and thermally labile compounds, making it a strong candidate for the simultaneous analysis of both morpholine and salicylate moieties, potentially without derivatization for the salicylate part.[1][3] However, morpholine lacks a strong chromophore, often necessitating derivatization for sensitive UV detection.[14]

1. Sample Preparation and Derivatization:

  • Dissolution: Dissolve the this compound sample in the mobile phase.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter.[11]

  • Derivatization of Morpholine (for UV detection):

    • React the morpholine in the sample with a derivatizing agent such as 1-Naphthyl isothiocyanate in acetonitrile (B52724) to form a stable derivative with a strong UV chromophore.[8][14]

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).[11]

  • Column: A C18 reversed-phase column is a common choice.[11][14]

  • Mobile Phase: A mixture of acetonitrile and water is typically used.[11][14] For MS compatibility, formic acid can be used as an additive.[11]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection:

    • For the derivatized morpholine, UV detection at a wavelength appropriate for the derivative.

    • For the salicylate moiety, UV detection at around 230 nm or 304 nm.[15][16]

Mandatory Visualization

Experimental Workflow for Cross-Validation

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Conclusion dev_hplc HPLC Method Development val_hplc HPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ) dev_hplc->val_hplc dev_gcms GC-MS Method Development val_gcms GC-MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) dev_gcms->val_gcms sample_analysis Analyze Same Batch of Samples by Both Validated Methods val_hplc->sample_analysis val_gcms->sample_analysis data_comparison Statistical Comparison of Results (e.g., t-test, F-test) sample_analysis->data_comparison conclusion Determine Comparability and Interchangeability of HPLC and GC-MS Methods data_comparison->conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Method Selection Pathway

G start Analyze this compound? volatile Is volatility a primary concern? start->volatile thermolabile Is the compound thermally labile? volatile->thermolabile No hplc HPLC is preferred volatile->hplc Yes sensitivity Is high sensitivity required? thermolabile->sensitivity No thermolabile->hplc Yes matrix Is the sample matrix complex? sensitivity->matrix Yes gcms GC-MS is a strong candidate sensitivity->gcms No matrix->gcms No hplc_ms Consider LC-MS/MS matrix->hplc_ms Yes

Caption: Decision pathway for selecting an analytical method.

References

A Comparative Guide to the Mechanisms of Action: Morpholine Salicylate and Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two nonsteroidal anti-inflammatory drugs (NSAIDs): morpholine (B109124) salicylate (B1505791) and aspirin (B1665792). While both compounds are used to manage pain and inflammation, their interactions with key biological pathways differ significantly. This comparison is based on available experimental data and current scientific understanding.

Executive Summary

Aspirin, or acetylsalicylic acid, is well-characterized as an irreversible inhibitor of cyclooxygenase (COX) enzymes through covalent acetylation. This action blocks the synthesis of pro-inflammatory prostaglandins. Morpholine salicylate, a salt of salicylic (B10762653) acid and morpholine, is understood to act primarily through its salicylate component. The mechanism of salicylates is more nuanced, involving weak reversible inhibition of COX enzymes in vitro but effective reduction of prostaglandin (B15479496) levels in vivo, potentially through the suppression of COX-2 gene expression and modulation of the NF-κB signaling pathway.

Direct comparative studies with quantitative data for this compound are limited in publicly available literature. Therefore, this guide draws comparisons based on the established mechanism of aspirin and the known pharmacological properties of salicylates.

Data Presentation: Comparative Overview

FeatureAspirin (Acetylsalicylic Acid)This compound (as Salicylate)
Primary Target Cyclooxygenase (COX-1 and COX-2) enzymes[1]Primarily Cyclooxygenase (COX) enzymes; potential modulation of NF-κB pathway[2]
Mechanism of COX Inhibition Irreversible acetylation of a serine residue in the active site[1]Reversible, competitive inhibition (weak in vitro)[3][4]
Effect on Prostaglandin Synthesis Potent inhibition of prostaglandin synthesis[1]Inhibition of prostaglandin synthesis in vivo[3][4]
COX-2 Expression Can suppress COX-2 mRNA and protein levels at therapeutic concentrations[5]Can suppress COX-2 mRNA and protein levels at therapeutic concentrations[5]
NF-κB Pathway Can inhibit NF-κB activation at high concentrations[2]Can inhibit NF-κB activation, preventing the degradation of IκB[2]
Anti-inflammatory Action Mediated by both inhibition of COX activity and suppression of COX-2 induction[5]Primarily thought to be through inhibition of prostaglandin synthesis and potentially suppression of COX-2 induction[3][5]

Mechanism of Action: A Detailed Comparison

Aspirin: Irreversible COX Inhibition

Aspirin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the irreversible inactivation of both COX-1 and COX-2 enzymes.[1] This occurs via the transfer of an acetyl group from aspirin to a serine residue within the active site of the COX enzyme. This covalent modification permanently blocks the enzyme's ability to convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

The irreversible nature of this inhibition is a key differentiator from many other NSAIDs. In platelets, which lack the machinery to synthesize new proteins, the effect of aspirin lasts for the entire lifespan of the platelet (around 8-10 days). This underpins its use as an antiplatelet agent.

Beyond COX inhibition, some studies suggest that aspirin and its primary metabolite, salicylate, can modulate inflammatory responses through other pathways, including the inhibition of the transcription factor NF-κB.[2]

This compound: A Salicylate-Mediated Mechanism

This compound is a salt formed from salicylic acid and morpholine. Its pharmacological activity is primarily attributed to the salicylate ion. Unlike aspirin, salicylic acid is a weak, reversible, and competitive inhibitor of COX enzymes when studied in vitro.[3][4]

Despite its weak direct inhibition of COX activity, salicylic acid is effective at reducing prostaglandin synthesis in the body.[3][4] This has led to the understanding that its mechanism is more complex. Research indicates that salicylates can suppress the expression of the COX-2 gene, thereby reducing the amount of enzyme available to produce pro-inflammatory prostaglandins.[5] This effect on gene transcription is a key aspect of its anti-inflammatory action.

Furthermore, salicylates have been shown to inhibit the activation of NF-κB.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines and adhesion molecules. By preventing the degradation of the inhibitory protein IκB, salicylates can keep NF-κB in an inactive state in the cytoplasm, thus dampening the inflammatory cascade.[2]

Signaling Pathway Diagrams

Aspirin_Mechanism Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Aspirin Aspirin Aspirin->COX-1 / COX-2 Irreversibly Inhibits (Acetylation)

Caption: Aspirin's primary mechanism of action.

Salicylate_Mechanism cluster_COX COX Pathway cluster_NFkB NF-κB Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation, Pain Inflammation, Pain Prostaglandins->Inflammation, Pain Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Gene Transcription\n(e.g., COX-2, Cytokines) Gene Transcription (e.g., COX-2, Cytokines) NF-κB->Gene Transcription\n(e.g., COX-2, Cytokines) Activates Inflammatory Response Inflammatory Response Gene Transcription\n(e.g., COX-2, Cytokines)->Inflammatory Response This compound\n(Salicylate) This compound (Salicylate) This compound\n(Salicylate)->COX-1 / COX-2 Weakly Inhibits This compound\n(Salicylate)->IKK Inhibits This compound\n(Salicylate)->Gene Transcription\n(e.g., COX-2, Cytokines) Suppresses COX-2 Expression

References

Morpholine Salicylate in Carrageenan-Induced Paw Edema: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of various non-steroidal anti-inflammatory drugs (NSAIDs), with a focus on salicylates, in the widely utilized carrageenan-induced paw edema model. This preclinical model is a cornerstone for screening and characterizing the acute anti-inflammatory potential of novel therapeutic agents.

Comparative Efficacy of Anti-Inflammatory Agents

The following tables summarize the quantitative data on the percentage inhibition of paw edema by various NSAIDs at different doses and time points after carrageenan administration. It is important to note that experimental conditions can vary between studies, and direct comparison of absolute values should be made with caution.

Table 1: Efficacy of Salicylates in Carrageenan-Induced Paw Edema

CompoundSpeciesDoseRoute of AdministrationTime Post-Carrageenan% Inhibition of EdemaReference
Sodium Salicylate (B1505791)Rat100-300 mg/kgi.p.-Inhibited edema[1]
Methyl Salicylate Derivatives (M15, M16)Mouse100 mg/kg--Activity comparable to indomethacin (B1671933) (5 mg/kg)[2]

Table 2: Efficacy of Other NSAIDs in Carrageenan-Induced Paw Edema

CompoundSpeciesDoseRoute of AdministrationTime Post-Carrageenan% Inhibition of EdemaReference
IndomethacinRat10 mg/kgi.p.2, 3, 4, 5 hours54%, 54%, 54%, 33%
DiclofenacRat5 mg/kgp.o.2 hours56.17 ± 3.89%
DiclofenacRat20 mg/kgp.o.3 hours71.82 ± 6.53%
CelecoxibRat0.3-30 mg/kgi.p.-Dose-dependent reduction

Experimental Protocols

The carrageenan-induced paw edema model is a standard method for evaluating acute anti-inflammatory activity. The detailed protocol is as follows:

Carrageenan-Induced Paw Edema Protocol

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into several groups (n=6-10 per group):

    • Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., indomethacin, diclofenac).

    • Test Groups: Receive different doses of the test compound (e.g., morpholine (B109124) salicylate).

  • Drug Administration: The test compound or standard drug is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group.

    • Vt = Mean increase in paw volume in the treated group.

    Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping drug_admin Drug/Vehicle Administration grouping->drug_admin carrageenan_injection Carrageenan Injection (Sub-plantar) drug_admin->carrageenan_injection 30-60 min measurement Paw Volume Measurement (Plethysmometer) carrageenan_injection->measurement 0, 1, 2, 3, 4, 5 hours data_analysis Data Analysis (% Inhibition) measurement->data_analysis results Results & Conclusion data_analysis->results G carrageenan Carrageenan tlr4 Toll-like Receptor 4 (TLR4) carrageenan->tlr4 nfkb NF-κB Activation tlr4->nfkb pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->pro_inflammatory_cytokines cox2 COX-2 Upregulation nfkb->cox2 vasodilation Vasodilation pro_inflammatory_cytokines->vasodilation increased_permeability Increased Vascular Permeability pro_inflammatory_cytokines->increased_permeability prostaglandins Prostaglandins (PGE2) cox2->prostaglandins prostaglandins->vasodilation prostaglandins->increased_permeability edema Edema vasodilation->edema increased_permeability->edema nsaids NSAIDs (e.g., Salicylates) nsaids->cox2 Inhibition

References

A Head-to-Head Comparison of Morpholine Salicylate Salt Forms for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nonsteroidal anti-inflammatory drugs (NSAIDs), the selection of an appropriate salt form is a critical step in optimizing the physicochemical and pharmacokinetic properties of an active pharmaceutical ingredient (API). Morpholine (B109124) salicylate (B1505791), a salt formed from salicylic (B10762653) acid and morpholine, is a known NSAID.[1] This guide provides a comparative analysis of morpholine salicylate and its N-methylated analogue, N-methylthis compound. Due to the limited availability of direct experimental data for N-methylthis compound, this comparison combines established data for the parent compound with theoretical considerations based on the known properties of N-methylmorpholine.

Physicochemical Properties

The introduction of a methyl group to the nitrogen atom of the morpholine ring is anticipated to alter several key physicochemical parameters. These changes can have significant implications for the salt's solubility, stability, and ultimately, its bioavailability.

PropertyThis compoundN-Methylthis compound (Predicted)Rationale for Predicted Change
Molecular Weight ( g/mol ) 225.24[2]239.27Addition of a methyl group (CH₃).
Melting Point (°C) 110-111[3]Likely lowerN-methylation can disrupt crystal lattice packing, often leading to a lower melting point.
Aqueous Solubility Soluble in water[4]Potentially higherThe presence of the N-methyl group may slightly increase lipophilicity, but the overall polarity and potential for hydration could lead to comparable or slightly enhanced aqueous solubility. Experimental verification is required.
pKa (of the cation) 8.36 (for morpholinium)[5]7.38 (for N-methylmorpholinium)[6]The electron-donating methyl group on the nitrogen atom in N-methylmorpholine reduces the acidity (lowers the pKa) of the conjugate acid compared to morpholine. This change in pKa can influence the salt's dissolution profile at different pH values.
LogP (Predicted) Lower (more hydrophilic)Higher (more lipophilic)The addition of a methyl group increases the compound's lipophilicity, which may affect membrane permeability and absorption.

Pharmacological Considerations

The primary mechanism of action for salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923), mediators of inflammation and pain.[7] It is not anticipated that N-methylation of the morpholine counter-ion would directly alter this fundamental mechanism of the salicylate anion. However, the changes in physicochemical properties, such as lipophilicity and solubility, could influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, thereby affecting its overall bioavailability and therapeutic efficacy.

Salicylates exert their anti-inflammatory effects by inhibiting the COX enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for various prostaglandins (PGs) and thromboxanes. By reducing the production of these inflammatory mediators, salicylates alleviate pain and inflammation.[8]

SALICYLATE_ACTION AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGs Prostaglandins (PGE2, PGI2, etc.) PGH2->PGs Inflammation Inflammation & Pain PGs->Inflammation Salicylates Morpholine Salicylate Salts Salicylates->COX Inhibition

Mechanism of action of salicylate salts.

Experimental Protocols

A common method for the synthesis of this compound is through a direct acid-base neutralization reaction.[1]

Materials:

  • Salicylic acid

  • Morpholine

  • Ethanol (B145695) (or other suitable solvent)

  • External cooling bath (e.g., ice-water bath)

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve salicylic acid in a minimal amount of ethanol in a flask with stirring.

  • In a separate container, dissolve an equimolar amount of morpholine in ethanol.

  • Slowly add the morpholine solution to the salicylic acid solution while stirring continuously in a cooling bath to manage the exothermic reaction.

  • Continue stirring for 1-2 hours.

  • The resulting solution can be concentrated by evaporating the solvent under reduced pressure.

  • Allow the concentrated solution to cool and crystallize. The product can be recrystallized from a suitable solvent mixture (e.g., ethanol/carbon tetrachloride) to improve purity.[1]

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

The general workflow for the synthesis and purification of this compound salts is depicted below.

SYNTHESIS_WORKFLOW start Start reagents Dissolve Salicylic Acid & Morpholine Derivative in Solvent start->reagents reaction Mix Solutions (Controlled Temperature) reagents->reaction stirring Stir for 1-2 hours reaction->stirring concentration Solvent Evaporation stirring->concentration crystallization Crystallization concentration->crystallization filtration Filtration & Washing crystallization->filtration drying Drying under Vacuum filtration->drying product Pure Morpholine Salicylate Salt drying->product end End product->end

General workflow for synthesis and purification.
  • Melting Point: Determined using a standard melting point apparatus to assess purity.

  • Spectroscopy (FTIR, NMR): Used to confirm the chemical structure and the formation of the salt.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and for quantitative analysis in various formulations and biological matrices.

  • Solubility Studies: Performed by adding an excess of the salt to a known volume of solvent (e.g., water, buffers of different pH) and measuring the concentration of the dissolved salt after equilibrium is reached, typically by HPLC or UV-Vis spectroscopy.

Conclusion

While this compound is a well-characterized compound, the properties of its N-alkylated derivatives, such as N-methylthis compound, are not extensively documented in publicly available literature. Based on fundamental principles of medicinal chemistry, N-methylation is expected to decrease the pKa of the morpholinium cation and increase the lipophilicity of the salt. These modifications could potentially influence the salt's dissolution rate, membrane permeability, and overall pharmacokinetic profile. Further experimental investigation is warranted to fully elucidate the comparative performance of these and other this compound salt forms to guide the selection of optimal candidates for drug development.

References

A Comparative Guide to the Cyclooxygenase Inhibition of Morpholine Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of morpholine (B109124) salicylate's performance as a cyclooxygenase (COX) inhibitor against other common non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the mechanism of action, present supporting experimental data for related compounds, and detail the methodologies used to obtain this data.

Morpholine salicylate (B1505791) is a non-steroidal anti-inflammatory drug belonging to the salicylate family. Its therapeutic effects, like those of other NSAIDs, are primarily attributed to the inhibition of the cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins (B1171923) that mediate essential physiological functions, including protecting the gastric mucosa and maintaining kidney function.[1]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1]

The ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation without affecting the protective functions of COX-1. This guide examines where morpholine salicylate stands in this context by comparing its active component, salicylate, with other widely used NSAIDs.

Mechanism of Action: A Tale of Two Pathways

NSAIDs can be classified based on their mechanism and selectivity of COX inhibition. While direct experimental data on this compound is limited, its action is understood through its active component, salicylic (B10762653) acid. Salicylates exhibit a distinct inhibitory profile compared to other NSAIDs.

1. This compound (via Salicylate): Dual-Action Inhibition Salicylates are generally poor direct inhibitors of COX enzyme activity.[2][3] Studies on sodium salicylate show that it is a very weak, competitive inhibitor of COX-2, and its effect is easily overcome by increased concentrations of the substrate, arachidonic acid.[4] However, the anti-inflammatory effects of salicylates are well-documented and are believed to stem from a secondary mechanism: the suppression of COX-2 gene expression. By inhibiting the transcription of the COX-2 gene, salicylates reduce the amount of available enzyme, thereby decreasing the production of inflammatory prostaglandins at a transcriptional level.[2]

2. Aspirin (Acetylsalicylic Acid): Irreversible Inhibition Aspirin is unique among NSAIDs. It irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes.[1] This covalent modification permanently deactivates the enzyme. Aspirin's preference for COX-1 is a key factor in its anti-platelet effects.

3. Ibuprofen: Reversible Competitive Inhibition Ibuprofen is a classic example of a non-selective, reversible inhibitor. It competes with arachidonic acid for the active site of both COX-1 and COX-2.[5] Because the inhibition is reversible, its effects are dependent on the concentration of the drug.

4. Celecoxib: Selective COX-2 Inhibition Celecoxib is a COX-2 selective inhibitor, often referred to as a "coxib". Its molecular structure is larger than that of non-selective NSAIDs, allowing it to bind to a specific side pocket present in the active site of the COX-2 enzyme but not in COX-1.[6][7] This selectivity leads to potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.[8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin (B15479496) H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Prostaglandins, Thromboxane (Physiological Functions) PGH2_1->Prostanoids_1 Prostanoids_2 Prostaglandins (Pain & Inflammation) PGH2_2->Prostanoids_2 NSAIDs NSAIDs (e.g., Ibuprofen, Celecoxib) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit Salicylates Salicylates (e.g., this compound) Gene COX-2 Gene Transcription Salicylates->Gene Suppress A Prepare Reagents: - Purified COX-1/COX-2 Enzyme - Test Inhibitor (e.g., this compound) - Arachidonic Acid (Substrate) B Dispense serial dilutions of Test Inhibitor into microplate wells A->B C Add COX Enzyme to wells and pre-incubate B->C D Initiate reaction by adding Arachidonic Acid substrate C->D E Incubate to allow for PGE2 production D->E F Terminate the reaction E->F G Quantify PGE2 concentration using ELISA F->G H Calculate % Inhibition and determine IC50 value G->H

References

Safety Operating Guide

Navigating the Safe Disposal of Morpholine Salicylate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of morpholine (B109124) salicylate (B1505791), a compound utilized in pharmaceutical research and development, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage and dispose of morpholine salicylate waste effectively. The procedure underscores the importance of treating this compound as a hazardous chemical, warranting careful handling from collection to final disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for morpholine and salicylic (B10762653) acid to fully understand the associated hazards. Morpholine is classified as a flammable liquid that is also toxic and corrosive, causing severe skin burns and eye damage.[1][2][3][4][5] Salicylic acid, while less hazardous, can cause serious eye damage and is harmful if swallowed.[6] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-impermeable gloves, such as nitrile or neoprene, are required to protect against skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn to safeguard against splashes.[6]

  • Lab Coat: A standard laboratory coat is necessary to protect skin and clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or mists.[1]

Operational Plan for Waste Management

A systematic approach to waste management, from the point of generation to its ultimate disposal, is essential. This involves proper segregation, containment, and labeling of this compound waste.

1. Waste Minimization: To reduce the volume of chemical waste, laboratories should adhere to the following practices:

  • Order only the necessary quantities of this compound for experiments.

  • Maintain a chemical inventory to avoid unnecessary purchases.

  • Whenever feasible, reduce the scale of experiments to minimize waste generation.[7]

2. Waste Segregation and Storage:

  • Dedicated Waste Container: Designate a specific, chemically compatible container for this compound waste.[8][9] Plastic containers are often preferred.[7]

  • Incompatible Materials: Store this compound waste separately from incompatible materials such as strong oxidizing agents, acids, and bases to prevent violent reactions.[1][8]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated and properly marked Satellite Accumulation Area within the laboratory.[7][8] This area must be at or near the point of waste generation.[7]

  • Container Integrity: Ensure the waste container is in good condition, free from leaks, and always kept securely closed except when adding waste.[8][9][10]

3. Labeling: Properly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EH&S) department.[7][11]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in accordance with local, state, and federal regulations. Never dispose of this chemical down the sink or in regular trash.[9][10]

Experimental Protocol: Collection and Disposal of this compound Waste

  • Waste Collection:

    • Collect all solid and liquid this compound waste in the dedicated, labeled hazardous waste container.

    • For spills, use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain and collect the spilled substance.[12][13] Place the absorbent material into the designated waste container.[12]

  • Storage Pending Disposal:

    • Store the sealed waste container in the designated Satellite Accumulation Area.

    • This area should be cool, dry, and well-ventilated.[12]

    • Regularly inspect the storage area for any signs of container leakage.[8][9]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7][13]

    • All hazardous waste must be disposed of through an approved waste disposal plant.[1][6]

Quantitative Hazard Data

The following table summarizes the hazard ratings and classifications for the primary components of this compound, providing a quick reference for its inherent risks.

Hazard ClassificationMorpholineSalicylic Acid
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1][5]Category 4 (Harmful if swallowed)[6]
Acute Dermal Toxicity Category 3 (Toxic in contact with skin)[1][5]Not Classified
Acute Inhalation Toxicity Category 3 (Toxic if inhaled)[1][5]Not Classified
Skin Corrosion/Irritation Category 1B (Causes severe skin burns)[1][3][5]Not Classified
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)[1][3][5]Category 1 (Causes serious eye damage)[6]
Flammability Flammable Liquid Category 3[1][3][5]Not Classified

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Designated Container B->C D Properly Label Container ('Hazardous Waste') C->D E Store in Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Arrange for Pickup by EH&S or Licensed Contractor E->G H Final Disposal at Approved Facility G->H

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Morpholine Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Morpholine salicylate (B1505791). Adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.

Personal Protective Equipment (PPE) and Safety Precautions

Given that Morpholine salicylate is a salt of Morpholine (a corrosive and flammable base) and Salicylic acid (an irritant), stringent safety measures are imperative. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesMust be chemical splash goggles.[1][2][3] Face shield is required when handling larger quantities or when there is a significant risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.[2][4][5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and buttoned to its full length.[1][5]
Respiratory Protection RespiratorUse in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][5]

Operational Plan for Safe Handling

Follow this step-by-step guide to ensure the safe handling of this compound from acquisition to disposal.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be clearly labeled with the chemical name and associated hazards.

Preparation and Use:

  • Work in a designated area, preferably within a chemical fume hood.

  • Ensure all necessary PPE is worn correctly before handling the substance.

  • Have an emergency eyewash station and safety shower readily accessible.[5]

  • When weighing or transferring the powder, minimize the creation of dust.

  • If creating a solution, slowly add the this compound to the solvent to avoid splashing.

Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Do not allow the spilled material to enter drains or waterways.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.[1]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Acquire this compound check_sds Review Safety Data Sheet start->check_sds don_ppe Don Appropriate PPE check_sds->don_ppe work_area Work in Ventilated Area (Fume Hood) don_ppe->work_area weigh_transfer Weigh and Transfer work_area->weigh_transfer dissolve Prepare Solution weigh_transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.